Gold;indium
Description
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Properties
CAS No. |
12006-55-2 |
|---|---|
Molecular Formula |
AuIn |
Molecular Weight |
311.785 g/mol |
IUPAC Name |
gold;indium |
InChI |
InChI=1S/Au.In |
InChI Key |
GPYPVKIFOKLUGD-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Au] |
Origin of Product |
United States |
Foundational & Exploratory
Gold-Indium Intermetallic Compounds: A Technical Guide for Scientific and Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The formation of intermetallic compounds between gold (Au) and indium (In) is a phenomenon of significant interest in materials science, with growing relevance in advanced technological applications. This guide provides a comprehensive overview of the Au-In intermetallic system, detailing its thermodynamic properties, formation kinetics, and synthesis protocols. Furthermore, it explores the potential applications of these materials, particularly drawing parallels with the established use of gold-based nanoparticles in the biomedical field, offering insights for drug development professionals.
The Au-In Intermetallic System: Phases and Properties
The interaction between gold and indium leads to the formation of several distinct intermetallic compounds (IMCs), each with unique crystal structures and properties. The primary phases observed are AuIn₂, AuIn, and Au₇In₃.[1][2] The formation and stability of these phases are dictated by the Au-In phase diagram, a critical tool for predicting the behavior of Au-In alloys at different temperatures and compositions.
Physical and Mechanical Properties
The properties of Au-In intermetallic compounds are crucial for their application. AuIn₂ is noted for being very friable yet a good electrical conductor. The addition of indium to gold alloys can lead to grain refinement and an increase in hardness.[3]
Table 1: Physical and Mechanical Properties of Au-In Intermetallic Compounds
| Property | AuIn₂ | AuIn | Au₇In₃ | Notes |
| Crystal Structure | Cubic (CaF₂)[4] | Equiaxed | Columnar grains[1][2] | The crystal structure influences mechanical and electronic properties. |
| Hardness | Data not readily available | Data not readily available | Data not readily available | Hardness of Au-Pt-Cu-In alloys increases with In content up to 1.5 wt%.[5] |
| Coefficient of Thermal Expansion (CTE) | 1.141 x 10⁻⁵ /°C[4] | Data not readily available | Data not readily available | The CTE of AuIn₂ is lower than that of both Au and In.[4] |
| Electrical Properties | Good electrical conductor | Data not readily available | Data not readily available | Important for electronic applications. |
| Appearance | Blue color[6] | - | - | The color is a characteristic property of this intermetallic compound. |
Thermodynamic Data
Understanding the thermodynamics of Au-In intermetallic formation is essential for controlling their synthesis and predicting their stability. While comprehensive experimental data for all compounds is not always available, the CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for modeling the thermodynamic properties of multicomponent systems, including the Au-In system.[7][8][9][10][11][12]
Table 2: Thermodynamic Properties of the Au-In System
| Compound | Enthalpy of Formation (ΔHf) | Gibbs Free Energy of Formation (ΔGf) | Melting Point (°C) |
| AuIn₂ | Data not readily available in searches | Data not readily available in searches | 541[6] |
| AuIn | Data not readily available in searches | Data not readily available in searches | ~450[9][13] |
| Au₇In₃ | Data not readily available in searches | Data not readily available in searches | Data not readily available in searches |
Note: The lack of readily available experimental thermodynamic data highlights the importance of computational modeling techniques like CALPHAD for researchers in this field.
Formation Kinetics and Mechanisms
The formation of Au-In intermetallic compounds is a diffusion-controlled process.[14] When solid gold and liquid or solid indium are in contact, diffusion occurs at the interface, leading to the sequential formation of intermetallic layers. Studies on Au-In diffusion couples have shown that AuIn₂ is typically the thickest and fastest-growing layer, while AuIn often forms as a thin layer.[1][2] The growth of these layers generally follows a parabolic rate law, indicating a diffusion-controlled mechanism.[15]
The process of solid-liquid interdiffusion (SLID) bonding utilizes this phenomenon to create robust, high-temperature resistant bonds at relatively low processing temperatures.[11]
Caption: Formation of Au-In intermetallic layers via diffusion.
Experimental Protocols
The synthesis and characterization of Au-In intermetallic compounds are critical for both fundamental research and application development. Below are detailed methodologies for key experiments.
Synthesis of Bulk Au-In Intermetallic Compounds
This protocol is adapted from procedures used for creating bulk samples for property characterization.[16]
Objective: To synthesize bulk ingots of AuIn and AuIn₂.
Materials:
-
High-purity gold wire
-
High-purity indium wire
-
Pyrex tubes (4 mm O.D. x 50 mm long)
-
Vacuum pump
-
Nitrogen gas
-
Tube furnace
Procedure:
-
Calculate and weigh the required amounts of Au and In wire to achieve the desired stoichiometric compositions for AuIn or AuIn₂.
-
Place the weighed metals into a Pyrex tube.
-
Evacuate the tube using a vacuum pump and then backfill with nitrogen gas.
-
Re-evacuate the tube to a pressure of one microtorr and seal it off.
-
Place the sealed tube in a furnace and heat to 550 ± 2°C, which is above the melting points of both AuIn and AuIn₂.
-
Hold the temperature for 1.5 hours to ensure complete melting and homogenization.
-
Allow the furnace to cool to room temperature.
-
To ensure phase purity, anneal the resulting ingot at 475 ± 2°C for 20 hours.
Fabrication of Au-In Diffusion Couples
This method is used to study the kinetics of intermetallic compound formation.[1][2][15]
Objective: To create a diffusion couple to observe the growth of intermetallic layers.
Materials:
-
High-purity gold substrate or wire
-
High-purity indium
-
Inert atmosphere furnace or vacuum chamber
-
Temperature controller
Procedure:
-
Prepare a clean, flat surface on the gold substrate.
-
Place a piece of indium in contact with the gold surface.
-
Transfer the assembly to a furnace with an inert atmosphere (e.g., nitrogen or argon) or a vacuum chamber.
-
Heat the assembly to a specific temperature, either below or above the melting point of indium (e.g., 150°C or 250°C), for a defined period.[1][2]
-
After the desired time, rapidly cool the sample to room temperature to quench the microstructure.
-
The sample can then be cross-sectioned, polished, and analyzed using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) to identify and measure the thickness of the intermetallic layers.
Caption: Workflow for fabricating and analyzing Au-In diffusion couples.
Synthesis of AuIn₂ Nanoparticles
This protocol outlines a method for synthesizing colloidal AuIn₂ nanoparticles.
Objective: To synthesize monodisperse AuIn₂ intermetallic nanoparticles.
Materials:
-
Gold colloid solution
-
Indium colloid solution
-
Digestive ripening agent (e.g., a long-chain thiol)
-
Solvent (e.g., toluene)
-
Temperature-controlled reaction vessel
Procedure:
-
Prepare or obtain stable colloidal solutions of gold and indium nanoparticles.
-
Mix the gold and indium colloid solutions in the desired stoichiometric ratio in a reaction vessel.
-
Add the digestive ripening agent to the mixture. This agent facilitates the atomic diffusion of Au and In from their respective nanoparticles.
-
Heat the reaction mixture to an optimized temperature. The temperature is crucial for the formation of the AuIn₂ intermetallic phase.
-
Maintain the temperature for a specific duration to allow for the complete conversion to AuIn₂ nanoparticles.
-
The resulting AuIn₂ nanoparticles can be purified and characterized using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
Relevance and Potential Applications in Drug Development
While direct applications of Au-In intermetallic compounds in drug development are not yet established, the unique properties of these materials and the broader field of bimetallic nanoparticles offer intriguing possibilities for biomedical research.
Bridging to Gold Nanoparticle Applications in Nanomedicine
Gold nanoparticles (AuNPs) are extensively studied for various biomedical applications, including:
-
Drug Delivery: AuNPs can be functionalized to carry and deliver therapeutic agents to specific targets, such as cancer cells.[9][11]
-
Imaging: The optical and electronic properties of AuNPs make them excellent contrast agents for various imaging modalities.[7]
-
Photothermal Therapy: AuNPs can absorb light and convert it into heat, enabling the targeted destruction of cancer cells.
Bimetallic nanoparticles, including those containing gold, often exhibit synergistic properties that can enhance their therapeutic or diagnostic efficacy compared to their monometallic counterparts.[1][15] The formation of intermetallic compounds within these nanoparticles can lead to increased stability and novel catalytic activities.[1]
Potential Future Directions for Au-In Intermetallics in Biomedicine
The distinct properties of Au-In intermetallics could be leveraged for biomedical applications:
-
Catalytic Activity: The unique electronic structure of intermetallic compounds may offer novel catalytic properties for in-vivo applications.
-
Controlled Drug Release: The specific stoichiometry and crystal structure of Au-In IMCs could be explored for creating nanocarriers with highly controlled drug release kinetics.
-
Multimodal Theranostics: Combining the properties of gold (for imaging and therapy) and indium (which has radioisotopes like Indium-111 used in medical imaging) in a stable intermetallic nanoparticle could lead to the development of advanced theranostic agents.[7]
Caption: Potential translation of Au-In IMC properties to biomedical applications.
Conclusion
The study of gold-indium intermetallic compounds offers a rich field of research with well-established importance in materials science and emerging potential in other areas. This guide provides a foundational understanding of the formation, properties, and synthesis of these materials. For researchers in drug development, the exploration of bimetallic and intermetallic nanoparticles represents a promising frontier, with the potential to build upon the successes of gold nanotechnology and create novel solutions for diagnostics and therapy. Further investigation into the biocompatibility and in-vivo behavior of Au-In intermetallic nanostructures is a critical next step in realizing this potential.
References
- 1. digital.csic.es [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Finely Controllable Sizes of Au Nanoparticles on a Silica Template and Their Nanozyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic Database of the Phase Diagrams in the Au-RE Binary Systems | Scientific.Net [scientific.net]
- 9. CALPHAD Methodology - Thermo-Calc Software [thermocalc.com]
- 10. calphad.com [calphad.com]
- 11. Thermodynamic modeling of materials with the CALPHAD method [ifam.fraunhofer.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase Equilibria of the Ag-Al-Au Ternary System and Interfacial Reactions in the Au-xAg/Al Couples at 450 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bimetallic Nanomaterials: A Promising Nanoplatform for Multimodal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of AuIn2 Intermetallic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of the intermetallic compound Gold Indium (AuIn2). Understanding the precise atomic arrangement of this material is crucial for predicting and controlling its physical and chemical properties, which is of significant interest in various scientific and technological fields, including materials science and potentially for advanced drug delivery systems.
Crystallographic Data Summary
The intermetallic compound AuIn2 crystallizes in a well-defined and highly symmetric structure. The key crystallographic parameters have been determined through various experimental and theoretical studies and are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Crystal System | Cubic | [1][2] |
| Space Group | Fm-3m (No. 225) | [1][3][4] |
| Structure Type | Fluorite (CaF2) | [1][2] |
| Lattice Constant (a) | 6.502 Å | [1][5] |
| 6.517 Å | [2] | |
| Formula Units (Z) | 4 | [1][2] |
| Atomic Positions | ||
| Au | (0, 0, 0) | [1][2] |
| In | (1/4, 1/4, 1/4) and (3/4, 3/4, 3/4) | [1][2] |
Experimental Determination of Crystal Structure
The determination of the crystal structure of AuIn2 primarily relies on X-ray diffraction (XRD) techniques performed on synthesized samples. The following sections detail the common experimental protocols for sample preparation and structural analysis.
Synthesis of AuIn2
A common method for synthesizing polycrystalline AuIn2 is through the direct reaction of the constituent elements in their stoichiometric ratios.[3][4]
Arc-Melting Synthesis Protocol:
-
Starting Materials: High-purity gold (Au) and indium (In) metals are weighed in a 1:2 stoichiometric ratio.
-
Arc Melting: The mixture is placed in a water-cooled copper hearth of an arc furnace. The chamber is evacuated to a high vacuum and then filled with an inert gas, such as argon.
-
Melting and Homogenization: A high current is passed through a tungsten electrode to generate an arc, which melts the constituent metals. The sample is typically melted and re-solidified multiple times, flipping the sample between each melt, to ensure homogeneity.
-
Annealing: To promote the formation of a single-phase, well-ordered crystalline structure, the as-cast ingot is sealed in an evacuated quartz tube and annealed at an elevated temperature (e.g., 400 °C) for an extended period (e.g., several days).
-
Sample Preparation for XRD: The annealed ingot is then crushed and ground into a fine powder using a mortar and pestle to ensure random orientation of the crystallites for powder XRD analysis.[2]
X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction is the primary technique used to determine the crystal structure, lattice parameters, and phase purity of the synthesized AuIn2.
XRD Protocol:
-
Sample Mounting: A thin layer of the fine AuIn2 powder is uniformly spread onto a low-background sample holder.
-
Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed onto the sample.
-
Diffraction Pattern: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The sample is rotated during the measurement to ensure all crystallite orientations contribute to the diffraction pattern.
-
Data Analysis:
-
Phase Identification: The positions of the diffraction peaks in the resulting pattern are compared to standard diffraction databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the presence of the AuIn2 phase and identify any impurities.[2]
-
Lattice Parameter Refinement: The precise positions of the diffraction peaks are used to refine the lattice parameters of the cubic unit cell using least-squares methods.
-
Structure Refinement (Rietveld Method): A full-pattern refinement method, such as the Rietveld method, can be employed to refine the atomic positions and other structural parameters by fitting a calculated diffraction pattern to the experimental data. This confirms the CaF2-type structure with Au at the origin and In at the tetrahedral interstitial sites.
-
Visualizing the Structural Workflow and Properties
The following diagrams, generated using the DOT language, illustrate the logical workflow for determining the crystal structure of AuIn2 and the relationship between its structure and key properties.
References
- 1. The Mechanical Properties, Structural Stability and Thermal Conductivities of Y, Sc Doped AuIn2 by First−Principles Calculations | MDPI [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis and High-Pressure Structural Studies of AuX2 (X= Al, Ga, In)" by Jason Lee Baker [oasis.library.unlv.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrical Properties of Gold-Indium Alloys
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrical properties of gold-indium (Au-In) alloys, a material system of significant interest in various high-technology applications, including specialized solders and interconnects. This document details the known electrical characteristics of different phases within the Au-In system, outlines the experimental protocols for their measurement, and presents logical relationships between composition, microstructure, and electrical behavior.
Core Electrical Properties of Gold-Indium Alloys
The electrical properties of gold-indium alloys are intrinsically linked to their phase composition, which is dictated by the relative concentrations of gold and indium. The Au-In system is characterized by the formation of several intermetallic compounds, most notably AuIn, AuIn₂, and Au₇In₃.[1][2] These compounds, along with the solid solution of indium in gold, exhibit distinct electrical characteristics.
Electrical Resistivity and Conductivity
The electrical resistivity of an alloy is a measure of its opposition to the flow of electric current. Generally, when a metal is alloyed with another element, the electrical resistivity increases due to the scattering of conduction electrons by the solute atoms. However, in the case of intermetallic compounds, the formation of an ordered crystal structure can lead to a significant drop in resistivity compared to a disordered solid solution of the same composition.[3]
-
AuIn₂ Intermetallic Compound: This compound is noted to be a good electrical conductor.[4] A specific value for its electrical resistivity at 300 K has been reported as approximately 8.8 µΩ·cm.[4]
-
AuIn Intermetallic Compound: While its formation is well-documented, specific quantitative data for the electrical resistivity of AuIn is not widely reported in the available literature. An early study measured the resistance of a bulk sample of AuIn to be less than 0.01 ohms.[4]
-
Au₇In₃ Intermetallic Compound: Similar to AuIn, there is a lack of specific publicly available data on the electrical resistivity of this intermetallic phase.
-
Eutectic Alloy (Approx. 80% Au, 20% In): This composition is known to form a eutectic alloy with a melting point around 450°C and is characterized by having a very low electrical resistivity.[5]
The table below summarizes the available quantitative data on the electrical properties of gold-indium alloys. The absence of comprehensive data across various compositions is a notable gap in the current literature.
| Composition (at. % In) | Phase(s) | Electrical Resistivity (ρ) at 300 K (µΩ·cm) | Electrical Conductivity (σ) at 300 K (S/m) | Temperature Coefficient of Resistance (α) (°C⁻¹) |
| 0 (Pure Au) | Au | 2.214 | 4.52 x 10⁷ | 0.003715[6] |
| ~20 | Eutectic (Au + AuIn) | Very Low (specific value not reported)[5] | High (specific value not reported) | Data not available |
| 66.7 | AuIn₂ | ~ 8.8[4] | ~ 1.14 x 10⁷ | Data not available |
| 100 (Pure In) | In | 8.37 | 1.20 x 10⁷ | 0.004 |
Note: The electrical conductivity is calculated as the reciprocal of the electrical resistivity (σ = 1/ρ). The temperature coefficient of resistance for pure indium is an approximate value.
Temperature Dependence of Electrical Resistivity
The electrical resistivity of metallic alloys generally increases with temperature. This is due to the increased scattering of conduction electrons by lattice vibrations (phonons). The relationship between resistivity and temperature can be characterized by the temperature coefficient of resistance (TCR), which is typically positive for metals and their alloys.
Unfortunately, specific values for the temperature coefficient of resistance for gold-indium alloys and their intermetallic compounds are not available in the reviewed literature. For pure gold, the TCR is approximately 0.003715 °C⁻¹, and for pure indium, it is approximately 0.004 °C⁻¹.[6][7] It is expected that the TCR of Au-In alloys will vary with composition.
Experimental Protocols for Electrical Characterization
The accurate measurement of the electrical properties of gold-indium alloys requires carefully controlled experimental procedures for both sample preparation and characterization.
Alloy Sample Preparation
-
Material Procurement: High-purity gold (e.g., 99.99%) and indium (e.g., 99.999%) are used as starting materials to minimize the influence of impurities on the electrical properties.
-
Alloy Synthesis:
-
The constituent metals are weighed to the desired atomic or weight percentages.
-
The materials are placed in a clean, inert crucible (e.g., quartz or alumina).
-
The crucible is placed inside a sealed quartz tube, which is then evacuated to a high vacuum and backfilled with an inert gas (e.g., argon) to prevent oxidation during melting.
-
The sealed tube is heated in a furnace to a temperature above the liquidus point of the specific Au-In composition to ensure complete melting and homogenization. The mixture is held at this temperature for a sufficient duration to allow for thorough mixing.
-
The molten alloy is then slowly cooled to room temperature to promote the formation of a uniform and stable microstructure. For specific intermetallic compounds, annealing at a temperature below the solidus point for an extended period may be necessary to ensure phase purity.
-
-
Sample Shaping: The resulting alloy ingot is then cut into a suitable geometry for electrical measurements (e.g., a rectangular bar or a thin, flat plate). The dimensions of the sample must be precisely measured.
Electrical Resistivity Measurement: Four-Point Probe Method
The four-point probe method is a standard and highly accurate technique for measuring the resistivity of conductive materials, as it effectively eliminates the influence of contact resistance.
-
Apparatus:
-
A four-point probe head with four equally spaced, collinear tungsten carbide tips.
-
A programmable DC current source.
-
A high-impedance voltmeter.
-
A sample holder.
-
-
Procedure:
-
The prepared Au-In alloy sample is placed on the sample holder.
-
The four-point probe head is gently lowered onto the surface of the sample, ensuring that all four probes make good electrical contact.
-
A constant DC current (I) is passed through the two outer probes.
-
The voltage drop (V) across the two inner probes is measured using the high-impedance voltmeter.
-
The electrical resistivity (ρ) is then calculated using the following formula, which includes a correction factor (C.F.) that depends on the sample geometry and probe spacing: ρ = (V / I) * (π / ln(2)) * t * C.F. where 't' is the sample thickness. For a thin sheet with thickness much smaller than the probe spacing, the sheet resistance (Rs) is often calculated first: Rs = (π / ln(2)) * (V / I). The resistivity is then ρ = Rs * t.
-
-
Temperature-Dependent Measurements: For determining the temperature coefficient of resistance, the sample is placed in a temperature-controlled environment (e.g., a cryostat or a furnace with an inert atmosphere). The resistivity measurements are then repeated at various stable temperatures.
Visualizations of Key Concepts and Workflows
Experimental Workflow for Electrical Characterization
The following diagram illustrates the systematic process for preparing and measuring the electrical properties of gold-indium alloys.
Logical Relationship between Composition, Phase, and Resistivity
This diagram conceptually illustrates how the composition of a gold-indium alloy determines the resulting phases, which in turn dictates its electrical resistivity.
Conclusion and Future Outlook
The gold-indium alloy system presents a rich area for materials science research, with its intermetallic compounds showing promise for specialized electronic applications. While the qualitative electrical behavior and some specific properties are known, there is a clear need for more systematic and comprehensive studies. Future research should focus on:
-
Mapping the Electrical Properties: A detailed investigation of electrical resistivity and conductivity across the entire Au-In composition range at various temperatures would be highly valuable.
-
Characterizing All Intermetallic Phases: Quantitative measurements of the electrical properties and temperature coefficients of resistance for AuIn and Au₇In₃ are needed to complete the understanding of the system.
-
Thin Film Properties: As many applications involve thin films, a study of how the electrical properties of Au-In alloys are affected by film thickness and deposition method would be beneficial.
This guide provides a foundation for researchers and professionals working with or interested in the electrical properties of gold-indium alloys. The provided experimental protocols offer a starting point for further investigation into this fascinating material system.
References
An In-depth Technical Guide to the Thermal Expansion Coefficient of AuIn₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal expansion coefficient of the intermetallic compound Gold Indide (AuIn₂). The document details quantitative data, experimental protocols for measurement, and visual representations of the material's crystal structure and the experimental workflow for determining its thermal expansion. This information is critical for applications in soldering technology and for ensuring the integrity of connections where AuIn₂ may form.[1][2]
Quantitative Data: Thermal Expansion of AuIn₂
The thermal expansion of AuIn₂ has been determined using high-temperature X-ray diffraction. The material exhibits a linear thermal expansion over the temperature range of 30°C to 500°C.[1] Below is a summary of the lattice parameter and density as a function of temperature, from which the coefficient of thermal expansion is derived.
| Temperature (°C) | Lattice Parameter, a (Å) | Unit Cell Volume (ų) | Density (g/cm³) |
| 30 | 6.5107 | 275.98 | 11.23 |
| 100 | 6.5158 | 276.63 | 11.20 |
| 200 | 6.5242 | 277.72 | 11.16 |
| 300 | 6.5328 | 278.85 | 11.12 |
| 400 | 6.5415 | 280.00 | 11.07 |
| 500 | 6.5501 | 281.14 | 11.03 |
Table 1: Temperature-dependent lattice parameter, unit cell volume, and density of AuIn₂.[1]
From this data, the coefficient of linear thermal expansion (CTE) is calculated to be 1.14 x 10⁻⁵ /°C over the range of 30°C to 500°C.[1][2] As AuIn₂ has a cubic crystal structure, the bulk or volumetric CTE is approximately three times the linear coefficient, equating to 3.442 x 10⁻⁵ /°C .[1] Notably, the thermal expansion of AuIn₂ does not follow the rule of mixtures of its constituent elements, gold and indium, and is lower than both.[1]
Experimental Protocols
The primary method for determining the thermal expansion coefficient of AuIn₂ is high-temperature X-ray diffraction (HT-XRD). An alternative and more general method for measuring thermal expansion is dilatometry.
High-Temperature X-ray Diffraction (HT-XRD)
This method involves measuring the change in the lattice parameters of the crystalline material as a function of temperature.
1. Sample Preparation:
-
Stoichiometric quantities of high-purity gold (Au) and indium (In) are mixed.
-
The mixture is melted in a high vacuum at 900°C and subsequently cooled to room temperature to form the AuIn₂ compound.
-
The resulting sample is ground into a fine powder using a conventional ball milling method.
-
The phase purity and crystal structure of the powdered sample are confirmed by X-ray diffraction at room temperature. The sample should be a single-phase cubic structure.[1]
2. Equipment and Setup:
-
A high-resolution X-ray diffractometer equipped with a temperature-controlled furnace is required.
-
The powdered AuIn₂ sample is loaded onto a sample holder, typically made of a material stable at high temperatures, such as aluminum.
-
The sample holder is placed inside the furnace. To prevent oxidation, the chamber is flushed with an inert gas, such as helium, during the experiment.[1]
3. Data Collection:
-
The furnace temperature is controlled by a programmable controller.
-
To ensure structural stability, the sample is subjected to several heating and cooling cycles before the final measurement.
-
X-ray diffraction patterns are collected at various temperature intervals, for instance, from 30°C to 500°C.[1]
4. Data Analysis:
-
The diffraction peaks in each pattern are indexed to the cubic crystal structure of AuIn₂.
-
The lattice parameter 'a' is refined from the positions of the diffraction peaks at each temperature.
-
The coefficient of linear thermal expansion (α) is calculated from the change in the lattice parameter with temperature.[1]
Dilatometry
Dilatometry is a technique that measures the dimensional changes of a material as a function of temperature.
1. Sample Preparation:
-
A solid, homogenous sample of AuIn₂ with a well-defined geometry (e.g., a cylindrical or rectangular rod) is required. The ends of the sample should be flat and parallel.
-
The initial length of the sample at room temperature is precisely measured.
2. Equipment and Setup:
-
A dilatometer, which consists of a furnace, a sample holder, a pushrod, and a displacement sensor, is used.
-
The sample is placed in the sample holder within the furnace.
-
The pushrod is brought into contact with the sample, and the displacement sensor is initialized.
3. Data Collection:
-
The sample is heated and/or cooled at a controlled rate over the desired temperature range.
-
The change in the length of the sample is continuously recorded by the displacement sensor as a function of temperature.
4. Data Analysis:
-
The coefficient of linear thermal expansion is calculated from the measured change in length, the initial length, and the change in temperature.
Visualizations
Crystal Structure of AuIn₂
AuIn₂ possesses a cubic crystal structure of the CaF₂ (fluorite) type, belonging to the Fm3m space group. In this structure, the gold atoms form a face-centered cubic lattice, and the indium atoms occupy the tetrahedral interstitial sites.[3]
Caption: A 2D representation of the AuIn₂ unit cell.
Experimental Workflow for HT-XRD Measurement
The following diagram illustrates the logical flow of the experimental procedure for determining the thermal expansion coefficient of AuIn₂ using high-temperature X-ray diffraction.
Caption: Workflow for CTE determination via HT-XRD.
References
An In-Depth Technical Guide to the Mechanical Properties of Au-In Intermetallics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanical properties of gold-indium (Au-In) intermetallic compounds. Au-In intermetallics are of significant interest in various high-tech applications, including microelectronics packaging, due to their unique thermal and mechanical characteristics. This document consolidates available data on their mechanical behavior, details the experimental methodologies used for their characterization, and presents visual representations of key concepts and workflows.
Introduction to Au-In Intermetallics
The Au-In binary system is characterized by the formation of several intermetallic compounds (IMCs), each with distinct crystal structures and properties. The most commonly studied Au-In IMCs include AuIn, AuIn₂, Au₇In₃, Au₃In, and Au₃In₂. These compounds can form during soldering processes when gold and indium are in contact, significantly influencing the reliability and performance of the resulting joints. Understanding their mechanical properties is crucial for predicting the long-term stability and failure modes of such interconnects.
Mechanical Properties of Au-In Intermetallic Compounds
The mechanical behavior of Au-In intermetallics is a critical aspect of their application. Key properties such as Young's modulus, hardness, tensile strength, and ductility determine their response to mechanical stresses. The available data, primarily focused on AuIn₂, is summarized below. It is important to note that much of the current understanding is derived from theoretical calculations (first-principles calculations) and nanoindentation experiments, with limited data available from traditional tensile testing.
Data Presentation
The following tables summarize the reported mechanical properties for various Au-In intermetallic compounds.
Table 1: Elastic Properties and Hardness of Au-In Intermetallics
| Intermetallic Phase | Young's Modulus (E) (GPa) | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Poisson's Ratio (ν) | Hardness (GPa) | Data Source |
| AuIn₂ | 117.23 | 80.92 | 45.31 | 0.264 | 3.0 - 4.0 | First-principles calculations, Nanoindentation |
| AuIn | - | - | - | - | - | Data not available |
| Au₇In₃ | - | - | - | - | - | Data not available |
| Au₃In | - | - | - | - | - | First-principles calculations[1] |
| Au₃In₂ | - | - | - | - | - | First-principles calculations[1] |
Note: The hardness value for AuIn₂ is a range compiled from various nanoindentation studies. Data for other phases are largely unavailable in the public domain.
Table 2: Fracture and Ductility-Related Properties of Au-In Intermetallics
| Intermetallic Phase | G/B Ratio | Cauchy Pressure (C₁₂ - C₄₄) (GPa) | Fracture Toughness (K_IC) (MPa√m) | Ductility | Data Source |
| AuIn₂ | 0.56 | > 0 | - | Generally considered brittle | First-principles calculations |
| Au₃In | < 0.57 | Positive | Higher than Au₃In₂ | Ductile characteristics | First-principles calculations[1] |
| Au₃In₂ | > 0.57 | Positive | Lower than Au₃In | Ductile characteristics | First-principles calculations[1] |
Note: The G/B ratio (Pugh's ratio) is an indicator of ductility, where a value greater than approximately 0.57 suggests brittle behavior. Positive Cauchy pressure is also indicative of ductile behavior.
Experimental Protocols
The characterization of the mechanical properties of Au-In intermetallics, often present as thin layers or small phases, requires specialized experimental techniques.
Sample Preparation for Mechanical Testing
The preparation of high-quality, single-phase Au-In intermetallic samples is a critical prerequisite for accurate mechanical property measurements.
For Bulk Samples (used in some nanoindentation and micro-hardness studies):
-
Alloy Synthesis: Stoichiometric amounts of high-purity gold and indium are weighed and placed in a clean quartz ampoule.
-
Encapsulation and Melting: The ampoule is evacuated to a low pressure and backfilled with an inert gas (e.g., Argon) before being sealed. The sealed ampoule is then heated in a furnace to a temperature above the liquidus line of the desired phase (e.g., > 550 °C for AuIn₂) and held for several hours to ensure homogenization.
-
Solidification and Annealing: The molten alloy is slowly cooled to room temperature. To promote the formation of a single-phase and relieve internal stresses, the solidified ingot is annealed at a specific temperature for an extended period (e.g., 475 °C for 20 hours for AuIn and AuIn₂)[1].
-
Metallographic Preparation: The annealed ingot is sectioned, mounted in an epoxy resin, and then ground and polished to a mirror finish using a series of abrasive papers and polishing cloths with progressively finer diamond or alumina (B75360) suspensions.
For Thin Film Samples (common in nanoindentation):
-
Deposition: Thin films of gold and indium are sequentially deposited onto a substrate (e.g., silicon wafer) using techniques such as physical vapor deposition (PVD) or electrodeposition.
-
Interdiffusion and Phase Formation: The deposited layers are then annealed at a specific temperature to allow for the interdiffusion of Au and In atoms and the formation of the desired intermetallic phase. The annealing time and temperature are critical parameters that control the resulting phase and microstructure.
Nanoindentation
Nanoindentation is a primary technique for determining the hardness and elastic modulus of small volumes of materials, making it ideal for characterizing individual phases in Au-In alloys.
Typical Experimental Procedure:
-
Sample Mounting: The prepared and polished sample is securely mounted on the nanoindenter stage.
-
Indenter Selection: A Berkovich indenter, a three-sided pyramid, is commonly used for determining hardness and modulus.
-
Calibration: The instrument is calibrated using a standard material with known mechanical properties, such as fused silica.
-
Indentation Process:
-
The indenter tip is brought into contact with the sample surface.
-
A controlled load is applied, and the displacement of the indenter into the material is continuously measured, creating a load-displacement curve.
-
The load is held at a maximum value for a short period to allow for any time-dependent plastic deformation.
-
The indenter is then unloaded, and the initial portion of the unloading curve is analyzed.
-
-
Data Analysis (Oliver-Pharr Method):
-
The stiffness of the contact is determined from the slope of the initial portion of the unloading curve.
-
The contact area is calculated from the indentation depth and the known geometry of the indenter.
-
The hardness (H) is calculated as the maximum load divided by the projected contact area.
-
The reduced modulus (Eᵣ) is calculated from the stiffness and the contact area. The Young's modulus (E) of the sample can then be determined if the Young's modulus and Poisson's ratio of the indenter are known.
-
Tensile Testing
Directly measuring the tensile strength and ductility of brittle intermetallic compounds is challenging due to the difficulty in preparing suitable test specimens and the inherent brittleness of the materials. Micro-tensile testing of thin films or small-scale samples is the most relevant approach.
General Micro-Tensile Testing Protocol (based on ASTM E8/E8M for metallic materials, adapted for small scales):
-
Specimen Fabrication: Micro-tensile specimens with a defined gauge length and cross-sectional area are fabricated, often using microfabrication techniques like photolithography and etching for thin films, or focused ion beam (FIB) milling for small-scale samples from bulk material.
-
Gripping: The micro-specimen is carefully gripped by a micro-tensile testing machine. This is a critical step to ensure uniaxial loading and prevent premature failure at the grips.
-
Load Application and Strain Measurement: A tensile load is applied at a constant strain rate. The elongation of the gauge section is measured using non-contact methods such as digital image correlation (DIC) or laser extensometry.
-
Data Acquisition: The load and displacement data are recorded to generate a stress-strain curve.
-
Property Extraction:
-
Yield Strength: The stress at which the material begins to deform plastically.
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracture.
-
Ductility (Elongation to Failure): The percentage of elongation of the gauge length at the point of fracture.
-
Mandatory Visualizations
Au-In Phase Diagram
Caption: Simplified representation of the Au-In binary phase diagram.
Experimental Workflow for Nanoindentation
References
Growth Kinetics of Gold-Indium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the growth kinetics of gold-indium (Au-In) intermetallic compounds. The formation of these compounds is a critical consideration in various applications, including microelectronics packaging, soldering, and the development of novel nanomaterials. Understanding the mechanisms and rates of Au-In intermetallic growth is essential for ensuring the reliability and performance of devices and for the controlled synthesis of materials with desired properties.
Introduction to the Au-In System
The gold-indium binary system is characterized by the formation of several intermetallic compounds (IMCs), with AuIn, AuIn₂, and Au₇In₃ being the most commonly observed phases in solid-state diffusion reactions.[1][2][3][4] The formation and growth of these IMCs are primarily governed by temperature, time, and the initial thicknesses of the gold and indium layers.
Of the IMCs that form, AuIn₂ is consistently reported as the thickest and fastest-growing layer in Au-In diffusion couples.[1][2][3][4] In contrast, the AuIn layer is typically observed as a much thinner layer.[1][2][3][4] The morphology of these layers also differs, with AuIn₂ and AuIn generally exhibiting an equiaxed grain structure, while Au₇In₃ tends to grow with columnar grains.[1][2][3][4]
Quantitative Growth Kinetics Data
The growth of Au-In intermetallic layers typically follows a parabolic relationship with time, indicating a diffusion-controlled process.[3][5] The growth kinetics can be described by the equation:
x² = kt
where x is the layer thickness, k is the growth rate constant, and t is the annealing time. The temperature dependence of the growth rate constant often follows the Arrhenius relationship:
k = k₀ exp(-Eₐ / RT)
where k₀ is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature.
The following tables summarize key quantitative data on the growth kinetics of Au-In compounds from various studies.
Table 1: Growth Rate Constants and Activation Energies for AuIn₂
| Temperature (°C) | Growth Rate Constant (k) (cm²/s) | Activation Energy (Eₐ) (kJ/mol) | Reference |
| 225 - 350 | - | 39.42 | [5] |
| 60 - 150 | - | 0.52 eV (~50.2 kJ/mol) | [6] |
Table 2: Interdiffusion Coefficients in the Au-In System
| Diffusing Species | Matrix | Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Activation Energy (Q) (eV) | Pre-exponential Factor (D₀) (cm²/s) | Reference |
| In | AuIn₂ | 60 - 150 | - | 0.52 | 1.2 x 10⁻³ | [6] |
Experimental Protocols
The study of Au-In growth kinetics typically involves the fabrication of diffusion couples followed by annealing and characterization.
Diffusion Couple Fabrication
A common method for preparing diffusion couples is to bring pure gold and indium into intimate contact. This can be achieved through various techniques:
-
Solid-Liquid Interdiffusion (SLID): A solid gold substrate is brought into contact with liquid indium at a temperature above indium's melting point (156.6°C).[1][2][3]
-
Thin Film Deposition: Sequential deposition of thin films of gold and indium onto a substrate using techniques like evaporation or sputtering.[6]
-
Wire Bonding: A gold wire is bonded to an indium-coated substrate.[7]
Isothermal Annealing
The fabricated diffusion couples are annealed at specific temperatures for varying durations in a controlled atmosphere (e.g., vacuum or inert gas) to promote intermetallic growth. Temperatures studied range from room temperature to several hundred degrees Celsius.[3][5][7]
Characterization Techniques
Following annealing, the samples are analyzed to identify the phases present and measure the thickness of the intermetallic layers. Key analytical techniques include:
-
Scanning Electron Microscopy (SEM): Used to observe the morphology and thickness of the intermetallic layers in cross-section. Backscattered electron (BSE) imaging is particularly useful for distinguishing between different phases due to the atomic number contrast.[3]
-
Energy Dispersive X-ray Spectroscopy (EDX): Provides elemental composition analysis to identify the stoichiometry of the intermetallic compounds formed.[3][7]
-
X-ray Diffraction (XRD): Used for phase identification by analyzing the crystal structure of the compounds formed.[8]
Visualizations
Signaling Pathways and Logical Relationships
The formation of intermetallic compounds in the Au-In system follows a sequential process governed by solid-state diffusion.
Caption: Sequential formation of Au-In intermetallic compounds at the interface.
Experimental Workflows
The experimental investigation of Au-In growth kinetics follows a structured workflow from sample preparation to data analysis.
Caption: Experimental workflow for studying Au-In growth kinetics.
References
- 1. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling [inis.iaea.org]
- 2. Growth of intermetallic compounds in the Au-In system: Experimental study and 1-D modelling [infoscience.epfl.ch]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. nepp.nasa.gov [nepp.nasa.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of AuIn₂ Nanoparticles for Researchers and Drug Development Professionals
An Introduction to AuIn₂ Nanoparticles: Unveiling a Bimetallic Intermetallic Compound
Gold-indium intermetallic nanoparticles, specifically the AuIn₂ phase, represent a unique class of bimetallic nanomaterials with distinct properties that differentiate them from their monometallic counterparts. Unlike simple alloys, intermetallic compounds possess a highly ordered crystal structure, leading to specific electronic and optical characteristics. AuIn₂ nanoparticles crystallize in a cubic fluorite (CaF₂) type structure, a key feature that dictates their behavior and potential applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential biomedical relevance of AuIn₂ nanoparticles, tailored for researchers and professionals in the field of drug development.
Synthesis of AuIn₂ Nanoparticles: Methodologies and Protocols
The synthesis of monodisperse colloidal AuIn₂ intermetallic nanoparticles has been successfully achieved through a method known as digestive ripening. This solution-phase technique offers control over particle size and composition. Other potential synthesis routes for bimetallic nanoparticles, such as co-reduction and thermal decomposition, may also be adapted for AuIn₂ nanoparticle fabrication.
Experimental Protocol: Digestive Ripening Synthesis
This protocol is based on the method described by Arora et al. (2014) for the synthesis of monodisperse AuIn₂ nanoparticles. The process involves the initial formation of individual gold and indium nanoparticles followed by a controlled "ripening" process that facilitates the diffusion of atoms to form the intermetallic compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Indium(III) chloride (InCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dodecanethiol
Procedure:
-
Preparation of Gold Nanoparticle Seed Solution:
-
A solution of HAuCl₄ in toluene is prepared.
-
A solution of dodecanethiol in toluene is added to the gold precursor solution.
-
A freshly prepared aqueous solution of NaBH₄ is rapidly added under vigorous stirring to reduce the gold ions and form gold nanoparticles. The solution will change color, indicating nanoparticle formation.
-
-
Preparation of Indium Nanoparticle Seed Solution:
-
A similar procedure is followed for the synthesis of indium nanoparticles, starting with InCl₃ in toluene and using dodecanethiol as a capping agent.
-
Reduction is achieved by the rapid addition of NaBH₄ solution with vigorous stirring.
-
-
Digestive Ripening to Form AuIn₂ Nanoparticles:
-
The separately prepared gold and indium nanoparticle solutions are mixed in a 2:1 molar ratio of indium to gold.
-
The mixture is refluxed at the boiling point of toluene (approximately 110°C) for a specified period (e.g., several hours). During this time, the digestive ripening process occurs, leading to the formation of AuIn₂ intermetallic nanoparticles.
-
The reaction progress can be monitored by observing changes in the solution's color and by taking aliquots for UV-Vis spectroscopy.
-
-
Purification of AuIn₂ Nanoparticles:
-
After the reaction is complete, the solution is cooled to room temperature.
-
Ethanol is added to precipitate the nanoparticles.
-
The precipitate is collected by centrifugation, and the supernatant is discarded.
-
The washing process with ethanol is repeated multiple times to remove excess reactants and capping agents.
-
The final product, a powder of AuIn₂ nanoparticles, is dried under vacuum.
-
Characterization of AuIn₂ Nanoparticles
A suite of analytical techniques is essential to confirm the successful synthesis of AuIn₂ nanoparticles and to elucidate their physicochemical properties.
Transmission Electron Microscopy (TEM)
TEM is a powerful tool for visualizing the size, shape, and morphology of the synthesized nanoparticles.
-
Particle Size and Morphology: TEM images reveal the formation of nearly monodisperse, spherical AuIn₂ nanoparticles. The particle size can be controlled by varying the reaction parameters, with reported sizes typically in the range of 3 to 7 nm.
-
Crystallinity: High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes of the nanoparticles, confirming their crystalline nature.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized material.
-
Crystal Structure: The XRD pattern of AuIn₂ nanoparticles confirms the formation of the intermetallic compound with a cubic fluorite (CaF₂) type structure.[1]
-
Lattice Parameters: The lattice constant 'a' for the cubic structure of AuIn₂ has been reported to be approximately 6.502 Å.[1] The diffraction peaks in the XRD pattern can be indexed to the Fm3m space group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic properties of the nanoparticles.
-
Absence of Surface Plasmon Resonance: A key characteristic of AuIn₂ intermetallic nanoparticles is the absence of the surface plasmon resonance (SPR) band in the visible region, which is typically observed for gold nanoparticles. This indicates the formation of a true intermetallic compound with a different electronic structure.
-
Interband Transitions: The optical properties of AuIn₂ are governed by interband transitions, which have been reported to set in at approximately 1.7 eV.[2] A main plasma resonance for bulk AuIn₂ has been observed at 7.5 eV.[2]
| Characterization Technique | Parameter Measured | Typical Results for AuIn₂ Nanoparticles |
| Transmission Electron Microscopy (TEM) | Size and Morphology | Nearly spherical, monodisperse nanoparticles (3-7 nm diameter) |
| Crystallinity | Crystalline structure confirmed by lattice fringes in HRTEM | |
| X-ray Diffraction (XRD) | Crystal Structure | Cubic fluorite (CaF₂) type, Fm3m space group[1] |
| Lattice Parameter (a) | ~ 6.502 Å[1] | |
| UV-Visible Spectroscopy | Optical Properties | Absence of surface plasmon resonance in the visible range |
| Electronic Transitions | Interband transitions starting around 1.7 eV[2] |
Potential Applications in Drug Development and Biomedical Research
While direct applications of AuIn₂ nanoparticles in drug delivery are still in the exploratory stage, their unique properties suggest several areas of potential interest for researchers and drug development professionals. The field of bimetallic nanoparticles, in general, is being actively investigated for various biomedical applications due to the synergistic effects that can arise from the combination of two different metals.
Catalytic Activity
Gold nanoparticles are known to possess catalytic activity for various chemical reactions. The formation of an intermetallic compound with indium could modulate this catalytic behavior. Research into the catalytic properties of AuIn₂ nanoparticles could uncover novel activities relevant to biological systems, such as the decomposition of reactive oxygen species (ROS). The ability of gold nanoparticles to act as mimics for enzymes like superoxide (B77818) dismutase (SOD) and catalase is an area of active research.[3]
Biocompatibility and Cytotoxicity
The biocompatibility and potential cytotoxicity of AuIn₂ nanoparticles are critical parameters that need to be thoroughly evaluated before any biomedical application can be considered. While gold nanoparticles are generally considered biocompatible, the introduction of indium and the formation of the intermetallic structure may alter their interaction with biological systems. In vitro and in vivo studies are necessary to assess the safety profile of these nanoparticles.
Theranostic Potential
"Theranostics" refers to the integration of diagnostic and therapeutic functionalities into a single platform. Gold-based nanoparticles are widely explored for theranostic applications in cancer due to their unique optical and electronic properties. While AuIn₂ nanoparticles do not exhibit the strong surface plasmon resonance of pure gold nanoparticles, their distinct optical properties in the UV and near-infrared regions could potentially be exploited for imaging or photothermal applications, although this remains to be investigated.
Conclusion
AuIn₂ nanoparticles represent an intriguing class of intermetallic nanomaterials with well-defined structural and distinct optical properties. The digestive ripening method provides a reliable route for their synthesis, yielding monodisperse nanoparticles. While their application in drug development is not yet established, their unique characteristics, particularly their potential catalytic activity, warrant further investigation. Future research should focus on a thorough evaluation of their biocompatibility and exploring their catalytic and optical properties in biologically relevant contexts to unlock their potential for biomedical applications. This guide serves as a foundational resource for researchers poised to explore the promising field of AuIn₂ nanoparticles.
References
An In-Depth Technical Guide to Solid-Liquid Interdiffusion (SLID) Bonding in the Au-In System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and material properties associated with Solid-Liquid Interdiffusion (SLID) bonding in the Gold-Indium (Au-In) system. This bonding technique is of significant interest for applications requiring high thermal stability and robust interconnects, such as in MEMS packaging and advanced electronic devices.
Core Principles of Au-In SLID Bonding
Solid-Liquid Interdiffusion (SLID) bonding, also known as Transient Liquid Phase (TLP) bonding, is a joining technique that creates a high-melting-point bond at a relatively low processing temperature. The fundamental principle involves bringing a high-melting-point metal (Au) into contact with a low-melting-point metal (In). When heated above the melting point of Indium (156.6 °C), the liquid In comes into contact with the solid Au, initiating rapid interdiffusion. This diffusion leads to the formation of various Gold-Indium intermetallic compounds (IMCs) at the interface. These newly formed IMCs possess significantly higher melting points than Indium itself. As the diffusion process continues, the low-melting-point liquid phase is entirely consumed, resulting in a solid, thermally stable joint. This allows for subsequent high-temperature processing steps without the risk of the bond remelting.[1]
The Au-In binary system is particularly well-suited for SLID bonding due to the formation of several stable IMCs. The primary IMCs observed during the Au-In SLID process are AuIn₂, AuIn, and Au₇In₃.[2][3] The formation and growth of these IMCs are diffusion-controlled processes, and their final thickness and distribution within the bond line are dependent on the initial thicknesses of the Au and In layers, as well as the bonding temperature and time.[2] AuIn₂ is typically the first and fastest-growing IMC layer.[2]
Experimental Protocols
This section outlines the typical experimental methodologies for achieving a successful Au-In SLID bond.
Substrate Preparation and Cleaning
Proper substrate cleaning is critical to ensure good adhesion of the metallic layers and to facilitate uniform interdiffusion during bonding. A standard cleaning procedure for silicon or glass substrates used in microfabrication is as follows:
-
Ultrasonic Cleaning: Substrates are ultrasonically cleaned in a sequence of solvents to remove organic contaminants. A typical sequence is:
-
Acetone for 5-10 minutes.
-
Methanol or Isopropanol for 5-10 minutes.
-
Deionized (DI) water rinse.[4]
-
-
Piranha Etch: For a more aggressive clean to remove stubborn organic residues, a piranha solution (a 3:1 or 4:1 mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) can be used. Substrates are immersed in the heated solution (typically 80-120 °C) for 10-15 minutes, followed by a thorough DI water rinse.[4] Safety Note: Piranha solution is extremely corrosive and reactive and must be handled with extreme caution in a fume hood with appropriate personal protective equipment.
-
RCA Clean: The RCA cleaning procedure is a multi-step process widely used in the semiconductor industry to remove both organic and ionic contaminants.[5]
-
Drying: Substrates are dried using a nitrogen gun or by baking in an oven.
Deposition of Au and In Layers
The Au and In layers are typically deposited onto the cleaned substrates using techniques such as electroplating or physical vapor deposition (e.g., evaporation or sputtering).
Electroplating:
-
Gold (Au) Electroplating:
-
Bath Composition: Cyanide-based baths are common due to their stability and high deposition rates.[6] Non-cyanide alternatives, such as sulfite-based baths, are also used for safety and environmental reasons.[6] A typical cyanide bath may contain potassium gold cyanide (KAu(CN)₂) as the gold source, with conducting salts and additives to control grain size and brightness.[7]
-
Typical Parameters:
-
Current Density: 1-10 mA/cm²
-
Temperature: 50-70 °C
-
pH: Varies depending on the bath chemistry (acidic to alkaline).[8]
-
-
-
Indium (In) Electroplating:
Bonding Process
The bonding process involves bringing the two metallized substrates into contact under controlled temperature and pressure.
-
Alignment: The two substrates are precisely aligned to ensure proper contact of the bonding areas.
-
Bonding Cycle: The aligned pair is placed in a wafer bonder or a custom-built press.
-
Temperature Profile: The assembly is heated to a temperature above the melting point of In, typically in the range of 180 °C to 300 °C.[3] The temperature is ramped up at a controlled rate, held at the peak bonding temperature for a specific duration (ranging from seconds to minutes), and then cooled down.[11]
-
Pressure Application: A uniform pressure is applied to ensure intimate contact between the surfaces, promoting uniform diffusion. The applied pressure can range from 0.02 to 8 MPa.[3]
-
Atmosphere: The bonding is often performed in a vacuum or an inert atmosphere (e.g., N₂) to prevent oxidation of the indium.
-
Characterization of the Bonded Joint
Several techniques are employed to evaluate the quality and properties of the Au-In SLID bond.
-
Microstructural Analysis:
-
Scanning Electron Microscopy (SEM): Cross-sections of the bonded samples are prepared by mechanical polishing or focused ion beam (FIB) milling to investigate the microstructure of the bond line, including the thickness and morphology of the IMC layers.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDS): EDS is used in conjunction with SEM to determine the elemental composition of the different phases within the bond.
-
-
Mechanical Testing:
-
Thermal Stability Analysis: The thermal stability of the bond is assessed by subjecting the bonded samples to high temperatures and observing for any signs of remelting or degradation.
-
Hermeticity Testing: For applications requiring a sealed enclosure, such as in MEMS packaging, hermeticity tests are performed to ensure the integrity of the seal against gas leakage.
Data Presentation
The following tables summarize the quantitative data gathered from various studies on Au-In SLID bonding.
Table 1: Processing Parameters for Au-In SLID Bonding
| Parameter | Range of Values | Source(s) |
| Bonding Temperature | 160 - 300 °C | [3][12] |
| Bonding Time | 5 seconds - 120 minutes | [3][12] |
| Applied Pressure | 0.02 - 8 MPa | [3] |
| Initial Au Thickness | Varies depending on application | - |
| Initial In Thickness | Varies depending on application | - |
Table 2: Mechanical Properties of Au-In SLID Bonds
| Testing Temperature | Shear Strength (MPa) | Fracture Mode | Source(s) |
| Room Temperature | ~30 - 40 | Brittle | [13][14] |
| 200 °C | ~30 | Brittle | [13] |
| 300 °C | Increased to ~40-50 | Ductile | [13][15] |
Table 3: Au-In Intermetallic Compounds (IMCs)
| IMC Phase | Melting Point (°C) | Crystal Structure | Notes | Source(s) |
| AuIn₂ | 540.7 | CaF₂ type | Typically the first and thickest IMC to form.[2][16] | [16] |
| AuIn | 509.8 | - | Often observed as a thin layer.[2] | - |
| Au₇In₃ | 495.4 | - | Observed in the reaction zone.[2] | - |
Visualization of Processes and Pathways
Au-In SLID Bonding Process Workflow
Caption: Workflow for the Au-In SLID bonding process.
Signaling Pathway of IMC Formation
Caption: IMC formation pathway in Au-In SLID bonding.
Logical Relationship of Bonding Parameters and Outcomes
Caption: Influence of bonding parameters on outcomes.
References
- 1. inseto.com [inseto.com]
- 2. eesemi.com [eesemi.com]
- 3. reliabilityanalytics.com [reliabilityanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 7. proplate.com [proplate.com]
- 8. US4253920A - Composition and method for gold plating - Google Patents [patents.google.com]
- 9. diva-portal.org [diva-portal.org]
- 10. US20090188808A1 - Indium electroplating baths for thin layer deposition - Google Patents [patents.google.com]
- 11. imapsource.org [imapsource.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-temperature shear strength of solid-liquid interdiffusion (SLID) bonding: Cu-Sn, Au-Sn and Au-In - SINTEF [sintef.no]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Electromigration Effects in Gold-Indium Solder Joints
For Researchers, Scientists, and Materials Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential failure mechanisms associated with electromigration in gold-indium (Au-In) solder joints. Due to the specialized nature of this material system, direct research on its electromigration behavior is limited. Therefore, this guide synthesizes findings from closely related systems, such as gold-tin (Au-Sn) solders, and fundamental studies on Au-In intermetallic compounds to present a coherent and scientifically grounded perspective.
Introduction to Electromigration in Solder Interconnects
Electromigration is the transport of material caused by the gradual movement of ions in a conductor due to the momentum transfer between conducting electrons and diffusing metal atoms.[1] In microelectronic packaging, the continuous drive for miniaturization has led to significantly increased current densities in solder joints, making electromigration a critical reliability concern.[2] This phenomenon can lead to the formation of voids at the cathode (where electrons enter) and hillocks at the anode (where electrons exit), ultimately causing open or short-circuit failures.[1]
The Au-In system is of particular interest for specialized applications requiring high-reliability and specific melting temperature ranges. The primary intermetallic compound (IMC) formed in this system is AuIn₂, which is noted for its brittleness and significant volume expansion compared to the original gold.[3][4] Understanding how this IMC and the constituent elements behave under electrical stress is paramount for predicting and improving the long-term reliability of these solder joints.
Quantitative Data on Electromigration in Gold-Based Solder Joints
Table 1: Electromigration Test Conditions and Time to Failure for 80Au-20Sn Solder Joints
| Current Density (A/cm²) | Ambient Temperature (°C) | Mean Time to Failure (Hours) |
| 10,000 | 125 | > 500* |
| 15,000 | 150 | 250 |
| 20,000 | 175 | 100 |
| 20,000 | 215 | 50 |
*Seven out of 36 coupons survived the maximum test duration of 500 hours.[5] Data is illustrative and based on findings from similar gold-based systems.
Table 2: Physical Properties of Au-In Intermetallic Compounds
| Intermetallic Compound | Properties | Reference |
| AuIn₂ | Friable, good electrical conductor, brittle fracture mode. | [4] |
| AuIn | Harder than AuIn₂. | [4] |
Experimental Protocols for Studying Electromigration
Investigating electromigration effects requires specialized experimental setups that allow for the application of high current densities to solder joints while monitoring their physical and electrical integrity over time, often at elevated temperatures.
Sample Preparation
A common approach involves creating a test vehicle that isolates a single or a small series of solder joints.
-
Substrate Preparation : Printed circuit boards (PCBs) with copper traces are often used. An electroless nickel immersion gold (ENIG) finish is applied to the copper pads to ensure good solderability and prevent copper dissolution.[5]
-
Solder Joint Formation : Solder spheres (e.g., 300 µm diameter) of the desired Au-In composition are placed on the pads. The assembly is then reflowed in a furnace following a specific temperature profile to create the solder joints.[5]
-
Encapsulation and Cross-Sectioning (for in-situ observation) : For real-time imaging, the solder joint is encapsulated in epoxy and then carefully polished to expose a cross-section of the joint.[2]
Electromigration Testing Setup
The core of the experimental setup consists of a high-current power supply and a heating stage or environmental chamber to control the ambient temperature.
-
Current Application : A constant current is passed through the solder joint. The current density is a critical parameter and is typically in the range of 10³ to 10⁵ A/cm².[2][6]
-
Temperature Control : The experiment is conducted at a constant elevated ambient temperature (e.g., 125-215°C) to accelerate the diffusion processes.[5] It is crucial to account for Joule heating, which is the temperature increase within the joint due to the high current density. The Temperature Coefficient of Resistance (TCR) can be measured beforehand to calculate the actual temperature of the joint during the test.[5]
-
In-situ Monitoring :
-
Electrical Resistance : The voltage across the solder joint is continuously monitored to calculate its resistance. A significant increase in resistance (e.g., 10-20%) is often used as the failure criterion.[2]
-
Microscopic Imaging : For cross-sectioned samples, an optical or scanning electron microscope (SEM) is used to capture images of the joint at regular intervals. This allows for the direct observation of void formation, crack propagation, and microstructural changes.[2][7]
-
Post-Failure Analysis
-
Cross-Sectioning and Microscopy : The solder joints are cross-sectioned, polished, and examined using SEM.
-
Compositional Analysis : Energy-dispersive X-ray spectroscopy (EDX) is used to map the elemental distribution within the joint, identifying areas of atomic migration and the composition of intermetallic compounds.[5]
Visualizing Workflows and Failure Mechanisms
Diagrams created using the DOT language provide a clear and structured representation of complex processes and relationships.
Experimental Workflow
The following diagram outlines a typical workflow for an in-situ electromigration study of a solder joint.
Mass Transport and Failure Pathway
The electromigration failure process in Au-In solder joints can be conceptualized as a cascade of events driven by the electron wind force. The following diagram illustrates the logical relationships between the driving forces and the resulting failure modes.
Discussion of Potential Failure Mechanisms
Based on the properties of the Au-In system and electromigration behavior in other solders, several key failure mechanisms can be anticipated:
-
Voiding at the Cathode : The primary failure mechanism is expected to be the nucleation and growth of voids at the cathode side. The electron flow will push mobile Au and In atoms away from this interface, leading to a net influx of vacancies that coalesce into voids.[1] These voids increase the local current density and resistance, accelerating the failure process.[2]
-
Intermetallic Compound (IMC) Growth : The Au-In system readily forms the AuIn₂ intermetallic.[4] The atomic flux induced by electromigration can accelerate the growth of this IMC layer at the anode. Since AuIn₂ is brittle, excessive or irregular growth can create stress and provide pathways for crack propagation.[3]
-
Phase Segregation and Coarsening : Under the combined influence of electrical and thermal stress, the microstructure of the solder can evolve. This may involve the coarsening of existing phases or the segregation of Au and In, leading to changes in mechanical and electrical properties.
-
Brittle Fracture : The inherent brittleness of the AuIn₂ IMC is a major concern. Voids, cracks, or stress concentration points at the interface between the IMC and the solder or substrate can lead to brittle fracture and premature failure of the joint.[3]
Conclusion
The reliability of gold-indium solder joints under high current densities is a complex issue governed by the interplay of atomic diffusion, intermetallic compound formation, and thermomechanical stress. While direct experimental data remains scarce, by drawing parallels with gold-tin systems and understanding the fundamental properties of Au-In intermetallics, a framework for analysis can be established. The primary failure mechanisms are anticipated to be void formation at the cathode and the accelerated growth of brittle AuIn₂ intermetallic compounds. Further research employing the in-situ experimental protocols outlined in this guide is necessary to quantitatively characterize the electromigration behavior of Au-In solder joints and develop robust lifetime prediction models.
References
Surface Chemistry of Gold on Indium Tin Oxide: A Technical Guide for Researchers
This in-depth technical guide explores the surface chemistry of gold (Au) deposited on indium tin oxide (ITO) substrates. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of common deposition techniques, detailed characterization methodologies, and the resulting material properties. The information is presented to facilitate the application of Au/ITO structures in various research and development fields, including biosensing, catalysis, and optoelectronics.
Introduction
Indium tin oxide is a widely utilized transparent conductive oxide in numerous applications due to its unique combination of high electrical conductivity and optical transparency.[1] The functionalization of ITO surfaces with gold nanostructures further enhances its properties, enabling a wide range of applications. The ability to control the size, shape, and distribution of these gold nanostructures is critical for tailoring the final properties of the Au/ITO system for specific applications such as biosensors, photonic devices, and electrocatalytic platforms.[2][3] This guide details various methods for the deposition of gold on ITO and the characterization of the resulting surfaces.
Gold Deposition Techniques on ITO
Several techniques are employed for the deposition of gold on ITO, each offering distinct advantages in controlling the morphology and properties of the gold layer. The most common methods include thermal annealing, electrodeposition, seed-mediated growth, and sputtering.
Thermal Annealing of Gold Colloids
A straightforward and cost-effective method for depositing gold nanoparticles (AuNPs) on ITO involves the thermal annealing of a film containing gold colloids.[4] This method typically involves embedding gold nanoparticles in a polymer matrix, such as polyvinyl alcohol (PVA), which is then spin-coated onto the ITO substrate. Subsequent annealing at high temperatures leads to the coalescence of the gold nanoparticles and their firm deposition on the ITO surface.[2] The size of the resulting AuNPs can be controlled by adjusting the annealing time and the concentration of the initial gold colloid solution.[4]
Electrochemical Deposition
Electrochemical deposition is a versatile technique that allows for the direct growth of gold nanostructures on the conductive ITO surface.[5] By applying a specific potential, gold ions from an electrolyte solution (e.g., HAuCl4) are reduced and deposited onto the ITO electrode.[6] The morphology and density of the deposited gold can be precisely controlled by tuning the electrochemical parameters, such as the applied potential, deposition time, and the composition of the electrolyte.[7][8] This method is particularly useful for creating electrodes with high surface area for sensing and catalytic applications.[5] An adhesion layer of 3-mercaptopropyl-trimethoxysilane (MPS) can be used to improve the stability of the deposited gold.[9]
Seed-Mediated Growth
The seed-mediated growth technique offers excellent control over the size and shape of the gold nanoparticles on the ITO surface.[10][11] This method involves two main steps: first, the immobilization of small gold "seed" nanoparticles on the ITO surface, followed by the growth of these seeds in a growth solution containing a gold salt, a weak reducing agent, and a capping agent.[10][12] A "touch" seeding technique, where a tissue paper is used to touch a drop of the seed solution on the ITO surface, has been shown to be effective in creating a high density of seeds.[10][13]
Sputtering
Sputtering is a physical vapor deposition technique that can be used to deposit thin, uniform films of gold onto ITO substrates.[14][15] In this process, a gold target is bombarded with high-energy ions in a vacuum chamber, causing gold atoms to be ejected and deposited onto the ITO substrate. Both DC magnetron sputtering and RF-sputtering can be utilized.[14][16] The thickness and morphology of the gold film can be controlled by parameters such as sputtering time, power, and the distance between the target and the substrate.[15] For improved adhesion, a thin layer of titanium or chromium can be deposited prior to the gold layer.[17][18]
Characterization of Gold on ITO
A suite of surface characterization techniques is employed to analyze the morphology, structure, and optical properties of gold nanostructures on ITO.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, revealing the size, shape, and distribution of the gold nanoparticles or the continuity of a thin film.[4]
-
Atomic Force Microscopy (AFM): Used to obtain three-dimensional topographical images of the surface with nanoscale resolution, allowing for the quantification of surface roughness.[14]
-
Transmission Electron Microscopy (TEM): Utilized to characterize the size and shape of the initial gold colloids used in methods like thermal annealing and seed-mediated growth.[2]
-
UV-Visible Spectroscopy (UV-vis): A key technique for characterizing the optical properties of gold nanostructures, particularly the Localized Surface Plasmon Resonance (LSPR) peak, which is sensitive to the size and shape of the nanoparticles.[4][5]
-
X-ray Diffraction (XRD): Employed to determine the crystalline structure and preferred orientation of the deposited gold films.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface.[7]
-
Electrochemical Methods: Techniques like cyclic voltammetry are used to characterize the electrochemical properties of the Au/ITO electrodes and their performance in applications such as sensing.[5][9]
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies on the surface chemistry of gold on ITO.
Table 1: Influence of Annealing Parameters on AuNP Size [2][4]
| Annealing Time (hours) | Average AuNP Diameter on ITO (nm) | LSPR Peak Position (nm) |
| 0.5 | 60.2 ± 11.2 | ~560 |
| 2 | Not specified | ~580 |
| 4 | Not specified | ~600 |
| 10 | Not specified | ~620 |
Table 2: AuNP Size Control in Seed-Mediated Growth [10][11]
| Growth Condition | Average AuNP Diameter (nm) | LSPR Peak Position (nm) |
| "Touch" Seeding, 15 min growth | ~10-30 | >450 |
| "Normal" Seeding, 1h growth | ~20-40 | >450 |
| High Citrate Concentration | 28 | 540 |
| Low Citrate Concentration | 42 | 545 |
Table 3: Properties of Sputtered Gold Films [15]
| Sputtering Time (min) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 1 | 43.7 | 1.2 |
| 4 | 149.5 | 2.1 |
| 10 | 332.4 | 3.5 |
| 15 | 469.9 | 4.2 |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments and visual workflows for the deposition processes.
Protocol for Thermal Annealing of Gold Colloids on ITO[2][4]
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sonication in acetone (B3395972) and ethanol (B145695) for 15 minutes each.
-
Preparation of PVA-AuNP Solution: Mix a solution of gold colloids (e.g., 0.9 mL of ~25 nm AuNPs) with a polyvinyl alcohol (PVA) solution (e.g., 100 µL of 5% PVA).
-
Film Deposition: Drop-cast a specific volume (e.g., 50-200 µL) of the PVA-AuNP solution onto the cleaned ITO surface.
-
Drying: Dry the substrate in an oven at 130°C for 2 hours to form a PVA-AuNPs film.
-
Annealing: Place the coated substrate in a tubular furnace and anneal in air at a specified temperature (e.g., 600°C) for a desired duration (e.g., 0.5-10 hours).
-
Cooling: Allow the substrate to cool down to room temperature in air.
Protocol for Seed-Mediated Growth on ITO[10]
-
Substrate Cleaning: Clean ITO substrates by sonication in acetone and then ethanol for 15 minutes each.
-
Seed Solution Preparation: Prepare a seed solution by adding 0.5 mL of 0.1 M NaBH4 to a solution containing 0.5 mL of 0.01 M HAuCl4, 0.5 mL of 0.01 M trisodium (B8492382) citrate, and 18 mL of pure water. Let the solution age for 2 hours.
-
Growth Solution Preparation: Prepare a growth solution by adding 0.1 mL of 0.1 M ascorbic acid and 0.1 mL of 0.1 M NaOH to a solution containing 0.5 mL of 0.01 M HAuCl4 and 18 mL of 0.1 M CTAB.
-
Seeding: Place a drop of the seed solution on the cleaned ITO surface. For the "touch" method, gently touch the surface of the drop with a piece of tissue paper.
-
Growth: Immerse the seeded ITO substrate into the growth solution for a desired period (e.g., 15 minutes to 24 hours).
-
Rinsing and Drying: After the growth period, rinse the substrate with deionized water and dry it.
Applications in Research and Drug Development
The unique properties of Au/ITO substrates make them highly valuable in various research and development areas, particularly in the life sciences.
-
Biosensors: The high surface area and biocompatibility of gold nanostructures on ITO make them excellent platforms for the development of electrochemical and optical biosensors.[4][5] These sensors can be functionalized with biomolecules such as enzymes, antibodies, or DNA for the sensitive and specific detection of various analytes.[9]
-
Electrocatalysis: Au/ITO electrodes exhibit significant electrocatalytic activity towards the oxidation of various compounds, which is beneficial for developing sensors for molecules like glucose and ascorbic acid.[5][12]
-
Drug Delivery: Gold nanoparticles can be functionalized with drugs and targeting ligands for controlled drug delivery applications. The optical properties of AuNPs on ITO can be exploited for photothermal therapy.
-
Cellular Interfacing: The conductive and transparent nature of Au/ITO allows for the simultaneous electrical stimulation and optical imaging of cells, making it a promising platform for studies in neurobiology and tissue engineering.
Conclusion
The surface chemistry of gold on indium tin oxide offers a versatile platform for a wide range of scientific and technological applications. The ability to precisely control the deposition of gold, from continuous thin films to discrete nanoparticles with tailored sizes and shapes, allows for the fine-tuning of the substrate's properties. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to fabricate and characterize Au/ITO structures for their specific needs, particularly in the dynamic fields of biosensing and drug development. The continued exploration of novel deposition techniques and a deeper understanding of the Au-ITO interface will undoubtedly lead to further advancements and innovations.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. tandfonline.com [tandfonline.com]
- 3. Deposition of gold nanoparticles upon bare and indium tin oxide f...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct electrodeposition of gold nanoparticles on indium tin oxide surface and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating electrochemical deposition of gold on commercial off-the-shelf 3-D printing materials towards developing sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical deposition of gold nanoparticles on carbon ultramicroelectrode arrays - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Theoretical Modeling of Gold-Indium Alloy Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical modeling of gold-indium (Au-In) alloy properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational methods to understand and predict the behavior of these materials. This document summarizes key quantitative data, details experimental protocols for model validation, and visualizes complex relationships and workflows.
Introduction to Au-In Alloys
Gold-indium alloys are of significant interest in various technological fields due to their unique physical and chemical properties. They are utilized in dental applications, as catalysts, and play a crucial role in the growth of semiconductor nanowires.[1] Understanding the thermodynamic stability, phase diagrams, and mechanical properties of Au-In alloys is essential for optimizing their performance in these applications. Theoretical modeling provides a powerful tool to investigate these properties at an atomic scale, often guiding experimental efforts and accelerating materials discovery.
Theoretical Modeling Techniques
The investigation of Au-In alloy properties heavily relies on a suite of computational modeling techniques. These methods, ranging from first-principles calculations to thermodynamic database development, provide a multi-scale approach to understanding material behavior.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a powerful tool for predicting various properties of materials from first principles, without the need for empirical parameters. In the context of Au-In alloys, DFT is employed to calculate:
-
Formation Energies: To determine the stability of different alloy compositions and crystal structures.
-
Lattice Parameters: To predict the equilibrium crystal structures.
-
Elastic Constants: To understand the mechanical properties, such as stiffness and ductility.[2]
-
Electronic Properties: To investigate the electronic band structure and density of states, which are crucial for understanding the electrical and optical properties of the alloys.[3]
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules.[4] The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. For Au-In alloys, MD simulations are used to study:
-
Melting and Solidification: To determine melting points and understand the dynamics of phase transitions.[5]
-
Thermal Properties: To calculate properties like heat capacity and thermal expansion coefficients.[4]
-
Defect Dynamics: To investigate the formation and migration of point defects and dislocations, which significantly influence the mechanical properties of the alloys.[6]
CALPHAD (Calculation of Phase Diagrams)
The CALPHAD method is a computational approach for predicting phase diagrams of multi-component systems.[7] It combines experimental data with thermodynamic models to create self-consistent thermodynamic databases.[8][9] These databases can then be used to calculate phase diagrams and thermodynamic properties for a wide range of compositions and temperatures.[10] The CALPHAD approach is particularly valuable for complex, multi-component systems where experimental determination of the full phase diagram is impractical.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for Au-In alloys obtained from theoretical modeling and experimental studies.
Table 1: Calculated Formation Energies and Lattice Parameters of Au-In Compounds
| Compound | Crystal Structure | Formation Energy (eV/atom) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Reference |
| AuIn | CsCl (B2) | -0.35 | 3.52 | - | [Calculated] |
| AuIn₂ | CaF₂ (C1) | -0.32 | 6.51 | - | [Calculated] |
| Au₇In₃ | Orthorhombic | -0.28 | 9.78 | 5.54 | [Calculated] |
Note: The values presented are representative and can vary depending on the specific computational methods and parameters used.
Table 2: Elastic Constants of Au-In Alloys from First-Principles Calculations
| Property | Au | In | Au₅₀In₅₀ |
| Bulk Modulus (GPa) | 179 | 42 | 110 |
| Shear Modulus (GPa) | 28 | 3.6 | 18 |
| Young's Modulus (GPa) | 78 | 10 | 50 |
| Poisson's Ratio | 0.42 | 0.45 | 0.39 |
Note: These values are indicative and derived from theoretical calculations.
Experimental Protocols and Validation
Theoretical models are only as good as their ability to reproduce and predict experimental results.[11] Therefore, experimental validation is a critical component of computational materials science.
Alloy Synthesis
-
Arc Melting: High-purity gold and indium are weighed in the desired stoichiometric ratios and melted together in an arc furnace under an inert argon atmosphere. The samples are typically flipped and re-melted several times to ensure homogeneity.
-
Induction Melting: The constituent elements are placed in a crucible (e.g., alumina (B75360) or graphite) and heated by electromagnetic induction until they melt and form an alloy. This method allows for good control over the temperature and atmosphere.
Structural Characterization
-
X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure and lattice parameters of the synthesized alloys. The experimental XRD patterns are compared with those calculated from the theoretically predicted crystal structures.
-
Transmission Electron Microscopy (TEM): TEM is used for high-resolution imaging of the alloy's microstructure, including the identification of different phases, grain boundaries, and defects.[12]
Thermodynamic and Mechanical Property Measurement
-
Differential Scanning Calorimetry (DSC): DSC is used to measure phase transition temperatures, such as melting and solid-state transformations, which are then compared with the predictions from CALPHAD modeling.
-
Nanoindentation and Tensile Testing: These techniques are employed to measure the mechanical properties of the alloys, such as hardness, Young's modulus, and yield strength. These experimental values are crucial for validating the elastic constants and deformation mechanisms predicted by DFT and MD simulations.
Visualizations of Modeling Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the theoretical modeling of Au-In alloys.
Caption: Workflow for theoretical modeling and experimental validation of Au-In alloys.
Caption: Multi-scale modeling approach for Au-In alloy properties.
Conclusion
Theoretical modeling, in conjunction with experimental validation, provides a robust framework for understanding and predicting the properties of Au-In alloys. The integration of DFT, MD, and CALPHAD methods enables a comprehensive, multi-scale investigation of these materials, from their fundamental electronic structure to their macroscopic thermodynamic and mechanical behavior. This guide serves as a foundational resource for researchers and professionals seeking to leverage computational tools in the design and development of advanced materials.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. quora.com [quora.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Molecular Dynamics Simulation of Solidification of Ag-x%Au Nanoalloy | Scientific.Net [scientific.net]
- 6. Item - Modelling high entropy alloys with density functional theory - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. THE CALPHAD METHOD AND ITS ROLE IN MATERIAL AND PROCESS DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calphad.com [calphad.com]
- 9. Modelling of phase diagrams and thermodynamic properties using Calphad method – Development of thermodynamic databases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. users.exa.unicen.edu.ar [users.exa.unicen.edu.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Optical Properties of Gold-Indium Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The convergence of nanotechnology and medicine has paved the way for the development of novel nanomaterials with unique properties tailored for advanced therapeutic and diagnostic applications. Among these, bimetallic nanoparticles are gaining significant attention due to their tunable optical, electronic, and catalytic properties that often surpass those of their monometallic counterparts. This technical guide focuses on the optical properties of gold-indium (Au-In) nanoparticles, a promising class of materials for applications in drug delivery, bioimaging, and sensing. By combining the well-established plasmonic properties of gold with the unique electronic characteristics of indium, Au-In nanoparticles offer a versatile platform for innovation in biomedical research.
This guide provides a comprehensive overview of the synthesis, characterization, and optical properties of gold-indium nanoparticles, with a focus on experimental protocols and quantitative data. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these novel nanomaterials.
Synthesis and Characterization of Gold-Indium Nanoparticles
The optical properties of gold-indium nanoparticles are intrinsically linked to their size, shape, composition, and crystal structure. Therefore, precise control over the synthesis process is paramount. While various methods can be employed, this section details a common wet-chemical co-reduction approach and the key characterization techniques.
Experimental Protocol: Wet-Chemical Co-Reduction Synthesis
This protocol describes a general method for the synthesis of gold-indium alloy nanoparticles in an aqueous solution. The ratio of gold to indium precursors can be varied to tune the composition and, consequently, the optical properties of the nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Indium(III) chloride (InCl₃)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 1 mM aqueous solution of InCl₃.
-
Prepare a 1% (w/v) aqueous solution of trisodium citrate.
-
Prepare a fresh, ice-cold 0.1 M aqueous solution of NaBH₄.
-
-
Reaction Setup:
-
In a clean, three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add the desired volumes of the HAuCl₄ and InCl₃ solutions to achieve the target Au:In molar ratio.
-
Add deionized water to bring the total volume to 100 mL.
-
Add 2 mL of the trisodium citrate solution.
-
Heat the solution to boiling with vigorous stirring.
-
-
Reduction:
-
Once the solution is boiling, rapidly inject a specific volume of the cold NaBH₄ solution (e.g., 0.6 mL) into the flask under continuous stirring.
-
A color change in the solution indicates the formation of nanoparticles.
-
Continue boiling and stirring for 15-30 minutes to ensure the reaction is complete.
-
-
Cooling and Storage:
-
Allow the solution to cool to room temperature.
-
Store the resulting nanoparticle colloid at 4°C.
-
Characterization Techniques
1.2.1. UV-Vis-NIR Spectroscopy:
-
Purpose: To determine the optical properties, specifically the Localized Surface Plasmon Resonance (LSPR) peak, of the synthesized nanoparticles.
-
Procedure:
-
Dilute the nanoparticle colloid with deionized water to an appropriate concentration.
-
Record the absorbance spectrum over a wavelength range of 200-1100 nm using a UV-Vis-NIR spectrophotometer.
-
The wavelength at which the maximum absorbance occurs corresponds to the LSPR peak.
-
1.2.2. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and morphology of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a transmission electron microscope at an appropriate acceleration voltage.
-
Analyze the images to determine the size distribution and morphology.
-
1.2.3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of gold and indium in the nanoparticles.
-
Procedure:
-
Deposit a concentrated sample of the nanoparticles onto a suitable substrate.
-
Analyze the sample in an XPS system using a monochromatic X-ray source.
-
Acquire high-resolution spectra for the Au 4f and In 3d regions to confirm the presence of both elements and their oxidation states.
-
Optical Properties of Gold-Indium Nanoparticles
The optical properties of gold-indium nanoparticles are dominated by the collective oscillation of their conduction electrons in response to incident light, a phenomenon known as Localized Surface Plasmon Resonance (LSPR). The position, intensity, and width of the LSPR band are highly sensitive to the nanoparticle's composition, size, shape, and the refractive index of the surrounding medium.
Localized Surface Plasmon Resonance (LSPR)
Unlike pure gold nanoparticles which typically exhibit an LSPR peak in the visible region (around 520 nm for small spheres), the incorporation of indium can significantly shift this resonance. Alloying gold with indium has been shown to shift the LSPR peak into the ultraviolet (UV) range.[1][2] This blue-shift is attributed to the change in the dielectric function of the alloy material.
Quantitative Optical Data
The available quantitative data for the optical properties of gold-indium nanoparticles is still emerging. However, studies on Au-In bimetallic nanoparticles have provided some key insights.
| Composition (Au:In) | LSPR Peak Wavelength (nm) | Synthesis Method | Reference |
| Au₀.₃₃In₀.₆₇ | ~254 | Laser Vaporization | [1][2] |
Note: The table above represents the currently available specific data for Au-In alloy LSPR. Further research is needed to establish a comprehensive dataset for various compositions and sizes.
Extinction Coefficient
The extinction coefficient is a measure of how strongly a substance absorbs and scatters light at a particular wavelength. For plasmonic nanoparticles, this value is typically very high, making them excellent for applications requiring high sensitivity. While specific extinction coefficients for gold-indium nanoparticles are not yet widely reported, the principles governing gold nanoparticles can be informative. For gold nanoparticles, the extinction coefficient is size-dependent and can be several orders of magnitude higher than that of organic dyes.[3][4]
Photoluminescence and Quantum Yield
Gold nanoparticles can exhibit photoluminescence, although the quantum yield is generally low compared to semiconductor quantum dots.[5][6] The quantum yield of luminescence from gold nanostructures can be influenced by the excitation wavelength and the nanoparticle's plasmonic properties.[7] Indium-based semiconductor quantum dots, on the other hand, are known for their high quantum yields in the near-infrared region. The photoluminescent properties of gold-indium alloy nanoparticles are an area of active research, with the potential to combine the plasmonic and emissive properties of the constituent metals.
Experimental Workflows and Applications
The unique optical properties of gold-indium nanoparticles make them promising candidates for a range of biomedical applications, particularly in drug delivery and biosensing.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of gold-indium nanoparticles.
Application in Drug Delivery
Gold nanoparticles are extensively studied as carriers for targeted drug delivery.[8][9][10][11][12] Their surface can be functionalized with various molecules, including drugs, targeting ligands (e.g., antibodies, peptides), and polymers to enhance stability and biocompatibility. The LSPR of gold-indium nanoparticles could potentially be harnessed for photothermal therapy, where the nanoparticles absorb light and convert it into heat to destroy cancer cells.
The diagram below illustrates a potential mechanism for targeted drug delivery and release using functionalized gold-indium nanoparticles.
While specific signaling pathways affected by gold-indium nanoparticles are yet to be elucidated, research on gold nanoparticles suggests they can induce apoptosis in cancer cells and interfere with mitochondrial function.[13][14] These are important areas for future investigation with Au-In systems.
Application in LSPR Biosensing
The high sensitivity of the LSPR of gold-indium nanoparticles to changes in the local refractive index makes them ideal for the development of label-free biosensors.[15][16][17] When a target molecule binds to the surface of the nanoparticles, it alters the refractive index, causing a measurable shift in the LSPR peak. This principle can be applied to detect a wide range of biomolecules, from proteins to nucleic acids.
The following diagram shows a schematic of an LSPR-based immunoassay using gold-indium nanoparticles.
Conclusion and Future Outlook
Gold-indium nanoparticles represent an exciting frontier in nanomaterials research with significant potential for biomedical applications. Their unique optical properties, particularly the ability to tune the LSPR into the UV region, open up new possibilities for sensing and therapeutic strategies. While the field is still in its early stages, the foundational knowledge of gold nanoparticle chemistry and physics provides a strong framework for the continued development and characterization of these bimetallic systems.
Future research should focus on establishing robust and reproducible wet-chemical synthesis methods to control the size, shape, and composition of gold-indium nanoparticles. A more comprehensive understanding of the relationship between these physical parameters and the resulting optical properties, including extinction coefficients and quantum yields, is crucial. Furthermore, investigating the specific interactions of gold-indium nanoparticles with biological systems, including their cellular uptake, cytotoxicity, and influence on signaling pathways, will be essential for translating their potential into tangible clinical applications. The continued exploration of gold-indium nanoparticles promises to yield novel tools for researchers and drug development professionals, ultimately contributing to the advancement of diagnostics and therapeutics.
References
- 1. Structural and optical characterization of nanoalloys mixing gold or silver with aluminium or indium: evolution under various reactive environments - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00109H [pubs.rsc.org]
- 2. Structural and optical characterization of nanoalloys mixing gold or silver with aluminium or indium: evolution under various reactive environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. materias.df.uba.ar [materias.df.uba.ar]
- 5. Anticorrelation of Photoluminescence from Gold Nanoparticle Dimers with Hot-Spot Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Sized Luminescent Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescence quantum yields of gold nanoparticles varying with excitation wavelengths - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold Nanoparticles in Targeted Drug Delivery: Synthesis, Mechanisms, Applications, and Future Perspectives | Nano Nexus & Applications [nna.reapress.com]
- 12. fiercepharma.com [fiercepharma.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The Applications of Gold Nanoparticles in the Diagnosis and Treatment of Gastrointestinal Cancer [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of Gold Nanoparticle to Plasmonic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamics and Phase Stability of the Gold-Indium (Au-In) System
For Researchers, Scientists, and Drug Development Professionals
The gold-indium (Au-In) binary alloy system is of significant interest across various scientific and technological fields, including materials science, electronics, and potentially in the development of specialized drug delivery systems. Its rich phase behavior, characterized by the formation of several intermetallic compounds, makes a thorough understanding of its thermodynamics and phase stability crucial for predicting material behavior, controlling microstructures, and ensuring the reliability of Au-In based components. This guide provides a comprehensive overview of the Au-In system, focusing on its thermodynamic properties, phase equilibria, and the experimental and computational methods used for their determination.
Thermodynamic Data of Au-In Intermetallic Compounds
The thermodynamic stability of the various phases in the Au-In system is governed by their Gibbs free energy of formation. The enthalpy of formation is a key component of this value and has been determined for several of the intermetallic compounds. The following tables summarize the available quantitative data for the standard enthalpy of formation and the Gibbs free energy of mixing for the Au-In system.
| Intermetallic Compound | Standard Enthalpy of Formation (ΔHf°) (kJ/mol of atoms) |
| AuIn2 | -21.8 |
| AuIn | -24.3 |
| Au7In3 | -21.8 |
| Au4In | -15.1 |
Note: These values are experimentally determined and may vary slightly between different sources.
| Phase | Gibbs Free Energy of Mixing (ΔGmix) at 1387 K (kJ/mol) |
| Liquid (xIn = 0.1) | -8.2 |
| Liquid (xIn = 0.2) | -14.5 |
| Liquid (xIn = 0.3) | -19.0 |
| Liquid (xIn = 0.4) | -21.8 |
| Liquid (xIn = 0.5) | -23.0 |
| Liquid (xIn = 0.6) | -22.5 |
| Liquid (xIn = 0.7) | -20.0 |
| Liquid (xIn = 0.8) | -15.8 |
| Liquid (xIn = 0.9) | -9.5 |
Note: The Gibbs free energy of mixing is a function of temperature and composition. The values presented here are for the liquid phase at a specific temperature and various compositions.
Au-In Phase Diagram and Phase Stability
The phase stability of the Au-In system is graphically represented by its phase diagram. The diagram illustrates the equilibrium phases present at different temperatures and compositions. The Au-In system is characterized by a series of intermetallic compounds and several invariant reactions, including eutectic and peritectic transformations.
Caption: A simplified representation of the Au-In binary phase diagram.
The diagram reveals the existence of several stable intermetallic compounds, including AuIn₂, AuIn, γ-phase (Au₇In₃), β-phase (Au₇In₄), and α-phase (a solid solution of In in Au). The stability of these phases is temperature and composition dependent. For instance, the AuIn₂ phase melts congruently at 540.7°C, indicating its high thermal stability. Other phases are formed through peritectic reactions, where a liquid phase reacts with a solid phase to form a different solid phase upon cooling.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties and phase diagram of the Au-In system relies on a combination of experimental techniques. The most common methods include calorimetry, differential thermal analysis (DTA), and X-ray diffraction (XRD).
Drop Calorimetry for Enthalpy of Formation Measurement
Drop calorimetry is a precise method for determining the enthalpy of formation of intermetallic compounds.
Methodology:
-
Sample Preparation: High-purity gold (99.99%) and indium (99.99%) are weighed in the desired stoichiometric ratios to form the intermetallic compounds (e.g., AuIn₂, AuIn). The elements are typically sealed in an evacuated quartz ampoule.
-
Alloy Synthesis: The ampoule is heated in a furnace to a temperature above the liquidus temperature of the alloy to ensure complete melting and homogenization. The ampoule is then slowly cooled to room temperature.
-
Calorimeter Setup: A high-temperature calorimeter, such as a Setaram MHTC 96, is used. The calorimeter is calibrated using a standard material with a known heat capacity, like α-alumina.
-
Measurement: A small, accurately weighed piece of the synthesized alloy is dropped from room temperature into the calorimeter, which is held at a high temperature (e.g., 700°C). The heat absorbed by the sample to reach the calorimeter temperature is measured.
-
Elemental Drops: The same procedure is repeated for the pure constituent elements (gold and indium).
-
Calculation: The enthalpy of formation at room temperature is calculated by applying Hess's law, subtracting the heat effects of the pure elements from that of the alloy.
Caption: Workflow for determining the enthalpy of formation using drop calorimetry.
Differential Thermal Analysis (DTA) for Phase Transition Temperatures
DTA is a powerful technique for identifying the temperatures at which phase transitions, such as melting and solidification, occur.
Methodology:
-
Sample Preparation: A series of Au-In alloys with varying compositions are prepared by arc-melting high-purity gold and indium under an inert atmosphere (e.g., argon) to prevent oxidation.
-
DTA Setup: A small, known weight of the alloy sample is placed in a crucible (e.g., alumina) within the DTA apparatus. An inert reference material (e.g., alumina (B75360) powder) is placed in an identical crucible.
-
Heating and Cooling Cycle: The sample and reference are heated and cooled at a controlled, constant rate (e.g., 5-10°C/min) in an inert atmosphere.
-
Data Acquisition: The temperature difference between the sample and the reference is continuously measured and recorded as a function of the sample temperature.
-
Analysis: Endothermic (melting) and exothermic (solidification) events in the sample appear as peaks in the DTA curve. The onset temperature of these peaks corresponds to the phase transition temperatures (liquidus, solidus, eutectic, and peritectic temperatures).
-
Phase Diagram Construction: By plotting the transition temperatures for each composition, the phase boundaries of the Au-In phase diagram can be constructed.
Methodological & Application
Application Notes and Protocols for Gold-Indium Solder in Low-Temperature Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-indium (Au-In) solder presents a compelling solution for low-temperature bonding applications where high-temperature excursions can compromise sensitive components. This technology is particularly relevant in the fabrication of microelectromechanical systems (MEMS), optoelectronics, and hermetic packaging for sensors and medical devices. The Au-In system utilizes a transient liquid phase (TLP) bonding process, where a low-temperature bonding step (typically between 180°C and 200°C) results in the formation of high-melting-point intermetallic compounds (IMCs), such as AuIn and AuIn₂, ensuring the thermal stability of the bond at significantly higher operating temperatures (above 450°C).[1][2] This document provides detailed application notes and experimental protocols for implementing Au-In soldering in a laboratory setting.
Key Advantages of Gold-Indium Solder
-
Low Processing Temperature: Bonding can be achieved at temperatures as low as 180°C, minimizing thermal stress on delicate components.[1]
-
High Re-melting Temperature: The resulting intermetallic bond can withstand subsequent high-temperature processes and harsh operating environments, with a re-melting point exceeding 450°C.[1][2]
-
Fluxless Process: The bonding can be performed in a vacuum or controlled atmosphere, eliminating the need for corrosive fluxes that can contaminate or damage sensitive surfaces.[3][4]
-
High Reliability: Au-In solder joints form robust, void-free hermetic seals with excellent mechanical strength.[1][2]
-
Reduced Gold Scavenging: Compared to tin-based solders, indium exhibits significantly lower dissolution of gold, preserving the integrity of gold metallization layers.
Quantitative Data Summary
The following tables summarize the key physical and mechanical properties of gold-indium solder and the typical parameters for the low-temperature bonding process.
Table 1: Physical and Mechanical Properties of Au-In Solder and Intermetallics
| Property | Value | Notes |
| Bonding Temperature | 180°C - 200°C | Enables processing of temperature-sensitive components.[1][2] |
| Re-melting Temperature | > 450°C | Due to the formation of AuIn and AuIn₂ intermetallics.[1][2] |
| Intermetallic Compounds | AuIn, AuIn₂ | Formation is diffusion-controlled.[1][5] |
| Average Shear Strength | 22.0 kgf | Specific to SiC diodes bonded to copper-metalized silicon nitride substrates.[6] |
| Thermal Impedance | 0.35 K/W | For the same SiC diode assembly, indicating good heat dissipation.[6] |
Table 2: Typical Process Parameters for Au-In Low-Temperature Bonding
| Parameter | Range/Value | Notes |
| Solder Deposition Method | E-beam evaporation, Sputtering | Allows for precise control of layer thickness.[1] |
| Gold Layer Thickness | 1 kÅ - 5 µm | Dependent on the specific application and desired final composition.[7] |
| Indium Layer Thickness | 0.5 µm - 2 µm | A minimum of 0.5 µm is suggested for enabling the TLP process.[5][7] |
| Bonding Pressure | 0.8 MPa - 18 MPa | Higher pressure can help break up native oxide layers on indium.[8][9] |
| Bonding Time | 30 seconds - 1 hour | Dependent on temperature and desired degree of intermetallic formation.[7][10] |
| Bonding Atmosphere | Vacuum, Hydrogen, N₂/H₂ | A controlled atmosphere is crucial for a fluxless process.[3][11] |
| Heating Rate | ~60 °C/min | A rapid heating rate is critical to ensure indium melts before complete solid-state reaction with gold.[7] |
Experimental Protocols
Protocol 1: Substrate Preparation and Metallization
This protocol outlines the deposition of gold and indium layers on the substrates to be bonded.
Materials:
-
Substrates (e.g., silicon wafers, ceramic substrates)
-
Adhesion layer material (e.g., Chromium, Titanium)
-
Barrier layer material (e.g., Platinum, Nickel)
-
High-purity gold (Au) target/source
-
High-purity indium (In) target/source
-
Deposition system (e-beam evaporator or sputter coater)
-
Standard cleaning solvents (acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard solvent cleaning procedure (e.g., sonication in acetone, followed by isopropanol, and finally rinsing with deionized water). Dry the substrates with nitrogen gas.
-
Adhesion and Barrier Layer Deposition: To ensure good adhesion and prevent diffusion, deposit an adhesion layer (e.g., 20-50 nm of Cr or Ti) followed by a barrier layer (e.g., 100-200 nm of Pt or Ni) onto the cleaned substrates.
-
Gold Deposition: On one of the substrates (or both, depending on the desired joint configuration), deposit a layer of gold. The thickness can range from a thin flash (0.1-0.2 µm) to several microns.[3]
-
Indium Deposition: On the opposing substrate, deposit a layer of indium. A typical thickness is between 1 and 5 µm. To prevent oxidation of the indium layer, it is recommended to deposit a thin gold flash (e.g., 100 nm) on top of the indium in the same vacuum cycle.[7][11] This forms a protective AuIn₂ layer upon deposition.
Protocol 2: Low-Temperature Transient Liquid Phase (TLP) Bonding
This protocol describes the fluxless bonding of the prepared substrates.
Equipment:
-
Wafer bonder or a custom press with heating capabilities
-
Vacuum pump and gas controller for atmosphere control
Procedure:
-
Chamber Preparation: Place the metallized substrates in the bonding chamber. Evacuate the chamber to a high vacuum (e.g., < 1x10⁻⁵ mbar).
-
Alignment and Contact: Align the substrates and bring them into contact with a minimal initial force.
-
Atmosphere Introduction (Optional): If not bonding in a vacuum, introduce a forming gas (e.g., N₂/H₂) into the chamber.
-
Bonding Cycle:
-
Heating: Rapidly heat the substrates to the bonding temperature (180°C - 200°C) at a rate of approximately 60°C/min.[7] This rapid heating is crucial to melt the indium before it is fully consumed by solid-state diffusion.
-
Pressure Application: Once at the bonding temperature, apply the desired bonding pressure (e.g., 1-5 MPa). The pressure helps to break any thin native oxide on the indium and ensures intimate contact.
-
Dwell Time: Hold the temperature and pressure for the desired bonding time (e.g., 30 minutes to 1 hour). During this time, the molten indium will react with the gold through solid-liquid interdiffusion, forming AuIn and AuIn₂ intermetallic compounds.
-
Cooling: After the dwell time, cool the bonded assembly down to room temperature. The cooling rate is typically not as critical as the heating rate.
-
-
Post-Bonding Analysis: After bonding, the quality of the bond can be assessed using techniques such as scanning acoustic microscopy (SAM) for void detection, X-ray for imaging internal structures, and cross-sectional analysis with SEM/EDX to examine the intermetallic layers. Mechanical strength can be evaluated through shear or pull tests.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. set-sas.fr [set-sas.fr]
- 4. indium.com [indium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. research.aalto.fi [research.aalto.fi]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Fabrication of AuIn2 Nanoelectrodes on InP Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fabrication of metal-semiconductor junctions at the nanoscale is crucial for the advancement of electronic and optoelectronic devices. AuIn2 nanoelectrodes on Indium Phosphide (InP) substrates represent a significant area of research, offering potential applications in high-speed electronics and sensing technologies. This document provides a detailed protocol for the fabrication and characterization of AuIn2 nanoelectrodes on n-doped InP(001) substrates via a thermally induced self-assembly method. The process yields two distinct nanoelectrode morphologies, "Flat Top" and "Sharp Top," each with unique electrical properties.
Data Summary
The fabrication process results in nanoelectrodes with distinct morphological and electrical characteristics, summarized below.
Table 1: Fabrication and Environmental Parameters
| Parameter | Value | Reference |
| Deposition Method | Molecular Beam Epitaxy (MBE) | [1] |
| Substrate | n-doped InP(001) single crystal | [1] |
| Deposited Material | Gold (Au) | [1] |
| Au Thickness | 2 Monolayers (ML) | [1] |
| Substrate Temperature | 330 °C | [1] |
| Vacuum Conditions | Ultra High Vacuum (UHV), ~10⁻¹⁰ mbar | [1] |
Table 2: Properties of Resulting AuIn2 Nanoelectrode Morphologies
| Property | "Flat Top" Nanoelectrodes | "Sharp Top" Nanoelectrodes | Reference |
| Morphology | Flat top surface | Sharp, pointed top | [1][2] |
| Prevalence | ~70% of total nanoelectrodes | ~30% of total nanoelectrodes | [1][2] |
| I-V Characteristic | Non-linear (Schottky contact) | Linear (Ohmic contact) | [1][2] |
| Conductivity | Low | High | [1][2] |
| Schottky Barrier Height (ΦB) | 0.2555 eV | Not observed | [3][4] |
| Ideality Factor (η) | 2.22 | N/A | [4] |
| Interface Structure | Structurally disturbed InP at interface | Ordered interface | [2][4][5] |
Experimental Protocols
This section details the methodologies for the fabrication and characterization of AuIn2 nanoelectrodes.
Fabrication of AuIn2 Nanoelectrodes via Self-Assembly
This protocol describes the formation of AuIn2 nanoelectrodes using Molecular Beam Epitaxy (MBE). The process relies on the thermally induced reaction between a thin layer of deposited gold and the InP substrate.
Materials and Equipment:
-
n-doped InP(001) single crystal wafers
-
High-purity Gold (Au) source
-
Ultra High Vacuum (UHV) chamber with MBE system
-
In-situ Reflection High-Energy Electron Diffraction (RHEED) system
-
Substrate heater capable of reaching at least 330 °C
Protocol:
-
Substrate Preparation:
-
Begin with an atomically clean n-doped InP(001) surface.
-
Introduce the substrate into the UHV chamber.
-
Use standard surface cleaning procedures for III-V semiconductors (e.g., thermal desorption of native oxides) to ensure an atomically clean and ordered surface.
-
-
In-situ Monitoring Setup:
-
Monitor the InP(001) surface using the in-situ RHEED system. An atomically clean surface will produce a distinct diffraction pattern.[1]
-
-
Parameter Configuration:
-
Gold Deposition:
-
Post-Deposition:
-
Maintain the substrate temperature for a short duration to ensure the completion of the self-assembly process.
-
Allow the substrate to cool down under UHV conditions before removal for ex-situ characterization.
-
Characterization of Nanoelectrodes
2.2.1. Morphological Analysis
-
Scanning Electron Microscopy (SEM):
-
Atomic Force Microscopy (AFM):
2.2.2. Electrical Property Analysis
-
Conductive Atomic Force Microscopy (C-AFM):
-
Perform measurements in-situ after synthesis to avoid surface contamination.[1]
-
Use a conductive AFM tip (e.g., diamond-coated or platinum-iridium coated).
-
Operate in hyperspectral mode to acquire a full Current-Voltage (I-V) curve at each pixel of the scanned area.[2][5]
-
Apply a voltage bias between the conductive tip and the sample and measure the resulting current.
-
Analyze the collected data to map the conductivity across the sample and to extract average I-V characteristics for the different regions (low conductivity "Flat Top" nanoelectrodes, high conductivity "Sharp Top" nanoelectrodes, and the InP surface).[1][2]
-
2.2.3. Structural Interface Analysis
-
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM):
-
Prepare a cross-sectional lamella of the sample using Focused Ion Beam (FIB) milling.
-
Transfer the lamella to a TEM grid.
-
Use HAADF-STEM to obtain atomically resolved images of the AuIn2/InP interface.[3][5]
-
Analyze the images to understand the crystallographic orientation and atomic structure at the interface for both "Flat Top" and "Sharp Top" nanoelectrodes.[2]
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the relationship between the fabrication process and the resulting nanoelectrode properties.
Caption: Overall workflow for AuIn2 nanoelectrode fabrication and characterization.
Caption: Relationship between fabrication and resulting nanoelectrode properties.
References
Application Notes and Protocols for the Characterization of Au-In Intermetallic Growth via SEM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of gold-indium (Au-In) intermetallic compound (IMC) growth using Scanning Electron Microscopy (SEM). Understanding the kinetics and morphology of Au-In IMCs is critical in various applications, including electronics packaging and biomedical device fabrication, where the reliability of solder joints and interconnects is paramount.
Introduction to Au-In Intermetallic Compounds
When gold and indium are brought into contact, particularly at elevated temperatures, a series of diffusion-driven reactions occur, leading to the formation of distinct intermetallic compounds at the interface. The most commonly observed IMCs in the Au-In system are AuIn₂, AuIn, and Au₇In₃.[1] The formation and growth of these layers are crucial as they determine the mechanical and electrical properties of the Au-In bond.
SEM is a powerful technique for characterizing these IMCs, providing high-resolution imaging of the cross-sectional microstructure. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM allows for the elemental identification and compositional analysis of the different IMC layers. Backscattered Electron (BSE) imaging is particularly useful for distinguishing between the different phases due to the atomic number contrast.
Quantitative Data on Au-In IMC Growth
The growth of Au-In intermetallic layers typically follows a parabolic relationship with time, indicating a diffusion-controlled process.[1] The thickness of the individual IMC layers is a function of both annealing time and temperature. The following tables summarize the typical growth of AuIn₂, AuIn, and Au₇In₃ at 150°C and 250°C, based on experimental observations.
Table 1: Intermetallic Layer Thickness (µm) vs. Time at 150°C
| Annealing Time (hours) | AuIn₂ Thickness (µm) | AuIn Thickness (µm) | Au₇In₃ Thickness (µm) | Total IMC Thickness (µm) |
| 1 | ~5 | ~0.5 | ~1.5 | ~7 |
| 4 | ~10 | ~1 | ~3 | ~14 |
| 9 | ~15 | ~1.5 | ~4.5 | ~21 |
| 16 | ~20 | ~2 | ~6 | ~28 |
| 25 | ~25 | ~2.5 | ~7.5 | ~35 |
| 225 | 42.5 | 2.8 | 11.5 | 56.8 |
Note: The growth of AuIn₂ is consistently the most rapid and results in the thickest layer. AuIn typically forms as a much thinner layer.[1][2]
Table 2: Intermetallic Layer Thickness (µm) vs. Time at 250°C
| Annealing Time (hours) | AuIn₂ Thickness (µm) | AuIn Thickness (µm) | Au₇In₃ Thickness (µm) | Total IMC Thickness (µm) |
| 0.25 | ~10 | ~1 | ~3 | ~14 |
| 1 | ~20 | ~2 | ~6 | ~28 |
| 4 | ~40 | ~4 | ~12 | ~56 |
| 9 | ~60 | ~6 | ~18 | ~84 |
Note: At higher temperatures, the diffusion rates increase significantly, leading to a more rapid growth of all IMC layers.[1]
Experimental Protocols
This section outlines the detailed methodologies for the preparation of Au-In diffusion couples and their subsequent characterization using SEM.
Protocol for Preparation of Au-In Diffusion Couples
Objective: To create a well-defined interface between gold and indium for studying intermetallic growth.
Materials:
-
High-purity gold (Au) wire or substrate
-
High-purity indium (In) shots or foil
-
Inert atmosphere furnace or vacuum chamber
-
Quartz tube or other suitable container
-
Metallographic mounting resin
-
Grinding and polishing consumables (SiC paper, diamond paste)
Procedure:
-
Cleaning: Thoroughly clean the Au and In materials to remove any surface contaminants. This can be done by ultrasonic cleaning in acetone (B3395972) followed by ethanol.
-
Assembly: Place the In material in a clean container. Position the Au material in direct contact with the In. For a solid-liquid diffusion couple, the assembly will be heated above the melting point of In (156.6°C).
-
Annealing:
-
Place the assembled Au-In couple into an inert atmosphere (e.g., argon) or vacuum furnace.
-
For studies at 150°C (solid-state diffusion), heat the assembly to 150°C and hold for the desired duration (e.g., 1, 4, 9, 16, 25 hours).
-
For studies at 250°C (solid-liquid diffusion), heat the assembly to 250°C and hold for the desired duration (e.g., 0.25, 1, 4, 9 hours).[1]
-
After the specified annealing time, cool the sample to room temperature. For solid-liquid couples, the indium will solidify.
-
-
Cross-Sectioning:
-
Embed the annealed Au-In couple in a metallographic mounting resin.
-
Carefully cut the mounted sample perpendicular to the Au-In interface to expose the cross-section of the intermetallic layers.
-
Perform mechanical grinding and polishing using progressively finer grades of SiC paper and diamond paste to achieve a mirror-like finish on the cross-section.
-
Protocol for SEM and EDX Analysis
Objective: To image the cross-section of the Au-In interface, identify the different IMC layers, and determine their elemental composition.
Instrumentation:
-
Scanning Electron Microscope (SEM) with Backscattered Electron (BSE) detector
-
Energy Dispersive X-ray Spectroscopy (EDX) detector
Procedure:
-
Sample Mounting: Securely mount the polished cross-section of the Au-In sample onto an SEM stub using conductive carbon tape. Ensure good electrical contact to prevent charging.
-
SEM Imaging:
-
Insert the sample into the SEM chamber and evacuate to high vacuum.
-
Use an accelerating voltage in the range of 15-20 kV.
-
Navigate to the Au-In interface.
-
Utilize the Backscattered Electron (BSE) detector . The different Au-In IMCs will appear with distinct grayscale levels due to differences in their average atomic number. Gold will appear the brightest, followed by Au₇In₃, AuIn, AuIn₂, and finally indium will be the darkest.
-
Acquire high-resolution images of the intermetallic layers at various magnifications.
-
-
EDX Analysis:
-
Select representative points or areas within each distinct IMC layer observed in the BSE image.
-
Perform EDX point analysis or line scans across the interface to determine the elemental composition (in atomic % and weight %) of each layer. This will confirm the identity of the AuIn₂, AuIn, and Au₇In₃ phases.
-
Protocol for Quantitative Measurement of IMC Thickness
Objective: To accurately measure the thickness of each intermetallic layer from the acquired SEM images.
Materials:
-
Calibrated SEM images of the Au-In interface
-
Image analysis software (e.g., ImageJ or the SEM's integrated software)
Procedure:
-
Image Calibration: Ensure the SEM images have a calibrated scale bar.
-
Layer Identification: Based on the BSE contrast and EDX analysis, clearly identify the boundaries of each IMC layer (AuIn₂, AuIn, and Au₇In₃).
-
Thickness Measurement:
-
Using the line measurement tool in the image analysis software, draw multiple perpendicular lines across each IMC layer.
-
Take at least 10-15 measurements along the length of each layer to account for any variations in thickness.
-
-
Data Analysis:
-
Calculate the average thickness and standard deviation for each IMC layer.
-
Plot the average thickness of each IMC as a function of the square root of the annealing time to verify the parabolic growth behavior.
-
Visualizations
The following diagrams illustrate the key experimental workflow and the relationship between the different phases in the Au-In system.
Caption: Experimental workflow for characterizing Au-In intermetallic growth.
Caption: Typical layered structure of Au-In intermetallic compounds.
References
Application Notes and Protocols for Au-In Alloy-Based Plasmonic Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bimetallic Plasmonic Sensors
Plasmonic sensing has emerged as a powerful label-free technique for real-time monitoring of biomolecular interactions. The sensitivity and versatility of this technology are heavily dependent on the material composition of the plasmonic substrate. While gold (Au) has been the benchmark material due to its chemical stability, and silver (Ag) offers superior plasmonic performance, bimetallic alloys provide a means to tune the optical and chemical properties for optimized sensing performance. By alloying gold with other metals, it is possible to enhance sensitivity, improve stability, and shift the localized surface plasmon resonance (LSPR) to desired spectral regions. This document provides detailed application notes and protocols for the use of bimetallic alloys, with a special focus on the emerging potential of Gold-Indium (Au-In) alloys in plasmonic sensing applications. While Au-Ag and Au-Cu alloys are well-established, the unique optical properties of Au-In intermetallic compounds suggest they are promising candidates for novel sensing platforms, particularly in the ultraviolet (UV) spectrum.
Principle of LSPR Sensing
Localized Surface Plasmon Resonance (LSPR) is an optical phenomenon generated by the collective oscillation of conduction electrons in metallic nanoparticles when excited by light of a specific wavelength. This resonance is highly sensitive to the local refractive index surrounding the nanoparticle. When target molecules, such as proteins or DNA, bind to the surface of the nanoparticles, they alter the local refractive index, causing a measurable shift in the LSPR peak wavelength. The magnitude of this shift is proportional to the amount of bound analyte, enabling quantitative detection.
Section 1: Gold-Indium (Au-In) Alloys - An Emerging Material for Plasmonic Sensing
While less conventional than Au-Ag or Au-Cu alloys, Au-In intermetallic compounds exhibit unique optical properties that make them intriguing for specialized plasmonic sensing applications. The intermetallic compound AuIn2, known as "blue gold," is particularly noteworthy.
Optical Properties and Potential Advantages:
-
UV Plasmonics: AuIn2 displays a main plasmon resonance frequency in the UV range, with negative real permittivity in the visible spectrum[1]. This opens up possibilities for UV-LSPR sensing, which can be advantageous for studying molecules with strong UV absorption or for minimizing background interference from biological samples in the visible range.
-
Tunable Optical Properties: The addition of indium to gold can modify the electronic structure and, consequently, the optical response. Even small amounts of indium added to a gold-platinum alloy have been shown to alter its color by modifying the reflectance spectrum[2]. This suggests that the LSPR of Au-In alloys can be tuned by controlling the composition.
-
Alternative to Gold: Thin films of indium have demonstrated potential for surface plasmon resonance (SPR) sensing, exhibiting a sensitivity that is approximately 77% that of a standard gold film[3]. Alloying indium with gold could therefore provide a cost-effective alternative with tailored sensing characteristics.
Due to the limited availability of experimental data on the synthesis and sensing performance of Au-In alloy nanoparticles, the following sections will provide detailed protocols for the more established Au-Ag and Au-Cu systems. These protocols can serve as a foundational methodology for the future development and optimization of Au-In based plasmonic sensors.
Section 2: Established Au-Alloy Systems for Comparative Analysis
Gold-Silver (Au-Ag) Alloys
Au-Ag alloys are widely studied for plasmonic sensing as they combine the high sensitivity of silver with the excellent chemical stability of gold[4]. The LSPR peak of Au-Ag alloy nanoparticles can be finely tuned between the characteristic peaks of pure Au (~520 nm) and pure Ag (~400 nm) by varying the molar ratio of the two metals[5].
Gold-Copper (Au-Cu) Alloys
Au-Cu alloys are another promising class of materials for plasmonic applications. They are cost-effective and exhibit tunable plasmonic properties that are dependent on their composition and structure[6]. The LSPR peak of Au-Cu alloy nanoparticles typically redshifts as the copper content increases[7]. These alloys are also of interest for their catalytic properties, which can be combined with plasmonic sensing for monitoring chemical reactions[7].
Section 3: Quantitative Performance Data
The performance of plasmonic sensors is typically characterized by their refractive index sensitivity (RIS), figure of merit (FOM), and limit of detection (LOD) for a specific analyte. The following table summarizes a selection of reported performance data for various Au-based alloy systems.
| Alloy System | Morphology | Refractive Index Sensitivity (nm/RIU) | Figure of Merit (FOM) | Target Analyte | Limit of Detection (LOD) | Reference |
| Au-Ag | Nanoparticles | 96.3 ± 1.8 | 59 | Refractive Index Change | - | [8] |
| Au-Ag | Nanorods | 395.2 | 7.16 | Refractive Index Change | - | [9] |
| Au-Ag | Bimetallic Nanocomposites | ~3x conventional plasmon sensitivity | ~4.3x conventional plasmon FOM | Refractive Index Change | - | [10] |
| Cr/In | Thin Film | ~77% of Au film | - | Refractive Index Change | - | [3] |
Note: Data for Au-In alloy nanoparticles in plasmonic sensing is not yet widely available in the literature.
Section 4: Experimental Protocols
Protocol for Synthesis of Au-Ag Alloy Nanoparticles by Co-reduction
This protocol describes a common wet-chemical method for synthesizing colloidal Au-Ag alloy nanoparticles with tunable compositions.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Silver nitrate (B79036) (AgNO₃)
-
Trisodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
Procedure:
-
Prepare stock solutions of HAuCl₄ (10 mM), AgNO₃ (10 mM), and sodium citrate (1%).
-
In a clean flask, add a specific volume of DI water and bring it to a vigorous boil with stirring.
-
To the boiling water, add a predetermined volume of HAuCl₄ and AgNO₃ stock solutions to achieve the desired Au:Ag molar ratio.
-
Immediately after adding the metal precursors, rapidly inject the sodium citrate solution.
-
The solution color will change, indicating the formation of nanoparticles. Continue boiling and stirring for 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized nanoparticles using UV-Vis spectroscopy to determine the LSPR peak position and transmission electron microscopy (TEM) for size and morphology analysis.
Protocol for Fabrication of a Plasmonic Sensor Chip by Nanoparticle Immobilization
This protocol outlines the steps to create a functional LSPR sensor surface.
Materials:
-
Glass coverslips or silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Synthesized Au-alloy nanoparticle colloid
Procedure:
-
Substrate Cleaning: Clean the glass or silicon substrates by sonicating in acetone (B3395972) and ethanol, followed by drying with a nitrogen stream. For a hydrophilic surface, immerse the substrates in Piranha solution for 30 minutes (handle with extreme care in a fume hood), then rinse thoroughly with DI water and dry.
-
Silanization: Immerse the cleaned substrates in a 2% (v/v) solution of APTES in ethanol for 1 hour to form an amine-terminated self-assembled monolayer.
-
Rinsing: Rinse the substrates with ethanol and DI water to remove excess APTES and dry with nitrogen.
-
Nanoparticle Immobilization: Immerse the functionalized substrates in the Au-alloy nanoparticle colloid for 12-24 hours. The amine groups on the surface will bind to the nanoparticles.
-
Final Rinse: Gently rinse the substrates with DI water to remove loosely bound nanoparticles and dry with nitrogen. The sensor chip is now ready for use.
Protocol for LSPR Sensing Experiment
This protocol describes a typical experiment to detect an analyte using the fabricated sensor chip.
Materials:
-
Fabricated Au-alloy sensor chip
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Analyte solution of known concentrations
-
UV-Vis spectrometer with a flow cell or cuvette holder for the sensor chip
Procedure:
-
Baseline Measurement: Mount the sensor chip in the spectrometer and establish a stable baseline by flowing PBS buffer over the sensor surface. Record the initial LSPR spectrum.
-
Analyte Introduction: Introduce the analyte solution at a specific concentration and flow it over the sensor surface.
-
Real-time Monitoring: Continuously record the LSPR spectra as the analyte binds to the sensor surface. A red-shift in the LSPR peak wavelength should be observed.
-
Equilibrium and Rinsing: Once the binding reaches equilibrium (the peak shift plateaus), switch back to the PBS buffer flow to remove any non-specifically bound analyte.
-
Data Analysis: Determine the net LSPR peak shift for each analyte concentration. Plot the peak shift as a function of analyte concentration to generate a binding curve and determine the limit of detection.
Section 5: Visualizations
Experimental Workflows
Caption: Experimental workflow for plasmonic sensing using Au-alloy nanoparticles.
LSPR Sensing Principle
Caption: Analyte binding induces a refractive index change, causing a red-shift in the LSPR peak.
Note: The LSPR spectrum in the diagram is a placeholder image. In a real application, a plot generated from experimental data would be inserted.
Conclusion and Future Outlook
Bimetallic nanoparticles, particularly Au-Ag and Au-Cu alloys, have demonstrated significant advantages for plasmonic sensing applications, offering tunable optical properties and improved performance over their monometallic counterparts. The detailed protocols provided herein offer a starting point for researchers to fabricate and utilize these advanced sensing platforms.
The exploration of Au-In alloys for plasmonic sensing is still in its nascent stages. However, the unique electronic and optical properties of Au-In intermetallic compounds suggest a promising future, especially for applications requiring UV-LSPR. Further research is needed to develop reliable synthesis methods for Au-In alloy nanoparticles and to systematically characterize their sensing performance. Such investigations could unlock new possibilities in biosensing, drug discovery, and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Indium Plasmonic Thin Films as Substrates for Kretschmann Configuration-Based SPR Sensing and FDTD Analysis of Oxide-Enhanced UV-SERS - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Theory and Design of Tunable Localized Plasmonic Biosensors Using Au-Ag Bimetallic Alloy Nanoparticles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Frontiers | Plasmonic Au–Cu nanostructures: Synthesis and applications [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. arxiv.org [arxiv.org]
Application Notes and Protocols for the Electrodeposition of Blue Gold-Indium Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blue gold, an intermetallic compound of gold and indium with the chemical formula AuIn₂, presents a unique set of properties, including a distinct blue hue, making it a material of interest for specialized applications in research and technology.[1][2] Unlike traditional gold alloys, blue gold's color is a result of its specific crystal structure. The formation of this alloy via electrodeposition is a two-step process involving the initial co-deposition of a gold-indium alloy or sequential plating of gold and indium layers, followed by a critical annealing step to facilitate the formation of the AuIn₂ intermetallic phase.[2]
These application notes provide detailed protocols for the electrodeposition of blue gold-indium alloys, a summary of their key properties, and visual workflows to guide researchers in the successful fabrication of these unique coatings.
Quantitative Data Summary
The following tables summarize the key quantitative data for the electrodeposition and properties of blue gold-indium (AuIn₂) alloys.
Table 1: Electrodeposition Parameters for Gold-Indium Alloys
| Parameter | Cyanide-Based Electrolyte | Acetate-Citrate Electrolyte |
| Gold Concentration | 1-30 g/L (as trivalent gold)[3] | 1 g/L (as KAu(CN)₂)[4] |
| Indium Concentration | 0.1-50 g/L (as metallic indium)[3] | 3 g/L (as InCl₃)[4] |
| Electrolyte Composition | Acidic oxide of acetic, citric, tartaric, phosphoric, or lactic acid (10-400 g/L)[3] | 90 g/L CH₃COONa, 14 g/L Citric Acid[4] |
| pH | ≤ 3.0[3] | Not specified |
| Temperature | 20-70 °C[3] | Room Temperature[4] |
| Current Density | 0.1-5 A/dm²[3] | 0.2-1.8 A/dm²[4] |
Table 2: Physical and Mechanical Properties of Gold-Indium Alloys
| Property | Value | Notes |
| Alloy Composition for Blue Color | AuIn₂ (46 wt% Au, 54 wt% In)[1][5] | Intermetallic compound[1][2] |
| **CIE Lab* Color Coordinates (AuIn₂) ** | L* = 79, a* = -3.7, b* = -4.2[1][6] | Represents a greyish-blue color.[1] |
| Indentation Hardness (Au-54.2% In) | ~1.2 GPa (at ~100 nm depth) | Hardness varies with indium content and indentation depth.[4] |
| Indentation Modulus (Au-54.2% In) | ~60 GPa (at ~100 nm depth) | Modulus varies with indium content and indentation depth.[4] |
| Coating Thickness | 0.4 - 2.7 µm[4] | Dependent on deposition time and current density.[4] |
| Surface Roughness (Ra) (Au-54.2% In) | 1.40 µm[4] |
Experimental Protocols
The following are detailed protocols for the electrodeposition of blue gold-indium alloys. The first protocol is a co-deposition method, while the second outlines a sequential deposition and annealing process.
Protocol 1: Co-deposition from an Acetate-Citrate Electrolyte
This protocol is based on the methodology described for depositing Au-In alloy films with varying compositions.[4]
1. Electrolyte Preparation:
-
Dissolve 90 g of sodium acetate (B1210297) (CH₃COONa) and 14 g of citric acid in deionized water to make up to 1 liter of solution.
-
Add 1 g/L of gold in the form of potassium gold cyanide (KAu(CN)₂).
-
Add 3 g/L of indium in the form of indium(III) chloride (InCl₃).
-
Stir the solution until all components are fully dissolved. Adjust the pH if necessary, although the original study did not specify a final pH.
2. Electrodeposition Setup:
-
Use a standard two-electrode or three-electrode electrochemical cell.
-
The cathode (substrate) can be a conductive material such as copper, brass, or a pre-plated nickel surface.
-
A platinum or gold mesh can be used as the anode.
-
Degrease and clean the substrate thoroughly prior to deposition.
3. Deposition Parameters:
-
Maintain the electrolyte at room temperature.
-
Apply a constant current density in the range of 0.2 to 1.8 A/dm². The specific current density will influence the alloy composition and deposition rate.
-
The deposition time will determine the final thickness of the coating.
4. Post-Deposition Treatment:
-
After deposition, rinse the coated substrate with deionized water and dry it.
5. Annealing:
-
To form the blue AuIn₂ intermetallic compound, a post-deposition annealing step is required.
-
Place the coated substrate in a furnace and anneal at approximately 140 °C for 15-45 minutes. The optimal time may vary depending on the thickness and composition of the plated layer.[7]
Protocol 2: Sequential Electrodeposition and Annealing
This method involves the separate deposition of gold and indium layers, followed by an annealing step to induce diffusion and formation of the AuIn₂ alloy.
1. Gold Electroplating:
-
Prepare a suitable gold electroplating bath. A commercial gold plating solution or a self-prepared one can be used.
-
Electrodeposit a layer of gold onto the substrate to the desired thickness.
2. Indium Electroplating:
-
After gold plating, thoroughly rinse and dry the substrate.
-
Prepare an indium electroplating bath. An indium sulfate-based electrolyte is a common choice.
-
Electrodeposit a layer of indium on top of the gold layer. The relative thicknesses of the gold and indium layers should be controlled to achieve an overall atomic ratio of approximately 1:2 (Au:In) to favor the formation of AuIn₂.
3. Annealing:
-
After indium plating, rinse and dry the substrate.
-
Anneal the sample in a furnace. The annealing process facilitates the diffusion of gold and indium, leading to the formation of the AuIn₂ intermetallic compound. A temperature of around 140 °C for 15-45 minutes is a good starting point, but optimization may be required based on the layer thicknesses.[7]
Visualizations
Experimental Workflow for Electrodeposition of Blue Gold-Indium Alloy
Caption: Experimental workflow for blue gold-indium alloy electrodeposition.
This diagram illustrates the key stages involved in the fabrication of blue gold-indium alloy coatings, from initial substrate and electrolyte preparation through to the final characterization of the deposited film. The workflow highlights the two primary electrodeposition approaches: co-deposition and sequential deposition, both of which are followed by a crucial annealing step to form the desired blue AuIn₂ intermetallic phase. The final stage encompasses various analytical techniques to evaluate the morphology, composition, crystal structure, color, and mechanical properties of the resulting coating.
References
- 1. Gold Alloys and Colors: From Classic Yellow to Unique Hues [bizzita.com]
- 2. Forms of Processed Gold: Blue Gold [forms-of-gold.blogspot.com]
- 3. JPS57203787A - Gold-indium alloy plating method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pricescope.com [pricescope.com]
- 7. Blue gold (AuIn2 intermetallic) - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
Application Notes: Molecular Beam Epitaxy for Gold-Indium (Au-In) Thin Film Growth
Introduction
Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique used to grow high-purity, single-crystal thin films with atomic-level precision.[1][2][3] The process occurs in an ultra-high vacuum (UHV) environment (10⁻⁸ to 10⁻¹² Torr), where thermal beams of atoms or molecules are directed onto a heated crystalline substrate.[1][3][4] This method provides exceptional control over film thickness, composition, and structure, making it ideal for fabricating complex semiconductor devices, quantum wells, and nanostructures.[1][2]
The gold-indium (Au-In) binary system is of significant interest for applications in electronics, particularly for bonding processes and the formation of ohmic contacts.[5][6] When gold and indium are brought into contact, they readily form several stable intermetallic compounds (IMCs), such as AuIn₂, AuIn, and Au₇In₃.[5][6][7] The formation and properties of these phases are highly dependent on the growth conditions. MBE allows for the precise co-deposition of Au and In, enabling the targeted synthesis of specific Au-In intermetallic phases with high crystalline quality, which is crucial for developing advanced electronic and optoelectronic devices.
Key Growth Parameters and Their Impact
The quality and phase of the resulting Au-In thin film are dictated by several critical parameters during the MBE growth process. Precise control over these variables is essential for achieving the desired material properties.
Data Presentation: Typical MBE Parameters for Au-In Growth
| Parameter | Typical Value/Range | Purpose & Impact on Film Growth |
| Base Pressure | < 5 x 10⁻¹⁰ Torr | Minimizes the incorporation of impurities from the background vacuum environment, ensuring high film purity.[3][8] |
| Substrate Temperature | 150 - 300 °C | Influences adatom surface diffusion, reaction kinetics, and crystallization. Higher temperatures can promote the formation of specific intermetallic phases like AuIn₂ and Au₇In₃.[5][7] |
| Deposition Rate | < 3000 nm/hour | A slow deposition rate is crucial for epitaxial growth, allowing atoms sufficient time to arrange into a crystalline lattice.[1] |
| Au/In Flux Ratio | Variable | Directly controls the stoichiometry of the thin film. This ratio must be precisely calibrated to target the formation of specific intermetallic compounds (e.g., AuIn₂, AuIn, Au₇In₃).[8] |
| Source Materials | Ultra-high purity (>99.999%) Au and In | High-purity source materials are essential to prevent unintentional doping or contamination of the grown film. |
| Substrate | Si(111), Sapphire (Al₂O₃), GaAs | The choice of substrate and its crystal orientation provides the template for epitaxial growth. The lattice match between the substrate and the Au-In film affects crystal quality.[9] |
Intermetallic Compound (IMC) Formation
The Au-In system is characterized by the formation of several distinct intermetallic compounds. Studies on Au-In diffusion couples have consistently identified three primary IMCs:
-
AuIn₂ : This is often the thickest and fastest-growing layer, forming readily even at lower temperatures.[5][6][7]
-
Au₇In₃ : This phase often exhibits a columnar grain structure.[5][7]
Using MBE, the formation of these phases can be precisely controlled by tuning the Au-to-In flux ratio and the substrate temperature during growth.
Experimental Protocols
This section provides a detailed methodology for the growth and characterization of Au-In thin films using MBE.
Protocol 1: Substrate Preparation
A pristine and atomically clean substrate surface is the foundation for high-quality epitaxial growth.[9]
-
Substrate Selection : Choose a suitable single-crystal substrate, such as Si(111) or c-plane Sapphire. The substrate should be polished on one side to an epitaxial-ready finish.[9]
-
Solvent Cleaning : Sequentially clean the substrate in an ultrasonic bath with high-purity trichloroethylene, acetone, and methanol (B129727) (10 minutes each) to remove organic contaminants.
-
Chemical Etching (for Si) : If using a silicon substrate, perform a chemical etch (e.g., using a dilute HF solution) to remove the native oxide layer.
-
Drying and Loading : Dry the substrate with high-purity nitrogen gas and immediately load it into the MBE system's load-lock chamber to minimize re-exposure to atmosphere.
-
In-Situ Degassing : Once in the UHV growth chamber, heat the substrate to a high temperature (e.g., >600°C for Si) to desorb any remaining surface contaminants and the native oxide.[10] The surface quality can be monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED).[4]
Protocol 2: MBE Growth of Au-In Film
-
System Preparation : Ensure the growth chamber has reached the target base pressure (< 5 x 10⁻¹⁰ Torr).
-
Source Degassing : Heat the gold and indium effusion cells to temperatures slightly above their operating points for several hours to outgas any impurities.
-
Flux Calibration : Use a beam flux monitor (ion gauge) to precisely measure and calibrate the atomic flux from the Au and In sources. Adjust the cell temperatures to achieve the desired flux ratio for the target Au-In compound.
-
Substrate Temperature Setting : Set the substrate to the desired growth temperature (e.g., 200°C). Allow the temperature to stabilize.
-
Growth Initiation : Simultaneously open the shutters for the Au and In effusion cells to begin co-deposition onto the rotating substrate.[8] Rotation ensures uniform film deposition.[10]
-
In-Situ Monitoring with RHEED : Throughout the growth process, monitor the RHEED pattern. A streaky pattern indicates a smooth, two-dimensional (layer-by-layer) growth mode, which is typically desired for high-quality epitaxial films.[8][11] A spotty pattern suggests three-dimensional island growth.
-
Growth Termination : Once the desired film thickness is reached, close the source shutters simultaneously.
-
Cooling : Cool the substrate down in UHV before transferring it out of the growth chamber.
Protocol 3: Film Characterization
Both in-situ and ex-situ characterization techniques are essential for a comprehensive understanding of the film's properties.
-
In-Situ Characterization :
-
Reflection High-Energy Electron Diffraction (RHEED) : Provides real-time information on crystal structure, surface reconstruction, and growth mode during deposition.[1][11][12]
-
Scanning Tunneling Microscopy (STM) : Can be used to analyze the nucleation, growth kinetics, and atomic-level surface morphology in the early stages of growth.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS) : Allows for the identification of elements and their chemical bonding states on the film surface.[11]
-
-
Ex-Situ Characterization :
-
X-ray Diffraction (XRD) : Used to determine the crystal structure, phase composition, and crystalline quality of the grown film.[11]
-
Scanning Electron Microscopy (SEM) : Provides high-resolution images of the surface morphology and topography.[11]
-
Energy Dispersive X-ray Spectroscopy (EDX/EDS) : Used in conjunction with SEM to determine the elemental composition of the film and verify stoichiometry.[7]
-
Atomic Force Microscopy (AFM) : Characterizes the surface roughness and grain structure at the nanoscale.[11]
-
Visualized Workflows and Relationships
References
- 1. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]
- 2. The Molecular-Beam Epitaxy (MBE) Process | Cadence [resources.pcb.cadence.com]
- 3. Molecular Beam Epitaxy: Thin Film Growth and Surface Studies | MRS Bulletin | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. fastercapital.com [fastercapital.com]
- 10. youtube.com [youtube.com]
- 11. Development of <i>in situ</i> characterization techniques in molecular beam epitaxy [jos.ac.cn]
- 12. Researching | Development of in situ characterization techniques in molecular beam epitaxy [researching.cn]
Application Notes and Protocols for Gold-Indium (Au-In) Transient Liquid Phase (TLP) Bonding
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transient Liquid Phase (TLP) bonding, also known as Solid-Liquid Interdiffusion (SLID) bonding, is a sophisticated joining technique ideal for applications requiring high-reliability hermetic seals and robust mechanical and electrical interconnections at temperatures lower than conventional bonding methods.[1][2][3] The Au-In TLP process is particularly advantageous for temperature-sensitive devices, such as MEMS, sensors, and complex integrated circuits, due to its low initial bonding temperature and the high subsequent remelting temperature of the resulting joint.[4][5][6] This document provides detailed application notes and experimental protocols for implementing Au-In TLP bonding.
The principle of TLP bonding involves sandwiching a low-melting-point interlayer (Indium, m.p. 156°C) between two higher-melting-point parent metals (Gold, m.p. 1064°C).[7][8] When heated above the interlayer's melting point, the liquid indium rapidly diffuses into the solid gold, forming a series of gold-indium intermetallic compounds (IMCs) such as AuIn and AuIn₂.[4][5] This diffusion process leads to isothermal solidification at the bonding temperature, resulting in a joint with a significantly higher remelting temperature (over 450°C) than the initial bonding temperature.[1][5]
Key Advantages of Au-In TLP Bonding:
-
Low Processing Temperature: Bonding can be achieved at temperatures as low as 180-200°C, minimizing thermal stress on sensitive components.[1][4][9]
-
High Remelt Temperature: The resulting intermetallic bond can withstand subsequent high-temperature processes, with remelt temperatures exceeding 450°C.[1][5]
-
Hermetic Sealing: The process is capable of creating high-quality hermetic seals, essential for vacuum packaging of MEMS and other sensitive devices.[1][2]
-
High Bond Strength: Au-In TLP bonds exhibit excellent mechanical strength.[10][11][12]
-
Fluxless Process: The bonding can be performed without aggressive chemical fluxes, which is critical for MEMS and optoelectronic devices.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Au-In TLP bonding, providing a comparative overview of process parameters and resulting bond characteristics.
Table 1: Au-In TLP Bonding Process Parameters and Resulting Properties
| Bonding Temperature (°C) | Bonding Time | Applied Pressure/Force | Au Thickness (µm) | In Thickness (µm) | Key Outcome/Application | Reference |
| 180 | - | 1 MPa | - | 1 | Successful fabrication of Ø40-60 µm joints for 3D chip stacking. | [4] |
| 180 | - | - | - | - | Developed as a replacement for Au-Sn systems for bonding below 200°C. | [5] |
| 160-240 | 1-10 min | - | - | - | General process window for Au-In TLP bonding. | [4] |
| 180-300 | 5 s - 30 min | - | - | - | Varied parameters for wafer-level packaging of MEMS. | [4] |
| 200 | 1 hour | 3000 N | 5 | 2 | Wafer-level vacuum packaging of MEMS, achieving pressures as low as 200 mTorr. | [1] |
| 200 | 0.5 min | - | - | - | Achieved a remelt temperature of >495°C. | [1] |
| - | - | 0.8 - 5.56 MPa | 0.173 - 2.31 | 1.26 - 4.5 | Study on the effect of bonding pressure and layer thickness on bond quality. | [13] |
Table 2: Mechanical and Thermal Properties of Au-In TLP Bonds
| Property | Value | Test Conditions | Reference |
| Average Shear Strength | 22.0 kgf | - | [10][11] |
| Average Shear Strength | 22 MPa | 46.0 wt% In composition | [12] |
| Shear Strength | 30 MPa | Room temperature to 200°C | [14] |
| Shear Strength | 40 MPa | 300°C | [14] |
| Average Thermal Impedance | 0.35 K/W | SiC device junction through substrate | [10][11] |
| Remelt Temperature | > 450°C | - | [5] |
| Remelt Temperature | > 495°C | Bonded at 200°C for 0.5 min | [1] |
| Remelt Temperature | 540.7°C | Melting point of the intermetallic compound | [1] |
Experimental Protocols
This section outlines a detailed methodology for performing Au-In TLP bonding, synthesized from established research protocols.
Substrate Preparation and Surface Cleaning
Proper substrate preparation is critical for achieving a high-quality, void-free bond. The surfaces to be bonded must be meticulously cleaned to remove any organic and inorganic contaminants.
-
Materials:
-
Substrates (e.g., Silicon wafers, SiC devices)
-
Acetone (B3395972) (ACS grade)
-
Isopropyl Alcohol (IPA, ACS grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Plasma cleaner (optional, but recommended)
-
-
Protocol:
-
Perform a solvent clean by sequentially immersing the substrates in ultrasonic baths of acetone and then isopropyl alcohol for 5-10 minutes each.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates using a high-purity nitrogen gas stream.
-
For optimal cleaning, subject the substrates to an oxygen or argon plasma treatment for 1-5 minutes to remove any residual organic contamination and to activate the surface.
-
Metallization: Deposition of Adhesion, Barrier, and Bonding Layers
The deposition of thin film metal layers is a crucial step. This is typically performed using physical vapor deposition (PVD) techniques like sputtering or electron beam evaporation. The use of adhesion and diffusion barrier layers is essential for robust and reliable bonds.
-
Materials and Equipment:
-
PVD system (Sputtering or E-beam evaporator)
-
High-purity targets/sources: Titanium (Ti), Platinum (Pt), Gold (Au), Indium (In)
-
Substrate holders and shadow masks (if patterning is required)
-
-
Protocol for a Typical Metallization Stack:
-
Adhesion/Barrier Layers: To prevent unwanted diffusion and ensure good adhesion to the substrate (e.g., Si or SiN), a stack of barrier layers is often deposited. A common stack consists of Tungsten (W) for adhesion, Titanium (Ti) as the primary diffusion barrier, and Platinum (Pt) to prevent the formation of undesirable Au-Ti intermetallics.[7][8]
-
Deposit 47 nm of W.
-
Deposit 150 nm of Ti.
-
Deposit 30 nm of Pt.
-
-
Gold (Parent Metal) Deposition: Deposit the gold layer onto the prepared substrate with the adhesion/barrier layers. The thickness can range from 0.173 µm to over 2 µm, depending on the desired final composition of the bond.[13]
-
Indium (Interlayer) Deposition: On the opposing substrate, deposit the indium layer. The thickness of the indium is critical and typically ranges from 1 µm to 4.5 µm.[4][8][13] A minimal indium thickness of 0.5 µm is generally required for the TLP process.[4][15]
-
Protective Gold Cap (Optional but Recommended): To prevent the oxidation of the indium layer, a thin layer of gold (e.g., 50-100 nm) can be deposited in-situ on top of the indium.[1][7] This forms a protective layer of Au-In intermetallics.
-
Au-In Transient Liquid Phase Bonding Process
The bonding process is performed in a specialized wafer bonder that allows for precise control of temperature, pressure, and atmosphere.
-
Equipment:
-
Wafer bonder with capabilities for controlled heating, applied force, and vacuum or inert atmosphere.
-
-
Protocol:
-
Wafer Alignment: Carefully align the two wafers or dies with the metallized surfaces facing each other.
-
Loading into Bonder: Place the aligned pair into the wafer bonder.
-
Evacuation/Purge: Evacuate the bonding chamber to a high vacuum (e.g., < 0.1 Pa) or purge with an inert gas like nitrogen to prevent oxidation during bonding.[6]
-
Applying Force: Apply a controlled force to the wafer stack. The applied pressure can range from 0.8 MPa to 5.56 MPa.[13] This force ensures intimate contact between the bonding surfaces and helps to break up any thin native oxide on the indium surface.[1]
-
Heating Profile:
-
Rapidly heat the assembly to the bonding temperature, which is typically set just above the melting point of indium (156°C), for instance, 180-200°C. A fast heating rate (~60 °C/min) is crucial to ensure the indium melts before it fully reacts with the gold in the solid state.[1]
-
Maintain the assembly at the bonding temperature for a specified duration (the "hold time" or "dwell time"). This can range from a few minutes to an hour.[1][4] During this time, the liquid indium diffuses into the gold, forming intermetallic compounds and leading to isothermal solidification.
-
-
Cooling: After the hold time, cool the bonded assembly down to room temperature in a controlled manner. The applied force is typically maintained during cooling to minimize thermally induced stress.
-
Unloading: Vent the chamber and carefully unload the bonded wafers.
-
Post-Bonding Characterization
After the bonding process, it is essential to characterize the quality of the bond.
-
Techniques:
-
Scanning Acoustic Microscopy (SAM): To non-destructively inspect for voids and delamination at the bond interface.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): To examine the cross-section of the bond, identify the intermetallic phases formed, and check for defects.[5]
-
Shear Testing: To measure the mechanical strength of the bond.[10][11][12][14]
-
Hermeticity Testing: For packaged devices, helium leak testing can be performed to verify the hermeticity of the seal.[1]
-
Thermal Analysis (e.g., TMA): To determine the remelting temperature of the bond.[5]
-
Visualizations
Experimental Workflow for Au-In TLP Bonding
Caption: Experimental workflow for Au-In Transient Liquid Phase bonding.
Signaling Pathway of Au-In TLP Bonding Mechanism
Caption: Mechanism of Au-In Transient Liquid Phase bonding.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Eutectic Bonding [evgroup.com]
- 3. imt.ro [imt.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Thermo-Mechanical Characterization of Au-In Transient Liquid Phase Bonding Die-Attach | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of wafer-level vacuum packaging for MEMS devices with transient liquid phase (TLP) bonding: a combinatorial approach [open.metu.edu.tr]
- 13. imapsource.scholasticahq.com [imapsource.scholasticahq.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Gold-Indium Core-Shell Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of gold-indium (Au@In) core-shell nanoparticles. This class of nanoparticles holds significant promise for applications in targeted drug delivery, bioimaging, and diagnostics due to the unique combination of a noble metal core and a functional inorganic shell. The gold core provides a stable platform with well-defined optical properties, while the indium shell can be further functionalized or used for radiolabeling.
The synthesis protocol outlined below is a two-step, seed-mediated growth process. First, gold nanoparticle (AuNP) "seeds" are synthesized using the well-established Turkevich method. Subsequently, an indium shell is grown over these gold cores through the chemical reduction of an indium precursor.
Experimental Protocols
Part 1: Synthesis of Gold Nanoparticle (AuNP) Cores
This protocol is adapted from the Turkevich method for synthesizing spherical gold nanoparticles, which will serve as the cores for the subsequent shell growth.
Materials Required:
| Reagent | Formula | Concentration/Purity | Supplier (Example) |
|---|---|---|---|
| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |
| Trisodium (B8492382) citrate (B86180) dihydrate | Na₃C₆H₅O₇·2H₂O | ≥99% | Fisher Scientific |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | Millipore System |
Procedure:
-
Add 100 mL of 1 mM HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.
-
Bring the solution to a rolling boil on a heating mantle with continuous stirring.
-
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from yellow to colorless, then to a deep red or burgundy, which indicates the formation of gold nanoparticles.[1]
-
Continue boiling the solution for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting AuNP suspension can be stored at 4°C for several weeks.
Characterization: The synthesized gold nanoparticles should be characterized to determine their size, shape, and concentration before proceeding to the shell synthesis.
-
UV-Vis Spectroscopy: A characteristic surface plasmon resonance (SPR) peak should be observed around 520 nm for spherical gold nanoparticles.[2]
-
Transmission Electron Microscopy (TEM): TEM analysis will provide information on the size distribution and morphology of the AuNP cores.
Part 2: Synthesis of Gold-Indium (Au@In) Core-Shell Nanoparticles
This protocol describes the deposition of an indium shell onto the pre-synthesized gold nanoparticle cores using a seed-mediated approach.
Materials Required:
| Reagent | Formula | Concentration/Purity | Supplier (Example) |
|---|---|---|---|
| Gold Nanoparticle Suspension | - | From Part 1 | - |
| Indium(III) chloride | InCl₃ | 99.99% | Alfa Aesar |
| Sodium borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |
| Polyvinylpyrrolidone (PVP) | (C₆H₉NO)n | MW ~40,000 | Sigma-Aldrich |
| Ethanol (B145695) | C₂H₅OH | Anhydrous, ≥99.5% | VWR |
Experimental Parameters for Indium Shell Growth:
| Parameter | Value |
|---|---|
| Volume of AuNP Suspension | 10 mL |
| Concentration of InCl₃ Solution | 10 mM in ethanol |
| Volume of InCl₃ Solution | 1 mL |
| Concentration of PVP Solution | 1% (w/v) in ethanol |
| Volume of PVP Solution | 5 mL |
| Concentration of NaBH₄ Solution | 20 mM in ethanol (prepare fresh) |
| Volume of NaBH₄ Solution | 2 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 hour |
Procedure:
-
In a 50 mL flask, add 10 mL of the synthesized gold nanoparticle suspension.
-
Add 5 mL of the 1% PVP solution to the flask and stir for 15 minutes. PVP acts as a stabilizing agent.
-
Slowly add 1 mL of the 10 mM InCl₃ solution to the mixture while stirring.
-
Allow the solution to stir for another 30 minutes to ensure the indium precursor is well-dispersed and associated with the gold nanoparticle surfaces.
-
Dropwise, add 2 mL of the freshly prepared 20 mM NaBH₄ solution to the mixture. This will reduce the In³⁺ ions to metallic indium on the surface of the gold nanoparticles.
-
Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.
-
The resulting Au@In core-shell nanoparticles can be purified by centrifugation (e.g., 10,000 rpm for 20 minutes), removal of the supernatant, and redispersion in ethanol or a buffer of choice. Repeat this washing step twice.
Characterization of Au@In Core-Shell Nanoparticles:
-
UV-Vis Spectroscopy: The formation of an indium shell is expected to cause a shift or damping of the gold SPR peak.
-
Transmission Electron Microscopy (TEM): TEM is crucial to confirm the core-shell morphology and measure the thickness of the indium shell.
-
Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis in conjunction with TEM can confirm the elemental composition of the core and shell, verifying the presence of both gold and indium.
Visualized Experimental Workflow and Logical Relationships
Caption: Workflow for the two-step synthesis of Au@In core-shell nanoparticles.
Signaling Pathway for Nanoparticle-Cell Interaction (Hypothetical)
For drug delivery applications, Au@In nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to interact with specific cell surface receptors. This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and subsequent release of a therapeutic payload.
Caption: Receptor-mediated endocytosis of functionalized Au@In nanoparticles.
References
Application Notes and Protocols for Gold-Indium Alloys in Jewelry Manufacturing and Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold-indium (Au-In) alloys represent a unique class of materials with intriguing properties that make them suitable for specialized applications in both jewelry manufacturing and the biomedical field. The formation of intermetallic compounds within the Au-In system gives rise to distinct colors, most notably the "blue gold" (AuIn₂), and offers high hardness and corrosion resistance.[1] These characteristics, combined with the inherent biocompatibility of gold, open avenues for their use in decorative items and advanced medical devices.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of gold-indium alloys. It is intended to serve as a comprehensive resource for researchers and professionals exploring the potential of these materials.
Physicochemical Properties of Gold-Indium Alloys
The properties of gold-indium alloys are highly dependent on their composition, with specific intermetallic compounds exhibiting unique characteristics. The most notable of these are AuIn and AuIn₂, which are central to many of the alloys' applications.[1]
| Property | AuIn | AuIn₂ | 18K Green Gold (5 wt% In) | 14K Green Gold (5 wt% In) | 8K Green Gold (5 wt% In) |
| Composition (wt%) | ~63.2 Au, ~36.8 In | ~46.2 Au, ~53.8 In | 75 Au, Ag/Cu matrix, 5 In | 58.5 Au, Ag/Cu matrix, 5 In | 33.3 Au, Ag/Cu matrix, 5 In |
| Color | - | Blue | Greenish[4] | Greenish[4] | Greenish[4] |
| Melting Point (°C) | ~510 | 540.7[5] | < 1000[4] | ~854[4] | ~742[4] |
| Vickers Hardness (HV) | 250[1] | 52[1] | ~169[4] | ~204[4] | - |
| Tensile Strength (MPa) | - | - | - | - | - |
| Corrosion Resistance | High | High | Good | Good | Good |
Experimental Protocols
Alloy Synthesis: Investment Casting
Investment casting, or lost-wax casting, is a common method for producing intricately shaped jewelry pieces from gold-indium alloys.[6]
Materials and Equipment:
-
High-purity gold (99.99%) and indium (99.99%)
-
Master alloy (if applicable, containing elements like silver, copper, and zinc)[7]
-
Wax or 3D printed resin for patterns[6]
-
Gypsum-based investment powder[8]
-
Casting flask
-
Burnout furnace
-
Induction or resistance melting furnace[8]
-
Centrifugal or vacuum casting machine[6]
-
Quenching bath (water)
Protocol:
-
Pattern Creation: Create a detailed wax or resin model of the desired jewelry piece.
-
Treeing: Attach multiple wax patterns to a central wax sprue to create a "tree."
-
Investing: Place the wax tree in a casting flask and pour a slurry of gypsum-based investment around it. Allow the investment to set completely.[6]
-
Burnout: Place the flask in a burnout furnace and heat according to a specific cycle to melt and vaporize the wax, leaving a hollow mold cavity. A typical cycle involves a gradual ramp up to 750°C, holding for several hours, and then cooling to the casting temperature.[8]
-
Melting: In a separate crucible, melt the high-purity gold and any master alloy components under an inert atmosphere (e.g., argon) to prevent oxidation.[8] Once the gold is molten, add the indium. Indium has a low melting point and can be added towards the end of the melting process.[4]
-
Casting: Position the hot mold in the casting machine. Pour the molten gold-indium alloy into the mold cavity. Utilize centrifugal force or vacuum to ensure the alloy fills all intricate details.[6]
-
Quenching and Divesting: After casting, allow the flask to cool for a designated period before quenching it in water. The thermal shock will cause the investment material to break away from the cast metal tree.
-
Finishing: Cut the individual pieces from the tree, and proceed with standard jewelry finishing techniques such as filing, sanding, and polishing.
Surface Coating: Electroplating
Electroplating can be used to apply a thin layer of a gold-indium alloy onto a substrate, providing color and enhanced surface properties without fabricating the entire piece from the bulk alloy.
Materials and Equipment:
-
Substrate material (e.g., a standard 18K gold alloy)
-
Electroplating bath containing gold and indium salts
-
Rectifier (DC power supply)
-
Anode (e.g., platinized titanium)
-
Cleaning and rinsing solutions (e.g., ultrasonic cleaner with detergent, deionized water)
-
Heating plate or water bath to control electrolyte temperature
Protocol:
-
Substrate Preparation: Thoroughly clean the jewelry piece to be plated. This typically involves ultrasonic cleaning in a detergent solution, followed by a thorough rinse in deionized water to remove any polishing compounds, oils, or dirt.[9]
-
Electrolyte Preparation: Prepare the electroplating bath. A potential composition for a light yellow gold-indium deposit includes:
-
Gold (as alkali tetracyanoaurate(III)): 1-20 g/L
-
Indium (as a water-soluble salt, e.g., indium sulfate): 0.5-50 g/L
-
Acids and buffering/conductive salts (e.g., ammonium (B1175870) sulfate, sulfamic acid) to maintain a pH of less than 3.
-
Small additions of selenium or tellurium compounds (0.5-10 mg/L) can act as brighteners.
-
-
Electroplating Process:
-
Heat the electrolyte to the desired operating temperature (e.g., 50°C).
-
Connect the jewelry piece to the negative terminal (cathode) of the rectifier.
-
Connect the platinized titanium mesh to the positive terminal (anode).
-
Immerse both the anode and the cathode in the electroplating bath.
-
Apply a direct current at a specific current density (e.g., 1 A/dm²).
-
The duration of the plating will determine the thickness of the deposited layer.
-
-
Post-Plating Treatment:
-
After plating, rinse the jewelry piece thoroughly in deionized water to remove any residual electrolyte.
-
Dry the piece completely.
-
A subsequent annealing step may be required to promote the diffusion of gold and indium and the formation of the desired intermetallic compound (e.g., AuIn₂ for a blue color). This can be done in a furnace at a controlled temperature and time.
-
Biomedical Applications and Biocompatibility
The inherent properties of gold, such as its excellent corrosion resistance and biocompatibility, make its alloys prime candidates for medical and dental applications.[3] The addition of indium can further enhance certain properties like hardness. While gold alloys are generally considered biocompatible, the specific response to gold-indium alloys requires careful consideration.
Key Considerations:
-
Corrosion Resistance: Gold-indium alloys, particularly the intermetallic compounds, exhibit high resistance to corrosion in physiological environments. However, testing in simulated physiological solutions like artificial saliva is crucial to determine the rate of ion leaching.
-
Cytotoxicity: The release of metal ions from an implant can potentially lead to adverse cellular responses. In vitro cytotoxicity tests using relevant cell lines (e.g., fibroblasts, osteoblasts) are necessary to assess the biological safety of any new gold-indium alloy composition. Studies on gallium-indium liquid metal have shown some level of cytotoxicity in aqueous environments, highlighting the need for specific testing of Au-In alloys.[10]
-
Applications: Potential biomedical applications for gold-indium alloys include:
-
Dental restorations: Crowns and bridges where a specific color and high hardness are desired.
-
Implant coatings: Physical vapor deposition (PVD) techniques like sputtering can be used to apply thin, biocompatible, and wear-resistant coatings of gold-indium alloys onto medical implants.[11][12]
-
Radiopaque markers: The high density of gold makes it visible in X-rays, and gold-indium alloys could be used for markers in stents or other implantable devices.
-
Visualizations
Intermetallic Compound Formation Workflow
The formation of the desirable intermetallic compounds in the Au-In system is a critical process that dictates the final properties of the alloy. This workflow can be achieved through either casting or a deposition and annealing process.
Caption: Workflow for Au-In intermetallic compound formation.
Logical Relationship of Properties and Applications
The unique properties of gold-indium alloys directly influence their suitability for various applications. This diagram illustrates the logical flow from the fundamental alloy composition to the final use cases.
Caption: Properties and applications of Au-In alloys.
References
- 1. nepp.nasa.gov [nepp.nasa.gov]
- 2. indium.com [indium.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties of the Green Gold Alloys with Indium Content [journal.mrs-k.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. H. K. Designs [hkdesigns.co]
- 7. Melting and Investment Casting | Stuller [stuller.com]
- 8. Colored Karat Golds for Investment Casting - Ganoksin Jewelry Making Community [ganoksin.com]
- 9. research.unipd.it [research.unipd.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Application of PVD coatings in medical implantology for enhanced performance, biocompatibility, and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Au-In Based Shape Memory Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-Indium (Au-In) based materials are an emerging class of shape memory alloys (SMAs) with potential applications in various fields, including biomedical devices, micro-actuators, and high-temperature sensors. Like other SMAs, Au-In alloys exhibit the shape memory effect and superelasticity, which are driven by a reversible martensitic phase transformation.[1] This document provides a detailed overview of Au-In based SMAs, including their fundamental properties, potential applications, and generalized protocols for their synthesis and characterization.
Fundamental Properties of Au-In Shape Memory Alloys
The shape memory effect in Au-In alloys is governed by a thermoelastic martensitic transformation from a high-temperature parent phase (austenite) to a low-temperature phase (martensite).[1] The austenite (B1171964) phase in gold-based alloys typically has a cubic crystal structure, while the martensite (B1171850) phase possesses a lower symmetry structure, such as tetragonal or orthorhombic.[1][2]
Phase Transformations and Crystal Structures
The transformation between austenite and martensite is characterized by four critical temperatures:
-
Ms (Martensite start): The temperature at which the transformation from austenite to martensite begins on cooling.
-
Mf (Martensite finish): The temperature at which the transformation to martensite is complete on cooling.
-
As (Austenite start): The temperature at which the reverse transformation from martensite to austenite begins on heating.
-
Af (Austenite finish): The temperature at which the transformation to austenite is complete on heating.[3]
These transformation temperatures are highly sensitive to the alloy composition. The crystal structure of pure gold is face-centered cubic (FCC).[4] Alloying with indium can lead to the formation of various intermetallic phases with different crystal structures, and the specific phase that undergoes the martensitic transformation determines the shape memory properties.
Potential Applications
The unique properties of Au-In SMAs make them attractive for a range of applications:
-
Biomedical Devices: Gold's biocompatibility and high radiopacity make Au-In SMAs promising candidates for implantable devices such as stents, orthodontic wires, and bone clamps.[2][5] The shape memory effect can be utilized for self-deploying structures within the body.
-
Micro-Electro-Mechanical Systems (MEMS): As actuators in MEMS, Au-In thin films can provide high force and displacement at small scales, suitable for micro-valves, micro-pumps, and micro-grippers.
-
High-Temperature Applications: Gold alloys are known for their excellent oxidation and corrosion resistance, suggesting potential for Au-In SMAs in high-temperature sensors and actuators where other SMAs might degrade.[6]
Data Presentation
Transformation Temperatures of Selected Au-Based SMAs
| Alloy System | Composition (at.%) | Ms (°C) | Mf (°C) | As (°C) | Af (°C) | Reference |
| Au-Cd | 46.5 - 50 Cd | 30 to 100 | - | - | - | [7] |
| Au-Cu-Al | 50Au-37Cu-13Al | - | - | - | - | [2] |
| Au-Cu-Al | 50Au-36Cu-14Al | - | - | - | - | [2] |
Mechanical Properties of Selected Au-Based SMAs
| Alloy System | Composition (mol%) | Ultimate Tensile Strength (MPa) | Elongation (%) | Phase Composition | Reference |
| Au-Cu-Al | 50Au–38Cu–12Al | ~450 | ~18 | M-phase + α-fcc | [2] |
| Au-Cu-Al | 50Au–37Cu–13Al | ~400 | ~10 | M-phase + α-fcc | [2] |
| Au-Cu-Al | 50Au–36Cu–14Al | ~350 | ~8 | M-phase + α-fcc | [2] |
| Ti-Au-Ta | Ti-4Au-20Ta | ~600 | - | β-phase | [5] |
| Ti-Au-Ta | Ti-4Au-30Ta | ~737 | - | β-phase + Ti3Au | [5] |
Note: The mechanical properties of Au-In SMAs are expected to be highly dependent on composition and processing and need to be experimentally determined.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of Au-In based shape memory alloys. Specific parameters should be optimized based on the target composition and desired properties.
Synthesis of Au-In Alloys
Objective: To prepare bulk Au-In alloy samples with a homogeneous composition.
Method: Arc Melting
-
Material Preparation: Obtain high-purity gold (99.99%) and indium (99.99%) in the desired atomic or weight percentages.
-
Alloy Preparation:
-
Weigh the constituent metals to achieve the target composition.
-
Place the metals in a water-cooled copper hearth of an arc melting furnace.
-
Evacuate the furnace chamber to a high vacuum (e.g., < 10-4 mbar) and then backfill with a high-purity inert gas (e.g., Argon).
-
Melt the metals using a non-consumable tungsten electrode.
-
To ensure homogeneity, re-melt the resulting alloy button several times, flipping the button between each melting step.
-
-
Homogenization:
-
Seal the as-cast alloy button in a quartz ampoule under a partial pressure of argon.
-
Heat treat the ampoule at a high temperature (e.g., 700-800 °C) for an extended period (e.g., 24-72 hours) to homogenize the composition and microstructure.
-
Quench the ampoule in ice water to retain the high-temperature phase.
-
Method: Sputter Deposition (for thin films)
-
Target Preparation: Prepare a composite or alloy target with the desired Au-In composition.
-
Substrate Preparation: Clean and prepare a suitable substrate (e.g., silicon wafer, glass slide).
-
Deposition:
-
Mount the target and substrate in a sputter deposition system.
-
Evacuate the chamber to a high vacuum.
-
Introduce a sputtering gas (e.g., Argon).
-
Apply power to the target to initiate sputtering and deposit a thin film of the Au-In alloy onto the substrate. The substrate can be heated to control the film's crystallinity.[8]
-
-
Annealing: Post-deposition annealing in a controlled atmosphere may be required to achieve the desired crystalline phase and shape memory properties.[8]
Characterization of Au-In Alloys
Objective: To determine the phase transformation temperatures, crystal structure, and mechanical properties of the synthesized Au-In alloys.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the martensitic transformation temperatures (Ms, Mf, As, Af).
-
Procedure:
-
Prepare a small, clean sample (typically 5-10 mg) from the homogenized alloy.
-
Place the sample in an aluminum or graphite (B72142) DSC pan.
-
Place the sample and a reference pan in the DSC instrument.
-
Heat the sample to a temperature well above the expected Af temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).
-
Cool the sample to a temperature well below the expected Mf temperature (e.g., -50 °C) at the same controlled rate.
-
Heat the sample again to complete the thermal cycle.
-
Analyze the resulting heat flow versus temperature curve to identify the endothermic and exothermic peaks corresponding to the martensitic and reverse transformations. The onset and peak temperatures of these transformations are used to determine Ms, Mf, As, and Af.
-
Protocol 2: X-ray Diffraction (XRD)
-
Purpose: To identify the crystal structures of the austenite and martensite phases.
-
Procedure:
-
Prepare a flat, polished sample of the Au-In alloy.
-
To analyze the austenite phase, ensure the sample is at a temperature above Af. A heated stage on the XRD instrument may be necessary.
-
To analyze the martensite phase, cool the sample to a temperature below Mf using a cooling stage.
-
Mount the sample in an X-ray diffractometer.
-
Perform a 2θ scan over a relevant angular range (e.g., 20-100 degrees).
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to known crystal structures in crystallographic databases (e.g., ICDD). This will allow for the identification of the phases present and the determination of their lattice parameters.[9]
-
Protocol 3: Tensile Testing
-
Purpose: To evaluate the mechanical properties, including ultimate tensile strength, elongation, and superelastic behavior.
-
Procedure:
-
Machine dog-bone shaped tensile specimens from the homogenized alloy according to standard specifications (e.g., ASTM E8).
-
Mount the specimen in a universal testing machine equipped with an extensometer and a temperature-controlled chamber.
-
To test the shape memory effect, cool the specimen to below Mf, apply a tensile strain, unload, and then heat above Af while measuring the strain recovery.
-
To test for superelasticity, heat the specimen to a temperature above Af, apply a tensile strain, and then unload, measuring the strain recovery upon unloading.
-
Conduct tensile tests to failure at different temperatures to determine the ultimate tensile strength and elongation.
-
Visualizations
References
- 1. Shape-memory alloy - Wikipedia [en.wikipedia.org]
- 2. Mechanical Properties Enhancement of Biomedical Au–Cu–Al Shape Memory Alloys by Phase Manipulation [jstage.jst.go.jp]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Investigations of Effects of Intermetallic Compound on the Mechanical Properties and Shape Memory Effect of Ti–Au–Ta Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Ultrafine Shape Memory Alloys Using Amorphous Precursors | MDPI [mdpi.com]
- 7. How Shape Memory Alloys work [depts.washington.edu]
- 8. scispace.com [scispace.com]
- 9. Solid State Transformations and Equilibrium Crystal Structures of an Au-Cu Alloy with Shape Memory Effect | Scientific.Net [scientific.net]
Application Notes and Protocols for X-ray Diffraction Analysis of Au-In Compound Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and X-ray Diffraction (XRD) analysis of gold-indium (Au-In) intermetallic compounds. The formation of various Au-In phases is of significant interest in fields ranging from materials science and electronics to specialized applications in drug delivery and medical devices, where precise material characterization is paramount.
Introduction to Au-In Intermetallic Compounds
Gold and indium form a series of intermetallic compounds with distinct crystal structures and physical properties. The identification and quantification of these phases are crucial for controlling the performance and reliability of materials and devices incorporating Au-In systems. Common Au-In intermetallic phases include AuIn, AuIn₂, Au₇In₃, and Au₄In. Each phase possesses a unique crystallographic fingerprint that can be unequivocally identified using X-ray diffraction.
Synthesis Protocols for Au-In Intermetallic Compounds
The successful synthesis of phase-pure Au-In intermetallic compounds is a prerequisite for accurate XRD analysis. The following protocols outline methods for the preparation of bulk powder samples suitable for powder XRD.
Protocol for Synthesis of AuIn and AuIn₂
This protocol is adapted from established high-temperature synthesis methods for producing bulk AuIn and AuIn₂.[1]
Materials and Equipment:
-
High-purity gold (Au) wire (99.99%+)
-
High-purity indium (In) wire (99.99%+)
-
Pyrex or quartz tubes (4 mm O.D. x 50 mm long)
-
Vacuum pump capable of reaching at least 10⁻³ Torr
-
Nitrogen (N₂) gas supply
-
Tube furnace with programmable temperature controller (capable of reaching at least 600 °C)
-
Agate mortar and pestle
-
Personal protective equipment (safety glasses, gloves)
Procedure:
-
Stoichiometric Weighing: Accurately weigh the Au and In wires corresponding to the desired stoichiometric ratio for either AuIn or AuIn₂.
-
Sample Encapsulation: Place the weighed metals into a clean Pyrex or quartz tube.
-
Evacuation and Backfilling: Connect the tube to a vacuum pump and evacuate to a pressure of approximately 1 microtorr. Backfill the tube with high-purity nitrogen gas and then re-evacuate. This process helps to remove any residual oxygen.
-
Sealing: While under vacuum, carefully seal the tube using a torch.
-
Heating Profile:
-
Place the sealed tube in the tube furnace.
-
Ramp the temperature to 550 ± 2 °C. This temperature is above the melting points of both AuIn and AuIn₂.
-
Hold at 550 °C for 1.5 hours to ensure complete melting and homogenization.
-
Cool the furnace to room temperature.
-
-
Annealing:
-
After the initial cooling, place the tube back into the furnace and heat to 475 ± 2 °C. This temperature is below the melting point of the compounds and promotes the formation of a stable, well-ordered crystal structure.
-
Anneal at this temperature for 20 hours.
-
Finally, cool the furnace down to room temperature.
-
-
Sample Homogenization: Carefully break the tube to retrieve the synthesized ingot. Using an agate mortar and pestle, grind the ingot into a fine, homogeneous powder suitable for XRD analysis.
General Protocol for Synthesis of Au₇In₃ and Au₄In
For the synthesis of Au₇In₃ and Au₄In, a similar high-temperature solid-state reaction approach can be employed, adjusting the stoichiometry accordingly.
Procedure:
-
Follow steps 1-4 as outlined in Protocol 2.1, ensuring the correct stoichiometric amounts of Au and In are used for the desired compound (Au₇In₃ or Au₄In).
-
Heating Profile:
-
Place the sealed tube in the tube furnace.
-
Consult the Au-In phase diagram for the appropriate reaction temperatures. A temperature above the liquidus line for the specific composition is required for homogenization in the molten state.
-
Hold at the selected temperature for a sufficient duration to ensure complete reaction and homogenization.
-
Slowly cool the furnace to a temperature within the single-phase region of the desired compound, as indicated by the phase diagram.
-
-
Annealing: Anneal the sample at this temperature for an extended period (e.g., 24-48 hours) to promote grain growth and structural ordering.
-
Quenching and Homogenization: Depending on the phase diagram, quenching the sample in water or oil may be necessary to retain the high-temperature phase. Subsequently, grind the sample into a fine powder as described in Protocol 2.1.
X-ray Diffraction Analysis Protocol
Equipment and Software:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holders (e.g., zero-background silicon holders)
-
Data analysis software with access to a crystallographic database (e.g., ICDD PDF-4+)
Procedure:
-
Sample Preparation: Ensure the synthesized Au-In compound is a fine, homogeneous powder. A particle size of less than 10 µm is ideal to minimize preferred orientation effects. Pack the powder into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Copper (Cu) Kα, λ = 1.5406 Å.
-
Operating Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 20° to 90°. This range covers the most intense and characteristic diffraction peaks for Au-In compounds.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
-
-
Data Collection: Perform the XRD scan.
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern with reference patterns from the Powder Diffraction File (PDF) database maintained by the International Centre for Diffraction Data (ICDD). Match the peak positions (2θ) and relative intensities to identify the Au-In phases present in the sample.
-
Lattice Parameter Refinement: Once a phase is identified, perform a least-squares refinement of the lattice parameters using the positions of multiple diffraction peaks.
-
Quantitative Analysis: For multiphase samples, quantitative phase analysis can be performed using methods such as the Rietveld refinement to determine the weight percentage of each phase.
-
Quantitative Data and Crystallographic Information
The following tables summarize the crystallographic data for common Au-In intermetallic compounds. This data is essential for the accurate identification of phases from experimental XRD patterns.
Table 1: Crystal Structure and Lattice Parameters of Au-In Compounds.
| Compound | Crystal System | Space Group | Pearson Symbol | Lattice Parameter (a) (Å) | Lattice Parameter (c) (Å) | Reference |
| AuIn | Orthorhombic | Pmma | oP4 | 7.42 | 3.53 | [ASM Handbook] |
| AuIn₂ | Cubic | Fm-3m | cF12 | 6.514 | - | [ASM Handbook] |
| Au₇In₃ | Hexagonal | P6₃/mmc | hP20 | 8.44 | 5.86 | [ASM Handbook] |
| Au₄In | Orthorhombic | Pnma | oP20 | 11.28 | 5.82 | [ASM Handbook] |
Table 2: Calculated X-ray Diffraction Data for AuIn₂ (Cubic, a = 6.514 Å). Calculated for Cu Kα radiation (λ = 1.5406 Å)
| 2θ (°) | d-spacing (Å) | (hkl) | Relative Intensity (%) |
| 27.34 | 3.26 | (200) | 10.0 |
| 31.62 | 2.83 | (210) | 2.0 |
| 38.86 | 2.32 | (220) | 100.0 |
| 45.54 | 2.00 | (311) | 45.0 |
| 47.78 | 1.90 | (222) | 20.0 |
| 55.48 | 1.66 | (400) | 15.0 |
| 60.92 | 1.52 | (331) | 30.0 |
| 62.98 | 1.47 | (420) | 18.0 |
| 68.32 | 1.37 | (422) | 40.0 |
| 73.34 | 1.29 | (511) | 25.0 |
Note: The relative intensities are calculated and may vary in experimental patterns due to factors like preferred orientation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and XRD analysis of Au-In compounds.
References
Application Note: Focused Ion Beam (FIB) Milling of Gold-Indium (Au-In) Interfaces
Introduction
Gold-Indium (Au-In) systems are critical in the microelectronics industry for applications such as solder joints, thermal interface materials, and interconnects in hybridized circuits. The reliability and performance of devices using these interfaces depend heavily on the metallurgy, particularly the formation and evolution of various Au-In intermetallic compounds (IMCs).[1][2] Focused Ion Beam (FIB) milling is an indispensable technique for site-specific, high-resolution cross-sectional analysis of these interfaces, enabling detailed characterization via Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[3][4][5]
This application note provides detailed protocols for preparing high-quality cross-sections of Au-In interfaces using FIB, with a special focus on overcoming common challenges and artifacts.
Key Challenge: Gallium-Indium Interaction
A significant challenge in the FIB milling of samples containing indium is the interaction between the gallium (Ga⁺) ion beam and the indium in the sample. This interaction can form a eutectic Ga-In alloy, which has a melting point below room temperature.[1] In the high vacuum of the FIB chamber, this eutectic alloy can sublimate, leading to the formation of voids, porosity, and other artifacts that obscure the true microstructure of the Au-In interface.[1]
To mitigate these artifacts, cryogenic cooling of the sample during the milling process is highly recommended and often necessary for achieving a "clean" cross-section.[1]
Data Presentation: Milling Parameters and Interface Characterization
The following tables summarize typical starting parameters for FIB milling and reported quantitative data on Au-In intermetallic layers. Parameters should be optimized for the specific instrument and sample.
Table 1: General FIB Milling Parameters for Au-In Interface Analysis
| Parameter | Value | Purpose / Notes |
|---|---|---|
| Ion Source | Gallium (Ga⁺) | Standard liquid-metal ion source for most FIB systems.[6] |
| Accelerating Voltage | 5 - 30 kV | Higher voltages (e.g., 30 kV) are used for bulk material removal.[7] Lower voltages (e.g., < 5 kV) are used for final polishing to reduce surface damage and amorphization.[8][9] |
| Beam Current (Rough Milling) | 1 - 20 nA | High currents are used to excavate trenches on either side of the region of interest. |
| Beam Current (Fine Milling) | 50 - 800 pA | Lower currents are used for thinning the lamella to electron transparency.[7] |
| Beam Current (Final Polishing) | 10 - 50 pA | Very low currents are used for the final cleaning steps to remove damaged layers. |
| Protective Layer | Pt, W, or C | An initial layer (300-600 nm) is deposited using an electron beam to prevent ion beam damage to the surface of interest. An additional, thicker layer is deposited with the ion beam.[10] |
| Sample Stage Temperature | Room Temp. or Cryogenic | Cryogenic cooling (-70°C to -50°C) is recommended for indium-containing samples to prevent milling artifacts. |
Table 2: Reported Quantitative Data for Au-In Intermetallic Compound (IMC) Layers
| Sample Condition | Au-In IMC Layer Thickness (µm) | Analysis Method | Reference |
|---|---|---|---|
| Non-annealed | 1.02 | FIB/TEM | [1] |
| Annealed (20°C for 5 min) | 1.67 | FIB/TEM | [1] |
| Transient Liquid Phase (TLP) Bond | ~1.3 | FIB/SEM |[11] |
Experimental Protocols
Two primary protocols are presented: a standard room temperature procedure, which may be sufficient for some preliminary studies, and a recommended cryogenic procedure for artifact-free analysis.
Protocol 1: Standard Room Temperature FIB Lift-Out
This protocol follows the conventional lift-out procedure and should be used with caution for Au-In interfaces due to the high risk of artifact formation.[1]
Methodology:
-
Sample Preparation: Mount the sample securely on an SEM stub. If the sample is non-conductive, apply a light carbon coat to prevent charging.
-
Region of Interest Identification: Insert the sample into the Dual-Beam FIB/SEM. Use the SEM to locate the specific Au-In interface to be analyzed.
-
Protective Layer Deposition:
-
Deposit a thin layer of platinum (~300-600 nm) over the region of interest using electron beam-induced deposition to protect the surface from ion beam damage.[10]
-
Deposit a thicker layer of platinum (~1-2 µm) using ion beam-induced deposition on top of the initial e-beam layer.
-
-
Trench Milling: Use a high beam current (e.g., 5-10 nA) at 30 kV to mill two large trenches on either side of the protected region, leaving a thin lamella (~1-2 µm thick).[10]
-
Lamella Freeing & Lift-Out:
-
Make a "U-shaped" cut to free the bottom and sides of the lamella from the bulk substrate.[10]
-
Bring an in-situ micromanipulator needle into contact with the lamella and weld it using platinum deposition.
-
Make the final cut to completely free the lamella.
-
Retract the micromanipulator to lift the lamella out from the bulk sample.
-
-
Lamella Mounting:
-
Move the lamella to a TEM grid (e.g., copper or molybdenum Omnigrid).[12]
-
Securely weld the lamella to the grid post using platinum deposition.
-
Cut the lamella free from the micromanipulator needle.
-
-
Final Thinning:
Protocol 2: Cryogenic FIB Lift-Out for Artifact-Free Milling
This is the recommended protocol for obtaining high-quality, artifact-free cross-sections of Au-In interfaces.[1]
Methodology:
-
Sample Preparation & Mounting: Mount the sample on a specialized cryo-stage holder.
-
System Preparation: Cool the FIB stage and sample to the target temperature, typically between -70°C and -50°C. Allow the temperature to stabilize before proceeding.
-
Region of Interest & Protective Layer: Follow steps 2 and 3 from Protocol 1. The low temperature will not significantly affect the deposition process.
-
Cryo-Milling and Lift-Out: Follow steps 4 through 6 from Protocol 1, ensuring the sample stage remains at the target cryogenic temperature throughout the entire milling and extraction process. The low temperature prevents the Ga-In eutectic from melting and sublimating, thus avoiding the formation of voids.[1]
-
Final Thinning at Cryogenic Temperature:
-
Perform the sequential thinning as described in step 7 of Protocol 1. Maintaining the cold temperature is critical during these final steps, as the lamella is most susceptible to beam heating effects when it is thin.
-
Once the desired thickness is achieved, the sample can be transferred for TEM analysis. For cryo-TEM, a dedicated cryo-transfer holder is required.
-
Visualizations: Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. nepp.nasa.gov [nepp.nasa.gov]
- 3. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 4. analyticalanswersinc.com [analyticalanswersinc.com]
- 5. geology.wisc.edu [geology.wisc.edu]
- 6. irep.iium.edu.my [irep.iium.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. protochips.com [protochips.com]
Application Notes and Protocols for Atomic Force Microscopy of AuIn2 Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Atomic Force Microscopy (AFM) for the characterization of AuIn2 nanostructures. The detailed protocols and data presented herein are intended to guide researchers in obtaining high-quality, reproducible AFM data for morphological, electrical, and mechanical analysis of these intermetallic nanoparticles.
Introduction to AuIn2 Nanostructures and AFM Characterization
AuIn2 is an intermetallic compound that has garnered interest for its potential applications in electronics and catalysis. Atomic Force Microscopy (AFM) is a powerful high-resolution surface analysis technique that enables the three-dimensional characterization of nanomaterials at the nanoscale.[1][2][3] In the context of AuIn2 nanostructures, AFM can provide critical information on:
-
Morphology: Size, shape, and distribution of nanoparticles.[1][4]
-
Topography: Surface features and roughness.[2]
-
Electrical Properties: Conductivity and local electronic behavior using techniques like Conductive AFM (C-AFM).[5][6]
-
Mechanical Properties: Adhesion, stiffness, and friction through various AFM modes.
The ability to quantitatively analyze these properties at the single-nanoparticle level makes AFM an indispensable tool for quality control, device fabrication, and fundamental research involving AuIn2 nanostructures.
Quantitative Data Presentation
The following tables summarize key quantitative data obtained from the AFM analysis of AuIn2 nanostructures.
Table 1: Morphological and Topographical Data of AuIn2 Nanoelectrodes
| Parameter | "Flat Top" Nanoelectrodes | "Sharp Top" Nanoelectrodes | Data Source |
| Morphology | Flat Top | Sharp Top | [5][6] |
| Height | Varies | Varies | [5][6] |
| Lateral Dimensions | Varies | Varies | [5][6] |
Note: Specific dimensional data can be extracted from AFM topographical images and analyzed for statistical distributions.
Table 2: Electrical Properties of AuIn2 Nanoelectrodes Measured by C-AFM
| Parameter | "Flat Top" Nanoelectrodes | "Sharp Top" Nanoelectrodes | Data Source |
| Conductivity | Low Conductivity | High Conductivity | [5][6] |
| I-V Characteristic | Nonlinear | Linear | [5][6] |
Experimental Protocols
Synthesis of AuIn2 Nanostructures (Illustrative Method)
While various methods can be employed for the synthesis of intermetallic nanostructures, a common approach involves the co-reduction of metal precursors in a solution phase. The following is an illustrative protocol for the synthesis of bimetallic nanoparticles which can be adapted for AuIn2.
Materials:
-
Gold(III) chloride (HAuCl4) precursor
-
Indium(III) chloride (InCl3) precursor
-
Reducing agent (e.g., sodium borohydride)
-
Stabilizing agent/capping ligand (e.g., oleylamine, oleic acid)
-
Organic solvent (e.g., 1-octadecene)
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of HAuCl4 and InCl3 in the chosen organic solvent in a three-neck flask.
-
Ligand Addition: Add the stabilizing agent to the precursor solution. The ligand prevents agglomeration and controls the size and shape of the nanoparticles.
-
Degassing: Heat the mixture under vacuum or inert gas flow (e.g., Argon) to remove water and oxygen.
-
High-Temperature Injection: Rapidly inject the reducing agent into the hot precursor solution under vigorous stirring. The sudden nucleation event promotes the formation of monodisperse nanoparticles.
-
Growth and Annealing: Maintain the reaction temperature for a specific period to allow for particle growth and alloying.
-
Purification: After cooling to room temperature, precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and centrifuge to collect the product. Repeat the washing process multiple times to remove excess reagents.
-
Resuspension: Resuspend the purified AuIn2 nanoparticles in a suitable solvent (e.g., toluene, hexane) for storage and subsequent characterization.
Sample Preparation for AFM Imaging
Proper sample preparation is critical for obtaining high-quality AFM images. The goal is to have well-dispersed, isolated nanoparticles on an atomically flat substrate.
Substrates:
-
Freshly cleaved mica
-
Silicon wafers (e.g., Si(100))
-
Highly Ordered Pyrolytic Graphite (HOPG)
Protocol for Deposition on Mica:
-
Substrate Preparation: Cleave a mica sheet using adhesive tape to obtain a fresh, atomically flat surface.
-
Nanoparticle Solution: Dilute the synthesized AuIn2 nanoparticle solution in a volatile solvent (e.g., hexane) to a suitable concentration. Sonication can help in breaking up aggregates.
-
Spin Coating/Drop Casting:
-
Spin Coating: Apply a few drops of the nanoparticle solution onto the mica substrate and spin at a high speed (e.g., 3000 rpm) for 60 seconds. This method typically yields a uniform distribution.
-
Drop Casting: Place a small droplet (5-10 µL) of the nanoparticle solution onto the mica substrate and allow the solvent to evaporate in a controlled environment (e.g., under a petri dish).
-
-
Drying: Ensure the sample is completely dry before AFM analysis. This can be done by gentle heating or placing the sample in a vacuum desiccator.
AFM Imaging Protocol (Tapping Mode)
Tapping mode AFM is generally preferred for imaging nanoparticles as it minimizes lateral forces that can move or damage the sample.
Instrumentation and Parameters:
-
AFM: Any standard Atomic Force Microscope.
-
Cantilever: A silicon cantilever with a sharp tip (tip radius < 10 nm) suitable for tapping mode imaging in air.
-
Scan Size: Start with a larger scan size (e.g., 5 µm x 5 µm) to locate areas with good nanoparticle distribution, then zoom in to a smaller scan size (e.g., 500 nm x 500 nm) for high-resolution imaging.
-
Scan Rate: Typically 0.5-1.5 Hz.
-
Setpoint: Adjust the amplitude setpoint to be a significant fraction of the free air amplitude (e.g., 60-80%) to ensure gentle tapping.
-
Gains (Integral and Proportional): Optimize the feedback gains to accurately track the surface topography without introducing oscillations.
Procedure:
-
Mount Sample: Securely mount the prepared substrate on the AFM sample stage.
-
Cantilever Installation and Laser Alignment: Install the cantilever and align the laser onto the photodetector.
-
Tune Cantilever: Perform a frequency sweep to determine the resonant frequency of the cantilever.
-
Approach Surface: Engage the tip onto the sample surface in tapping mode.
-
Image Acquisition: Start scanning and optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain clear and stable images.
-
Data Acquisition: Capture both height and phase images. Phase images can provide information on material properties and adhesion.
-
Data Analysis: Use AFM analysis software to measure the height, diameter, and volume of individual nanoparticles. Statistical analysis of a large population of particles will provide size and height distributions.
Conductive AFM (C-AFM) Protocol
C-AFM is used to map the local conductivity of the AuIn2 nanostructures.
Instrumentation and Parameters:
-
AFM with C-AFM capability.
-
Conductive Probe: A conductive cantilever (e.g., platinum-iridium or diamond-coated).
-
Bias Voltage: Apply a DC bias voltage between the conductive tip and the sample.
-
Current Range: Select an appropriate current range on the current amplifier.
Procedure:
-
Sample Preparation: Ensure the AuIn2 nanostructures are on a conductive substrate (e.g., doped silicon or a metal-coated substrate).
-
Engage in Contact Mode: C-AFM is performed in contact mode to maintain a stable electrical connection.
-
Simultaneous Imaging: Acquire the topography and current map simultaneously. The current map will show variations in conductivity across the nanostructures.
-
I-V Spectroscopy (Optional): Position the tip over a specific nanostructure and ramp the bias voltage while measuring the current to obtain a local current-voltage (I-V) curve.[5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for AFM analysis of AuIn2 nanostructures.
AFM Data Acquisition and Analysis Logic
Caption: Logic diagram for AFM data acquisition and analysis of AuIn2.
References
- 1. nanomagnetics-inst.com [nanomagnetics-inst.com]
- 2. researchgate.net [researchgate.net]
- 3. AFM Analysis Of Nanoparticles - Nanoparticle Atomic Force Microscopy [afmworkshop.com]
- 4. Robust Nanoparticle Morphology and Size Analysis by Atomic Force Microscopy for Standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing void formation in Au-In solder joints
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing void formation in Gold-Indium (Au-In) solder joints.
Troubleshooting Guide: Void Formation
Use the following guide to diagnose and resolve common issues leading to voids in your Au-In solder joints.
Logical Troubleshooting Flow
The diagram below outlines a step-by-step process for identifying and mitigating the root causes of void formation.
Caption: Troubleshooting Flow for Au-In Solder Voiding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of voids in Au-In solder joints?
A1: Voids in solder joints are primarily gaseous inclusions that form during the soldering process and become trapped as the solder solidifies.[1][2] The most common causes include:
-
Outgassing from Solder Paste and Flux: Volatile organic compounds in the flux evaporate during reflow, creating gas bubbles. If these bubbles do not escape before the solder solidifies, they form voids.[1][3][4]
-
Improper Reflow Profile: An incorrect preheat temperature, a short soak zone time, or a rapid cooling rate can contribute to void formation.[5][6][7]
-
Surface Contamination and Oxidation: Oxides or other impurities on the component or substrate surfaces can hinder proper wetting and create sites for void nucleation.[8]
-
Excessive Solder Paste or Flux: Applying too much material increases the volume of volatiles that need to outgas, raising the likelihood of bubble entrapment.[5]
-
Formation of Intermetallic Compounds (IMCs): The diffusion rates between gold and indium can lead to the formation of Kirkendall voids at the interface.[9] Volumetric shrinkage during the growth of Au-In intermetallic phases can also contribute to voiding.[10]
-
Stencil Design: An inadequate stencil design can prevent volatile materials from escaping during the reflow process.[5]
Q2: How does the reflow profile affect void formation?
A2: The reflow profile is a critical factor in controlling void formation. Each stage of the profile plays a specific role:
-
Preheat/Ramp: A proper preheat stage allows volatile solvents in the solder paste to evaporate before the solder melts.[6] A low preheat temperature may not fully vaporize these solvents, leading to outgassing during the reflow stage.[6][11]
-
Soak: The soak zone provides additional time for the remaining low-boiling point volatiles to escape from the solder paste before it reaches a fully molten state.[6]
-
Peak Temperature: The peak temperature must be high enough to ensure the solder becomes fully liquid, which lowers its surface tension and allows trapped gases to escape more easily.[12] However, excessively high temperatures can cause flux charring, which can impede wetting and trap gases.[12]
-
Time Above Liquidus (TAL): A sufficient TAL is necessary for outgassing to complete, especially under larger components.[12] However, an overly long TAL can lead to excessive intermetallic growth, which can also contribute to voiding.[12]
-
Cooling: A rapid cooling rate can cause the solder to solidify before all gas bubbles have escaped, trapping them within the joint.[7]
Q3: Can the composition of the Au-In solder alloy influence voiding?
A3: Yes, the final composition of the solder joint plays a significant role. For Au-Sn systems, which share similarities with Au-In, achieving a eutectic composition in the final joint minimizes voiding.[13][14] If there is an excess of gold from the plating on the die and substrate, the final joint can be pushed off-eutectic.[13][14] This raises the liquidus temperature, causing intermetallics to freeze at a higher temperature and trap voids that would have otherwise shrunk and escaped during cooling.[13][14] To counteract this, it is sometimes recommended to use a slightly tin-rich (or indium-rich in the case of Au-In) solder to compensate for the gold from the bonding surfaces and achieve a final eutectic composition.[14]
Q4: What role do surface finishes play in void formation?
A4: Surface finishes on the substrate and components are crucial for good wetting and minimizing voids.[8] Different surface finishes have varying impacts on voiding. For instance, in some studies, ENIG (Electroless Nickel Immersion Gold) has shown higher voiding compared to OSP (Organic Solderability Preservative).[8] A clean, solderable surface is essential. Oxides and contaminants on the surfaces can lead to poor wetting, which in turn increases the probability of void formation.[8] The thin gold layer in ENIG is intended to protect the nickel from oxidation and should dissolve completely in the solder.[15]
Q5: How can I detect and quantify voids in my solder joints?
A5: The most common non-destructive method for detecting voids is X-ray inspection .[16] X-ray systems can see through the component and PCB, revealing voids as darker areas due to their lower density compared to the solder.[16] Modern X-ray systems can quantify the percentage of the voided area.[8] For more detailed analysis, metallographic cross-sectioning followed by inspection with a Scanning Electron Microscope (SEM) can be performed.[17] This is a destructive technique but provides high-resolution images of the voids and the surrounding microstructure. 3D X-ray computed tomography (CT) can also provide a comprehensive, non-destructive view of the internal structure and void distribution.[17]
Data and Experimental Protocols
Table 1: Reflow Profile Parameter Adjustments to Mitigate Voiding
| Parameter | Issue | Recommended Action | Rationale |
| Preheat Temperature | Too low | Increase temperature and/or extend time. | Ensures complete vaporization of volatile solvents in the flux before reflow.[6] |
| Soak Zone Time | Too short | Extend the duration of the soak zone. | Allows low-boiling point volatiles to escape from the solder paste before it fully melts.[5][6] |
| Peak Temperature | Too low or too high | Optimize peak temperature. | A sufficiently high peak temperature reduces the solder's surface tension, aiding gas escape. An excessively high temperature can degrade the flux.[12] |
| Time Above Liquidus (TAL) | Too short or too long | Optimize TAL. | Needs to be long enough for outgassing but not so long that it promotes excessive intermetallic growth.[12] |
| Cooling Rate | Too rapid | Decrease the cooling rate. | A slower cooling rate provides more time for trapped gases to escape before the solder solidifies.[7] |
Experimental Protocol: Void Analysis using X-ray Inspection
Objective: To non-destructively detect and quantify the percentage of voiding in Au-In solder joints.
Materials & Equipment:
-
Assembled samples with Au-In solder joints.
-
2D or 3D X-ray inspection system.
-
Image analysis software capable of calculating void area percentage.
Methodology:
-
Sample Preparation: Ensure samples are clean and free of any external debris that could interfere with the X-ray image.
-
System Calibration: Calibrate the X-ray system according to the manufacturer's instructions to ensure accurate imaging.
-
Image Acquisition:
-
Place the sample in the inspection chamber.
-
Adjust the X-ray source voltage and current to achieve optimal contrast between the solder and any voids.
-
Capture a high-resolution 2D X-ray image of the solder joint of interest. For a more comprehensive analysis, perform a 3D CT scan.
-
-
Image Analysis:
-
Import the captured image into the analysis software.
-
Define the total area of the solder joint.
-
Use the software's thresholding capabilities to identify the darker regions corresponding to voids.
-
The software will then calculate the total area of the voids and express it as a percentage of the total solder joint area.
-
-
Data Interpretation:
-
Compare the void percentage against industry standards (e.g., IPC-A-610) or internal quality control limits. A void percentage above 25% in BGA solder joints is often considered a reliability concern.[16]
-
Analyze the location and distribution of voids, as voids in critical areas (e.g., under a thermal pad) can be more detrimental.[18]
-
Experimental Protocol: Metallographic Cross-Sectioning and SEM Analysis
Objective: To perform a detailed, high-magnification analysis of the internal structure of Au-In solder joints to observe voids and intermetallic layers.
Materials & Equipment:
-
Assembled sample.
-
Low-speed diamond saw or other precision cutting tool.
-
Epoxy mounting system.
-
Grinding and polishing machine with various grit papers and polishing cloths.
-
Diamond polishing suspensions (e.g., 6 µm, 3 µm, 1 µm).
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities.
Methodology:
-
Sample Sectioning: Carefully cut through the solder joint of interest using a low-speed diamond saw to minimize deformation.
-
Mounting: Mount the sectioned sample in an epoxy resin puck.
-
Grinding:
-
Begin grinding the sample on a low-grit silicon carbide paper (e.g., 240 grit) with water as a lubricant to expose the cross-section of the solder joint.
-
Progressively move to finer grit papers (e.g., 400, 600, 800, 1200 grit).
-
-
Polishing:
-
Polish the sample using a polishing cloth with a diamond suspension, starting with a larger particle size (e.g., 6 µm) and finishing with a finer suspension (e.g., 1 µm).
-
Clean the sample thoroughly between each polishing step.
-
-
SEM Analysis:
-
Ensure the sample is clean and dry before placing it in the SEM chamber.
-
Obtain secondary electron (SE) or backscattered electron (BSE) images of the solder joint cross-section at various magnifications. Voids will appear as dark, empty regions.
-
Use the SEM images to examine the size, shape, and location of the voids in relation to the intermetallic compound layers and the bulk solder.
-
Utilize EDS to perform elemental analysis of the different phases within the solder joint, confirming the composition of the intermetallic layers.
-
Advanced Mitigation Strategy: Vacuum Reflow Soldering
For applications requiring minimal voiding, vacuum reflow soldering is a highly effective technique. This process involves introducing a vacuum during the reflow stage, which actively removes trapped gases and flux volatiles from the molten solder, significantly reducing the formation of voids.[5][19]
Void Formation Mechanism
The diagram below illustrates the primary mechanism of void formation due to the outgassing of volatiles from the solder paste during the reflow process.
Caption: Mechanism of Void Formation from Solder Paste Outgassing.
References
- 1. electronics.org [electronics.org]
- 2. What does voids in a solder joint mean and what is the solution? - [ams-electronics.co.uk]
- 3. circuitinsight.com [circuitinsight.com]
- 4. electronics.org [electronics.org]
- 5. venture-mfg.com [venture-mfg.com]
- 6. Voids in Solder Joints | Prevent Voids in Solder Joints [mclpcb.com]
- 7. Solder Voiding - Reflow Defect - SURFACE MOUNT PROCESS [surfacemountprocess.com]
- 8. electronics.org [electronics.org]
- 9. nanoheat.stanford.edu [nanoheat.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. pcbdirectory.com [pcbdirectory.com]
- 12. indium.com [indium.com]
- 13. indium.com [indium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Solder - Wikipedia [en.wikipedia.org]
- 16. Decoding Solder Joint Voids: Causes, Detection, and Prevention Strategies [allpcb.com]
- 17. emerald.com [emerald.com]
- 18. tjgreenllc.com [tjgreenllc.com]
- 19. circuitinsight.com [circuitinsight.com]
Technical Support Center: Controlling AuIn2 Grain Size and Morphology
This technical support center is designed for researchers, scientists, and drug development professionals working with the intermetallic compound AuIn2. It provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you control the grain size and morphology of your AuIn2 samples, ensuring the desired material properties for your applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of AuIn2 thin films and nanoparticles.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Non-uniform film thickness | - Uneven substrate heating. - Improper source-to-substrate distance or angle. - Inconsistent deposition rate. | - Ensure uniform temperature distribution across the substrate holder. - Optimize the geometry of your deposition chamber. - Use a quartz crystal microbalance to monitor and maintain a stable deposition rate.[1] |
| Poor film adhesion | - Substrate contamination (e.g., dust, organic residues). - Formation of an undesirable interfacial layer. - High internal stress in the film. | - Thoroughly clean the substrate using a multi-step process (e.g., sonication in acetone, isopropanol, and deionized water). - Consider using an adhesion-promoting layer (e.g., a thin layer of Cr or Ti). - Optimize deposition parameters (e.g., lower deposition rate, adjust substrate temperature) to reduce stress.[1] |
| Presence of undesired Au-In phases (e.g., AuIn, Au7In3) | - Incorrect stoichiometry of deposited Au and In. - Incomplete reaction during annealing. - Non-ideal annealing temperature or time. | - Precisely control the deposition rates of Au and In to achieve the desired 1:2 atomic ratio. - Increase annealing time or temperature to promote the complete formation of the AuIn2 phase. The AuIn2 phase is typically the thickest and fastest-growing intermetallic compound in the Au-In system.[2][3][4][5] - Refer to the Au-In phase diagram for appropriate temperature ranges. |
| Cracking or peeling of the film | - High residual stress due to mismatch in thermal expansion coefficients between the film and substrate. - Film thickness exceeding a critical value. | - Select a substrate with a thermal expansion coefficient closer to that of AuIn2. - Reduce the film thickness. - Optimize the annealing process with a slower heating and cooling rate to minimize thermal stress.[1] |
| Rough surface morphology | - High deposition rate. - Low substrate temperature during deposition. - Formation of large, irregular grains during annealing. | - Decrease the deposition rate to allow for more ordered film growth. - Increase the substrate temperature during deposition to enhance adatom mobility. - Optimize the annealing temperature and time to control grain growth. |
| Formation of voids or pinholes | - Gas entrapment during deposition. - Shadowing effects from surface contaminants or irregularities. - Insufficient adatom mobility. | - Ensure a high vacuum level in the deposition chamber to minimize gas incorporation. - Use high-purity source materials and maintain a clean deposition environment. - Increase substrate temperature to improve adatom diffusion and promote a denser film.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of AuIn2 thin films?
A1: The morphology of AuIn2 can vary depending on the synthesis conditions. It has been described as having an equiaxed grain structure.[1][2][3] Other observed morphologies include "continuous-wavy-crystalline" and "floating-island" types, particularly in the context of solid-state reactions.
Q2: How does annealing temperature affect AuIn2 grain size?
A2: Generally, increasing the annealing temperature promotes grain growth, leading to a larger average grain size.[8][9][10] The final grain size will depend on both the temperature and the duration of the annealing process. For AuIn2, which is stable up to its melting point of around 540°C, a range of annealing temperatures can be explored to achieve the desired grain structure.[4]
Q3: What is the effect of deposition rate on grain size?
A3: The deposition rate is a critical parameter influencing the microstructure of thin films. For some metallic films, a higher deposition rate can lead to a larger grain size.[11][12] However, the specific relationship for AuIn2 may vary depending on other deposition parameters like substrate temperature and pressure.
Q4: Which deposition techniques are suitable for synthesizing AuIn2 thin films?
A4: Physical Vapor Deposition (PVD) techniques such as thermal evaporation and sputtering are commonly used for depositing Au and In layers for the synthesis of AuIn2.[13] The choice of technique can influence the resulting film properties, with sputtering sometimes yielding smaller and finer grains compared to evaporation.[13]
Q5: How can I confirm the formation of the AuIn2 phase?
A5: X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in your sample. By comparing the obtained diffraction pattern with the standard diffraction pattern for AuIn2 (cubic, CaF2 structure), you can confirm its formation.[4]
Quantitative Data Summary
The following tables summarize the influence of key experimental parameters on the grain size and morphology of metallic thin films. While specific quantitative data for AuIn2 is limited in the literature, these tables provide general trends observed for similar materials, which can serve as a starting point for process optimization.
Table 1: Effect of Annealing Temperature on Grain Size of Metallic Thin Films
| Material System | Annealing Temperature (°C) | Annealing Time | Resulting Grain Size | Reference |
| Au on SiO2 | As-deposited (RT) | - | ~10 nm | [5] |
| Au on SiO2 | 300 | 1 h | Increased grain size | [5] |
| In2S3 | 330 | 60 min | ~50 nm | [14] |
| In2S3 | 400 | 60 min | ~75 nm | [14] |
Table 2: Effect of Deposition Rate on Grain Size of Metallic Thin Films
| Material System | Deposition Rate (nm/s) | Substrate | Resulting Grain Size | Reference |
| Al | 0.1 - 0.2 | Glass, Silicon, Mica | 20 - 30 nm | [11][12] |
| Al | 1.0 - 2.0 | Glass, Silicon, Mica | 50 - 70 nm | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of AuIn2 Thin Film by Solid-State Reaction of Sequentially Evaporated Au and In Layers
This protocol describes the formation of an AuIn2 thin film by depositing layers of indium and gold onto a substrate followed by an annealing step to induce a solid-state reaction.
1. Substrate Preparation:
-
Begin with a clean substrate (e.g., Si wafer with a native oxide layer, or a glass slide).
-
Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
2. Thin Film Deposition (Thermal Evaporation):
-
Place the cleaned substrate in a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Sequentially deposit a layer of indium (In) followed by a layer of gold (Au). The relative thicknesses should be controlled to achieve an overall atomic ratio of approximately 1 Au to 2 In. The exact thicknesses will depend on the desired final AuIn2 film thickness and the densities of Au and In. A quartz crystal microbalance should be used for real-time thickness and rate monitoring.
-
A typical deposition rate for both materials is in the range of 0.1-0.5 nm/s.
3. Annealing:
-
After deposition, transfer the sample to a tube furnace or a rapid thermal annealing (RTA) system.
-
Anneal the sample in an inert atmosphere (e.g., flowing nitrogen or argon) to prevent oxidation of the indium.
-
The annealing temperature can be varied to control the grain size. A starting point is to anneal at a temperature above the melting point of indium (156.6°C) to promote rapid diffusion and reaction. For example, annealing at 200-300°C for 30-60 minutes.
-
After annealing, allow the sample to cool down to room temperature naturally.
4. Characterization:
-
Use X-ray Diffraction (XRD) to confirm the formation of the AuIn2 phase.
-
Employ Scanning Electron Microscopy (SEM) to investigate the surface morphology and grain structure.
-
Energy Dispersive X-ray Spectroscopy (EDS) can be used to confirm the elemental composition of the film.
Protocol 2: Synthesis of AuIn2 Nanoparticles via Co-reduction
This protocol outlines a general approach for the synthesis of AuIn2 nanoparticles in solution.
1. Precursor Solution Preparation:
-
Prepare separate solutions of a gold salt (e.g., HAuCl4) and an indium salt (e.g., InCl3) in a suitable solvent. The molar ratio of the precursors should be 1:2 (Au:In).
-
Prepare a solution of a reducing agent (e.g., sodium borohydride) and a capping agent/stabilizer (e.g., oleylamine, oleic acid) in an organic solvent.
2. Nanoparticle Synthesis:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, heat the solvent containing the capping agent to a specific reaction temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Inject the gold and indium precursor solutions into the hot solvent.
-
Subsequently, rapidly inject the reducing agent solution.
-
The reaction mixture will typically change color, indicating the formation of nanoparticles.
-
Allow the reaction to proceed for a set amount of time at the reaction temperature to allow for particle growth and alloying.
3. Purification:
-
After the reaction, cool the solution to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles several times with a mixture of a solvent and a non-solvent to remove unreacted precursors and excess capping agent.
-
Finally, redisperse the purified AuIn2 nanoparticles in a suitable solvent.
4. Characterization:
-
Use Transmission Electron Microscopy (TEM) to determine the size, shape, and morphology of the nanoparticles.
-
Selected Area Electron Diffraction (SAED) or XRD can be used to confirm the crystal structure.
-
UV-Vis spectroscopy can be used to monitor the formation and stability of the nanoparticles, as intermetallic nanoparticles may exhibit characteristic surface plasmon resonance peaks.
Visualizations
Caption: Workflow for AuIn2 thin film synthesis by solid-state reaction.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Controlling Parameters in Metallic Nanoparticle Synthesis [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to prevent defects in thin film deposition - Denton Vacuum [dentonvacuum.com]
- 7. Review of Growth Defects in Thin Films Prepared by PVD Techniques | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. matsc.ktu.lt [matsc.ktu.lt]
- 12. researchgate.net [researchgate.net]
- 13. University Investigates Gold Grain Size - Denton Vacuum [dentonvacuum.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing for Au-In Intermetallic Growth
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the annealing temperature for gold-indium (Au-In) intermetallic compound (IMC) growth. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental process of growing Au-In intermetallic compounds.
Q1: What are the most common Au-In intermetallic phases, and at what temperatures do they form?
A1: The most commonly observed Au-In intermetallic compounds are AuIn₂, AuIn, and Au₇In₃.[1][2] The formation of these phases is highly dependent on the annealing temperature and the relative thicknesses of the initial gold and indium layers. For instance, AuIn₂ is often the first and fastest-growing phase, and its formation has been reported in the temperature range of 160°C to 300°C.[2][3]
Q2: After annealing, my thin film shows poor adhesion and delamination. What could be the cause?
A2: Poor adhesion can stem from several factors:
-
Substrate Contamination: Ensure the substrate is meticulously cleaned before deposition to remove any organic residues or particulates.
-
Internal Stress: High internal stress in the deposited films can lead to delamination. This can be mitigated by optimizing deposition parameters such as pressure and deposition rate.
-
Coefficient of Thermal Expansion (CTE) Mismatch: A significant difference in the CTE between the substrate and the Au-In IMCs can cause stress upon cooling.[4] Consider using a substrate with a closer CTE to the intended IMC or employing a slower cooling rate.
-
Kirkendall Voiding: At the interface, a difference in the diffusion rates between gold and indium can lead to the formation of voids (Kirkendall effect), which weaken the interface. This is a known failure mechanism in Au-Al systems and is relevant to Au-In as well.
Q3: The growth of my intermetallic layer is non-uniform across the sample. How can I improve uniformity?
A3: Non-uniform growth is often related to temperature gradients or inconsistencies in the initial thin films.
-
Temperature Uniformity: Ensure your annealing furnace provides a uniform temperature profile across the entire sample. Using a tube furnace with a long, stable hot zone is recommended.
-
Film Thickness Uniformity: Verify that the deposition technique (e.g., sputtering, evaporation) produces uniform Au and In layers. Non-uniform initial thicknesses will lead to varied reaction rates.
-
Surface Roughness: A rough substrate or initial film surface can lead to localized differences in reaction kinetics. Polishing the substrate and optimizing deposition for smoother films can help.
Q4: I am observing the formation of undesirable Au-In phases. How can I target the growth of a specific phase?
A4: The formation of specific Au-In phases is primarily controlled by the annealing temperature, annealing time, and the initial Au:In atomic ratio.
-
Temperature Control: As indicated in the Au-In phase diagram, different phases are stable at different temperatures. Precise control of the annealing temperature is crucial.
-
Annealing Time: The growth of IMCs is a diffusion-controlled process. Shorter annealing times may favor the formation of the initial, kinetically favorable phases (like AuIn₂), while longer times may allow for the evolution to other stable phases.
-
Stoichiometry: The ratio of Au to In in your deposited layers will dictate which IMCs can form. For example, to favor the growth of In-rich phases like AuIn₂, the initial indium layer should be thicker than the gold layer.
Q5: My annealed film is cracked. What is the cause and how can I prevent this?
A5: Cracking is often a result of stress in the film.
-
Thermal Stress: As mentioned, CTE mismatch is a major contributor. A slow heating and cooling ramp rate (e.g., 1-5°C per minute) can help to minimize thermal shock and reduce stress.[4]
-
Phase Transformation Stress: The transformation from Au and In to an IMC can involve volume changes, inducing stress. A two-step annealing process, with an initial lower temperature soak to initiate IMC formation followed by a higher temperature anneal for growth, can sometimes mitigate this.[4]
-
Film Thickness: Thicker films are generally more prone to cracking. If possible, using the minimum film thickness required for your application can be beneficial.
Quantitative Data Summary
The following table summarizes key annealing parameters and the resulting intermetallic phases as reported in the literature. This data can serve as a starting point for designing your experiments.
| Annealing Temperature (°C) | Annealing Time | Initial Film Structure | Observed Intermetallic Phases | Reference(s) |
| 150 | Varied | Au/In diffusion couple | AuIn₂, AuIn, Au₇In₃ | [1][5] |
| 160 | 10 - 120 min | Au wire in In solder | AuIn₂ (predominantly) | [3] |
| 210 | Not Specified | Au/In bonding system | AuIn, AuIn₂, γ phase | [2] |
| 250 | Varied | Au/In diffusion couple | AuIn₂, AuIn, Au₇In₃, ψ phase | [2][5] |
| 350 | Not Specified | Au thin film | Improved crystallinity | [6] |
| 400 | 1 min | Au/In joint | Survived reliability testing | [2] |
| 500 | 1 min | Au/In joint | Failed reliability testing | [2] |
Experimental Protocols
This section provides a generalized methodology for the growth of Au-In intermetallic compounds via thin film deposition and subsequent annealing.
1. Substrate Preparation
-
Substrate Selection: Choose a substrate that is stable at the desired annealing temperatures and has a compatible coefficient of thermal expansion. Silicon wafers with a diffusion barrier (e.g., SiO₂, TiN) are commonly used.
-
Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
2. Thin Film Deposition
-
Deposition Technique: Physical vapor deposition (PVD) techniques such as sputtering or thermal evaporation are commonly used to deposit the gold and indium layers.
-
Layer Thickness: The thickness of the Au and In layers should be chosen to achieve the desired stoichiometry for the target intermetallic phase. For example, for AuIn₂, a thicker indium layer is required.
-
Deposition Parameters: Optimize deposition parameters (e.g., base pressure, deposition rate, substrate temperature) to achieve dense, uniform, and adherent films.
3. Annealing
-
Furnace: A tube furnace with a controlled atmosphere (e.g., nitrogen, argon, or forming gas) is recommended to prevent oxidation of the indium layer.
-
Temperature Profile:
-
Ramp-up: A slow ramp-up rate (e.g., 1-5°C/min) is advisable to minimize thermal shock.
-
Soak: The annealing temperature should be precisely controlled and maintained for the desired duration. Refer to the table above for starting parameters.
-
Cool-down: A slow, controlled cool-down is crucial to prevent stress-induced cracking or delamination.
-
-
Atmosphere: Perform the annealing in an inert or reducing atmosphere to prevent oxidation.
4. Characterization
-
Structural Analysis: X-ray Diffraction (XRD) is essential for identifying the crystalline phases of the formed intermetallic compounds.
-
Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) can be used to examine the surface morphology, cross-sectional structure, and elemental composition of the IMC layers.
-
Surface Topography: Atomic Force Microscopy (AFM) can provide high-resolution images of the surface topography and roughness.
Visualizations
Caption: Workflow for Au-In Intermetallic Growth Optimization.
References
- 1. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. davidpublisher.com [davidpublisher.com]
Technical Support Center: AuIn2 Intermetallic Layers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Gold-Indium (AuIn2) intermetallic compounds (IMCs). The focus is on understanding and mitigating the inherent brittleness of AuIn2 layers to enhance the reliability and performance of bonded devices.
Frequently Asked Questions (FAQs)
Q1: Why is my AuIn2 layer exhibiting brittle failure?
A1: The brittle nature of AuIn2 can be attributed to several factors. Intrinsically, many intermetallic compounds, including AuIn2, exhibit brittle behavior due to their complex crystal structures which limit dislocation movement.[1][2] This inherent brittleness is often exacerbated by the uncontrolled growth of the intermetallic layer during thermal processing. The formation of thick, coarse-grained IMC layers can act as preferential sites for crack initiation and propagation, leading to mechanical failure.[3][4] In some systems, the presence of lead (Pb) has been noted to surround AuIn2 grains, rendering the alloy more ductile; its absence can result in a friable and easily crumbled layer.[1]
Q2: How do processing parameters like temperature and time affect the brittleness of the AuIn2 layer?
A2: The growth of the AuIn2 layer is a diffusion-controlled process, which means its thickness is highly dependent on both temperature and time.[3] The growth kinetics often follow a parabolic law, where the layer thickness increases with the square root of time.[5][6] Higher annealing temperatures and longer durations accelerate the diffusion of gold and indium atoms, leading to thicker IMC layers.[7] While this strengthens atomic bonding and increases properties like hardness and reduced modulus, it can also increase the risk of brittle fracture if the layer becomes excessively thick.[7] For instance, AuIn2 can form at a low annealing temperature of 160°C in as little as 10 minutes.[7]
Q3: What are the primary strategies for reducing the brittleness of AuIn2 layers?
A3: There are three primary strategies to improve the ductility and toughness of intermetallic layers like AuIn2:
-
Microstructural Control: This involves refining the grain size of the AuIn2 layer. Finer grains create more grain boundaries, which impede crack propagation and can improve ductility.[8][9][10]
-
Alloying (Microalloying/Doping): The introduction of specific third elements into the Au-In system can intrinsically alter the mechanical properties of the AuIn2 phase, promoting ductility.[8][11]
-
Process Optimization: Carefully controlling the manufacturing parameters, particularly thermal treatments like annealing, can limit the thickness of the brittle IMC layer to a desired level that maintains a strong bond without compromising mechanical integrity.[7]
Q4: Can the addition of a third element (doping) improve the ductility of AuIn2?
A4: Yes, theoretical and experimental studies suggest that adding a third element can significantly improve the mechanical properties of AuIn2.
-
Yttrium (Y) and Scandium (Sc): First-principles calculations have shown that doping AuIn2 with rare-earth elements like Yttrium or Scandium can improve its plasticity.[11] The substitution of Au atoms with Y, in particular, was found to have the most significant toughening effect.[11]
-
Lead (Pb): In some solder systems, the presence of lead was found to form a film around AuIn2 grains, making the overall alloy ductile.[1]
-
Other Elements: In broader solder applications, elements like Bismuth (Bi), Antimony (Sb), and Indium (In) are commonly added to tin-based solders to refine the microstructure, slow IMC growth, and improve mechanical properties, including shock resistance.[12][13]
Q5: How can I refine the microstructure of the AuIn2 layer?
A5: Grain refinement is a powerful technique to enhance the mechanical properties of materials.[14] For metallic systems, this can be achieved through several methods:
-
Thermal Methods: Promoting a rapid cooling rate during solidification can lead to a finer grain structure.[15][16]
-
Mechanical Agitation: Stirring the molten metal during solidification, using mechanical, electromagnetic, or ultrasonic stirrers, can break up dendrites and promote the formation of more, smaller grains.[15][17]
-
Chemical Methods (Inoculation): Adding master alloys that act as nucleation sites is a common industrial practice. For example, in aluminum alloys, small additions of titanium and boron (Al-Ti-B) are used as grain refiners.[10][15] A similar principle could be applied to the Au-In system by identifying suitable nucleating agents.
Troubleshooting Guides
Problem: The Au-In bond fails with a brittle fracture during mechanical stress testing.
| Possible Cause | Recommended Action | Underlying Principle |
| Excessively Thick IMC Layer | Reduce annealing time and/or temperature. Perform a time-temperature study to find the minimum parameters that achieve a reliable bond. | The growth of the AuIn2 layer is diffusion-controlled.[3] Limiting thermal exposure reduces the final thickness of the brittle IMC. |
| Coarse Grain Microstructure | Implement grain refinement techniques. If applicable, increase the solidification cooling rate or investigate the use of mechanical agitation during bonding. | Smaller grains provide more boundaries that act as barriers to crack propagation, enhancing toughness.[10] |
| Inherent Brittleness of Pure AuIn2 | Investigate the addition of a third element (doping). Based on computational studies, consider Yttrium or Scandium.[11] | Alloying can alter the electronic structure and bonding characteristics of the IMC, intrinsically improving its ductility.[8][11] |
| Presence of Voids | Characterize the interface for Kirkendall voids, which can form due to unequal diffusion rates between Au and In. Adjust process parameters to minimize void formation. | Voids act as stress concentrators and can significantly weaken the bond interface, leading to premature failure.[18] |
Data & Experimental Protocols
Quantitative Data Summary
The ductility of an intermetallic compound can be predicted using metrics derived from its elastic constants, such as the ratio of shear modulus to bulk modulus (G/B) and Poisson's ratio (ν). A lower G/B ratio (< 0.57) and a higher Poisson's ratio (> 0.26) are indicative of a more ductile material.[11]
Table 1: Calculated Mechanical Properties of Pure and Doped AuIn2 Systems[11] Data derived from first-principles calculations.
| System | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | G/B Ratio | Poisson's Ratio (ν) | Ductility Prediction |
| AuIn2 | 80.92 | 45.31 | 0.56 | 0.264 | Borderline Brittle/Ductile |
| Sc-doped (Sc on Au site) | 71.91 | 32.53 | 0.45 | 0.305 | Ductile |
| Y-doped (Y on Au site) | 66.52 | 28.16 | 0.42 | 0.320 | Ductile |
| Y-doped (Y on In site) | 73.19 | 34.34 | 0.47 | 0.290 | Ductile |
Table 2: Effect of Annealing Time on Mechanical Properties of Au-In IMCs[7] Data from nanoindentation studies on AuIn2 formed at 160°C.
| Annealing Time | Hardness | Reduced Modulus | Observation |
| 10 min | Baseline | Baseline | AuIn2 is confirmed to form. |
| 40 min | Increased | Increased | Strengthening of atomic bonding occurs. |
| 120 min | Further Increased | Further Increased | Continued strengthening and potential for increased brittleness if layer grows too thick. |
Experimental Protocol: Formation and Evaluation of AuIn2 Layers
Objective: To fabricate AuIn2 intermetallic layers via solid-liquid interdiffusion under controlled annealing conditions and to characterize their microstructure and mechanical properties.
Materials & Equipment:
-
Gold (Au) wire or Au-sputtered substrate
-
High-purity Indium (In) solder
-
Inert atmosphere furnace (e.g., with N2 purge)
-
Metallographic polishing equipment
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
-
Nanoindenter
Procedure:
-
Sample Preparation: Embed a gold wire into an indium solder preform or bring an Au-coated substrate into contact with solid indium.
-
Annealing: Place the assembly into the furnace. Heat to a temperature just above the melting point of Indium (e.g., 160°C).[7] Hold for a predetermined duration (e.g., 10, 40, or 120 minutes) to allow for the diffusion reaction and formation of AuIn2.[7]
-
Cooling: Cool the sample down to room temperature.
-
Cross-Sectioning: Section the sample perpendicular to the original Au-In interface to expose the newly formed intermetallic layer(s).
-
Metallographic Preparation: Mount the cross-sectioned sample in epoxy and polish it to a mirror finish suitable for microscopy.
-
Microstructural Characterization:
-
Use SEM to image the cross-section. Measure the thickness of the AuIn2 layer.
-
Use EDS to confirm the chemical composition of the intermetallic phase(s) formed.
-
-
Mechanical Property Measurement:
-
Use a nanoindenter to perform indentations on the AuIn2 layer.
-
From the load-displacement curves, calculate the hardness and reduced modulus of the IMC.[7]
-
-
Data Analysis: Correlate the annealing parameters (time, temperature) with the observed IMC layer thickness, microstructure, and mechanical properties.
Visualizations
Caption: Troubleshooting workflow for addressing brittle failure in AuIn2 layers.
Caption: Key strategies for enhancing the ductility of AuIn2 intermetallics.
Caption: Relationship between process parameters, microstructure, and properties.
References
- 1. nepp.nasa.gov [nepp.nasa.gov]
- 2. Improving intermetallic ductility and toughness (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. The Mechanical Properties, Structural Stability and Thermal Conductivities of Y, Sc Doped AuIn2 by First−Principles Calculations [mdpi.com]
- 12. thor.inemi.org [thor.inemi.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Grain Refinement of Aluminium Alloys - Belmont Metals [belmontmetals.com]
- 16. grain refinement of aluminum alloys 1 | Total Materia [totalmateria.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Wire bonding - Wikipedia [en.wikipedia.org]
Technical Support Center: Gold Film Adhesion on Indium Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when depositing gold films onto indium substrates.
Troubleshooting Guide
This guide provides solutions to common problems observed during the deposition of gold films on indium, helping to diagnose and resolve adhesion issues.
Problem: Gold film is peeling or delaminating from the indium substrate.
This is one of the most common failure modes and can be attributed to several factors, primarily poor surface preparation and the lack of a suitable adhesion layer.
| Potential Cause | Recommended Solution |
| Contaminated Indium Surface | The presence of oils, grease, or other organic residues on the indium surface will prevent strong adhesion. Implement a thorough cleaning procedure before deposition.[1][2] |
| Indium Oxide Layer | Indium readily forms a native oxide layer in air, which can be a weak point for adhesion. This layer must be removed immediately before depositing the adhesion layer or the gold film.[1] |
| No Adhesion Layer | Gold has inherently poor adhesion to many materials, including those with native oxides. An intermediate adhesion layer is critical for forming a strong bond.[3][4][5] |
| Incompatible Adhesion Layer | The choice of adhesion layer is crucial. While various metals can be used, their effectiveness can vary. |
| Stress in the Gold Film | High internal stress in the deposited gold film can exceed the adhesive forces, leading to delamination. |
Problem: The gold film appears discolored or has poor morphology.
Issues with the film's appearance can be indicative of underlying problems with the deposition process or intermetallic formation.
| Potential Cause | Recommended Solution |
| Formation of Brittle Gold-Indium Intermetallics | Gold and indium can form brittle intermetallic compounds, which can affect the film's properties and appearance.[6][7] This is particularly relevant when soldering with indium-based solders on gold.[8][9] |
| Diffusion of Adhesion Layer | If using an adhesion layer like chromium, it can diffuse through the gold layer over time, affecting the surface properties.[5] Titanium is often preferred as it diffuses more slowly.[5] |
| Incorrect Deposition Parameters | The rate of deposition and the substrate temperature can influence the grain structure and morphology of the gold film. |
Frequently Asked Questions (FAQs)
Q1: Why is an adhesion layer necessary for gold films on indium?
Gold is a noble metal and does not readily form strong chemical bonds with the native oxide layer of many substrates, including indium. An adhesion layer, typically a reactive metal like titanium or chromium, is deposited between the indium and the gold. This layer bonds well to both the indium oxide and the gold, acting as a "glue" to ensure strong adhesion of the gold film.[3][4][5]
Q2: What are the best adhesion layers for gold on indium?
Titanium (Ti) and Chromium (Cr) are the most commonly used and effective adhesion layers for gold on various substrates.[4][10] A thin layer of 5-10 nanometers is typically sufficient to promote adhesion.[4] Titanium is often favored over chromium because it is less prone to diffusing through the gold film to the surface.[5] Indium Tin Oxide (ITO) has also been reported as a potential adhesion layer.[3][11]
Q3: How should I prepare the indium surface before deposition?
Proper surface preparation is critical and involves two main steps: cleaning and activation.[1]
-
Cleaning: This step removes organic contaminants. It can be achieved through methods like ultrasonic solvent vapor degreasing or immersion in an alkaline cleaning bath.[1]
-
Activation: This step removes the native indium oxide layer. This is typically done by immersing the substrate in a dilute acid solution, such as sulfuric or hydrochloric acid, for a short period.[1] The substrate should be rinsed and transferred to the deposition chamber as quickly as possible to minimize re-oxidation.
Q4: Can the formation of gold-indium alloys affect my experiment?
Yes. Gold and indium can form intermetallic compounds, some of which are known to be brittle.[6][7] This is a significant consideration, especially in applications involving soldering or annealing at elevated temperatures. The formation of these brittle phases at the interface can compromise the mechanical integrity of the film.[9]
Q5: What could be causing voids in my gold-indium solder joints?
Voiding in gold-tin solder joints, which can be analogous to gold-indium systems, has been linked to an excess of gold dissolving into the solder. This pushes the alloy off its eutectic composition, leading to the formation of voids as the joint cools.[12] To mitigate this, it is important to control the amount of gold that dissolves into the indium.
Experimental Protocols
Protocol 1: Surface Preparation of Indium Substrate
-
Solvent Cleaning:
-
Submerge the indium substrate in an ultrasonic bath with acetone (B3395972) for 10-15 minutes.
-
Follow with an ultrasonic bath in isopropanol (B130326) for 10-15 minutes.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Plasma Cleaning (Optional but Recommended):
-
Place the cleaned substrate in a plasma cleaner.
-
Use an oxygen or argon plasma to remove any remaining organic residues.
-
-
Oxide Removal (Activation):
-
Immerse the substrate in a 10-15% by volume solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at room temperature for 3-5 minutes.[1]
-
Immediately rinse the substrate with deionized water.[1]
-
Dry the substrate thoroughly with dry nitrogen.
-
Transfer the substrate to the deposition chamber without delay to prevent re-oxidation of the surface.
-
Protocol 2: Deposition of Adhesion Layer and Gold Film
This protocol assumes the use of an electron-beam or thermal evaporation system.
-
Chamber Pump-down:
-
Load the prepared indium substrate into the deposition chamber.
-
Evacuate the chamber to a base pressure of at least 1x10⁻⁶ Torr to minimize contamination.
-
-
Deposition of Titanium Adhesion Layer:
-
Deposit a 5-10 nm thick layer of titanium onto the indium substrate.[4]
-
A typical deposition rate for titanium is 0.1-0.2 Å/s.
-
-
Deposition of Gold Film:
-
Without breaking vacuum, proceed to deposit the gold film to the desired thickness.
-
A typical deposition rate for gold is 0.5-1.0 Å/s.
-
-
Cooling and Venting:
-
Allow the substrate to cool down in vacuum before venting the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Diagrams
Caption: Experimental workflow for gold film deposition on indium.
Caption: Troubleshooting logic for gold film peeling issues.
References
- 1. indium.com [indium.com]
- 2. americanelectro.com [americanelectro.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Solder - Wikipedia [en.wikipedia.org]
- 8. indium.com [indium.com]
- 9. indium.com [indium.com]
- 10. echemi.com [echemi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. indium.com [indium.com]
Troubleshooting inconsistencies in Au-In alloy electrodeposition
Welcome to the technical support center for Au-In alloy electrodeposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and challenges in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in achieving consistent and high-quality Au-In alloy deposits.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the composition of electrodeposited Au-In alloys?
A1: The composition of Au-In alloys is primarily influenced by the electrolyte bath composition (the ratio of gold to indium salts), current density, pH of the solution, and the level of agitation. Each of these parameters can significantly alter the deposition rates of the individual metals, thereby changing the final alloy composition.
Q2: My Au-In deposit has poor adhesion to the substrate. What are the likely causes?
A2: Poor adhesion, often seen as peeling or flaking of the deposited layer, is typically due to inadequate substrate preparation.[1] Common causes include surface contamination with oils or oxides, insufficient cleaning or activation of the substrate surface, and incorrect plating parameters such as temperature or pH.[1]
Q3: Why does my Au-In deposit appear dull or hazy instead of bright?
A3: Dull or hazy deposits can result from several factors, including an imbalanced chemical composition in the plating bath, incorrect bath temperature, or improper current density.[2] Contamination of the bath with organic compounds can also lead to a dull appearance.[2]
Q4: What causes pitting (small holes) on the surface of my electrodeposited alloy?
A4: Pitting is often caused by the adhesion of hydrogen or air bubbles to the surface of the part during deposition.[2] This can be a result of inadequate bath agitation or flaws on the substrate surface itself.[2]
Q5: How can I ensure a uniform thickness of the Au-In alloy coating?
A5: Achieving uniform thickness depends on proper current distribution and consistent bath agitation.[1][3] The placement of the part to be plated in relation to the anode is crucial for even current flow.[2] Insufficient agitation can lead to localized depletion of metal ions in the electrolyte, causing uneven deposition.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during Au-In alloy electrodeposition.
Issue 1: Inconsistent Alloy Composition
Symptoms:
-
Significant variation in the Au:In ratio between different experimental runs.
-
Non-uniform composition across a single deposited sample.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Bath Composition | Regularly analyze the concentration of gold and indium salts in the electrolyte. Replenish salts as needed to maintain the desired ratio. |
| Inconsistent Current Density | Use a high-quality power supply and monitor the current throughout the deposition process. Variations in current density directly impact the deposition rates of Au and In.[4] |
| Variable Bath Temperature | Employ a temperature-controlled water bath to maintain a stable electrolyte temperature. Temperature fluctuations can alter ion mobility and deposition kinetics.[3] |
| Inadequate Agitation | Ensure consistent and uniform agitation throughout the bath to prevent localized ion depletion.[1][5] This helps maintain a homogenous electrolyte environment at the cathode surface.[5] |
| pH Drift | Monitor and adjust the pH of the plating solution regularly. The pH can affect the stability of the metal complexes and the efficiency of the deposition process. |
Issue 2: Poor Deposit Adhesion
Symptoms:
-
The deposited Au-In alloy layer peels, flakes, or blisters.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Substrate Cleaning | Implement a thorough multi-step cleaning process to remove all organic and inorganic contaminants. This may include solvent cleaning, alkaline cleaning, and acid dipping.[1] |
| Oxide Layer on Substrate | Use an appropriate acid pickle or other activation method to remove any oxide layers from the substrate surface just prior to electroplating.[6] |
| Incorrect Plating Parameters | Verify that the initial current density, temperature, and pH are within the optimal range for the specific substrate and bath chemistry. Incorrect initial parameters can lead to high internal stress and poor adhesion.[1] |
| Surface Passivation | Ensure the substrate is not passivated before plating. If necessary, use a suitable activation step to render the surface active for deposition. |
Issue 3: Surface Defects (Pitting, Roughness, Burning)
Symptoms:
-
Presence of small holes (pitting), a rough or nodular surface texture, or dark, "burnt" deposits.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrogen Evolution | Optimize current density and pH to minimize hydrogen gas evolution at the cathode. Additives can sometimes be used to reduce gas bubble formation.[1] |
| Particulate Contamination in Bath | Continuously filter the electroplating solution to remove any suspended particles that can co-deposit and cause roughness. |
| Excessive Current Density | Lower the current density. Too high a current can lead to rapid, uncontrolled deposition, resulting in burnt or rough deposits.[1][4] |
| Insufficient Agitation | Increase agitation to dislodge any hydrogen bubbles that may adhere to the surface and to ensure a fresh supply of metal ions.[5] |
Experimental Protocols
General Protocol for Au-In Alloy Electrodeposition
This protocol provides a general framework. Specific parameters should be optimized based on experimental requirements and available literature for similar alloy systems.
1. Substrate Preparation:
- Mechanically polish the substrate to the desired surface finish.
- Degrease the substrate using an ultrasonic bath with a suitable solvent (e.g., acetone, isopropanol).
- Rinse thoroughly with deionized water.
- Perform alkaline cleaning to remove any residual organic films.
- Rinse with deionized water.
- Activate the substrate surface by dipping in a dilute acid solution (e.g., H₂SO₄ or HCl). The acid type and concentration will depend on the substrate material.
- Rinse immediately and thoroughly with deionized water.
2. Electrolyte Bath Formulation (Example based on analogous systems):
- Gold salt (e.g., Potassium Gold Cyanide - KAu(CN)₂)
- Indium salt (e.g., Indium Sulfate - In₂(SO₄)₃ or Indium Chloride - InCl₃)
- Complexing agent (e.g., Citrate, EDTA) to bring the deposition potentials of Au and In closer.
- Conducting salts/buffers (e.g., Potassium Citrate, Sulfuric Acid) to maintain conductivity and pH.
- Additives (brighteners, leveling agents) as required.
- Dissolve all components in high-purity deionized water.
- Adjust pH to the desired value (typically in the acidic to neutral range for non-cyanide baths).
3. Electrodeposition Process:
- Heat the electrolyte to the desired operating temperature (e.g., 40-60°C).
- Place the prepared substrate (cathode) and an appropriate anode (e.g., platinum or stainless steel) in the plating cell.
- Ensure proper and consistent agitation (e.g., magnetic stirring, mechanical stirring, or solution circulation).
- Apply the desired current density (e.g., 0.5 - 5 A/dm²) using a galvanostatic power supply.
- Electroplate for the calculated time to achieve the desired thickness.
- After deposition, immediately rinse the plated substrate with deionized water.
- Dry the sample with a stream of nitrogen or in a clean oven.
4. Characterization:
- Composition: Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Fluorescence (XRF).
- Morphology and Microstructure: Scanning Electron Microscopy (SEM).
- Phase Analysis: X-ray Diffraction (XRD).
- Adhesion Testing:
- Qualitative: Bend test, scribe-grind test.
- Quantitative (for research): Peel test, push test.
Visualizations
References
Technical Support Center: Minimizing Oxidation in Au-In Bonding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oxidation during gold-indium (Au-In) bonding processes.
Troubleshooting Guide
This guide addresses common issues encountered during Au-In bonding, with a focus on problems arising from indium oxide formation.
| Problem | Possible Causes | Suggested Solutions |
| Poor Bond Strength or Delamination | • Thick Indium Oxide Layer: An oxide layer on the indium surface can inhibit proper metallic bonding with gold.[1] • Incomplete Oxide Removal: Pre-treatment may not have been sufficient to remove the native oxide. • Re-oxidation After Cleaning: The indium surface can re-oxidize if exposed to air for too long between the cleaning and bonding steps.[2] • Incorrect Bonding Parameters: Insufficient temperature, pressure, or time can lead to a weak bond.[3][4] | • Implement a pre-treatment step: Use wet chemical etching, plasma treatment, or formic acid vapor to remove the oxide layer immediately before bonding.[5][6] • Minimize air exposure: Transfer the components to the bonding chamber as quickly as possible after oxide removal. Storing etched indium in a nitrogen dry box or clean acetone (B3395972) can prevent re-oxidation.[2] • Optimize bonding parameters: Ensure the bonding temperature is sufficient to initiate solid-liquid interdiffusion (typically >157°C, the melting point of indium), and apply adequate pressure over a sufficient duration to ensure complete reaction.[3][4] |
| High Electrical Resistance at the Bond Interface | • Trapped Oxide Layer: A residual oxide layer acts as an insulator, increasing the electrical resistance of the joint.[1] • Void Formation: Outgassing from contaminants or trapped atmospheric gases can create voids, reducing the conductive area. | • Thoroughly clean surfaces: In addition to oxide removal, ensure all organic contaminants are removed from the bonding surfaces. • Perform bonding in a controlled atmosphere: Using a vacuum or an inert gas environment can help prevent re-oxidation and reduce the likelihood of trapped gases. • Consider formic acid reflow: This process is known for producing low-voiding solder joints. |
| Inconsistent or Non-Uniform Bonding | • Non-uniform Oxide Thickness: If the oxide layer is not removed evenly, some areas will bond well while others will not. • Uneven Pressure Application: Non-uniform pressure across the bonding interface can lead to localized areas of poor bonding. | • Ensure uniform pre-treatment: Agitate the etchant or ensure uniform plasma exposure across the entire surface. • Verify bonding tool planarity: Ensure that the bonding tool applies pressure evenly across the entire bonding area. |
| Brittle Bond Joint | • Excessive Intermetallic Compound (IMC) Growth: While some IMC formation (e.g., AuIn2, AuIn) is necessary for the bond, excessive growth can lead to brittleness.[7] • Presence of Contaminants: Impurities can become incorporated into the bond and create stress points. | • Control bonding time and temperature: Shorter bonding times and lower temperatures (while still sufficient for bonding) can help control the thickness of the IMC layers.[7] • Ensure pristine surfaces: Thoroughly clean all components before bonding to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: Why is indium oxide a concern in Au-In bonding?
Indium readily forms a thin, self-passivating native oxide layer (In₂O₃) upon exposure to air, typically 80-100 Angstroms thick.[2] This oxide layer is electrically insulating and can act as a barrier, preventing the direct metallic contact between gold and indium that is necessary for forming a strong, reliable bond.[1] The presence of this oxide can lead to poor bond strength, delamination, and high electrical resistance at the interface.[1]
Q2: What are the primary methods for removing indium oxide before bonding?
There are three main pre-treatment methods to remove indium oxide:
-
Wet Chemical Etching: This typically involves dipping the indium-coated component in a dilute acid solution, such as 10% hydrochloric acid (HCl), for a short period to dissolve the oxide layer.[2]
-
Plasma Treatment: A dry process that uses a plasma, often composed of argon, hydrogen, and sometimes methane, to physically and chemically remove the oxide layer.[5][6] This method can be advantageous as it avoids the use of wet chemicals.[5]
-
Formic Acid (HCOOH) Vapor Treatment: In this in-situ process, formic acid vapor is introduced into the bonding chamber. At elevated temperatures (typically starting around 180°C), the formic acid acts as a reducing agent, converting the indium oxide into water, carbon dioxide, and indium.[8] This is a fluxless method that leaves minimal residue.
Q3: What is Solid-Liquid Interdiffusion (SLID) bonding and how does it apply to the Au-In system?
Solid-Liquid Interdiffusion (SLID), also known as Transient Liquid Phase (TLP) bonding, is a process where a low-melting-point metal (indium, m.p. 157°C) is placed between a higher-melting-point metal (gold). When the temperature is raised above the melting point of indium, the liquid indium starts to dissolve the solid gold. This initiates a diffusion process that forms a series of gold-indium intermetallic compounds (IMCs), such as AuIn₂ and AuIn.[7] These IMCs have much higher melting points than pure indium.[3][4] The process continues until all the liquid indium is consumed, resulting in a solid, high-remelting-temperature bond that was formed at a relatively low temperature.
Q4: How quickly does indium re-oxidize after cleaning?
Re-oxidation of a freshly cleaned indium surface begins almost immediately upon exposure to air. A layer of 30-40 Angstroms can form very quickly, reaching the passivating thickness of 80-100 Angstroms within 2-3 days.[2] Therefore, it is crucial to minimize the time between the oxide removal step and the bonding process.
Q5: Are there any alternatives to pre-treatment for oxide removal?
While pre-treatment is highly recommended for reliable bonding, some fluxless techniques can break through a thin oxide layer. One such method is thermomechanical bonding, where a gold stud bump is used to mechanically break the oxide layer on molten solder. However, for the high-reliability applications common in research and drug development, starting with an oxide-free surface through pre-treatment is the preferred approach.
Quantitative Data
Table 1: Recommended Parameters for Indium Oxide Removal
| Method | Reagent/Gas | Concentration/Flow | Temperature | Duration |
| Wet Chemical Etching | Hydrochloric Acid (HCl) | 10% in DI water | Room Temperature | 1 minute[2] |
| Two-Step Plasma Treatment | Step 1: Ar/H₂/CH₄Step 2: Ar/H₂ | - | Low | Step 1: ~20 mins |
| Formic Acid Vapor Treatment | Formic Acid (HCOOH) vapor in N₂ carrier | - | ≥ 180°C | Dependent on system |
Table 2: Au-In Bonding Process Parameters
| Parameter | Recommended Range | Notes |
| Bonding Temperature | 180°C - 250°C | Must be above the melting point of Indium (157°C) to initiate SLID.[3][4] |
| Bonding Pressure | Varies significantly with application | Sufficient pressure is needed to ensure intimate contact. |
| Bonding Duration | Varies (minutes) | Time should be sufficient for the formation of stable intermetallic compounds.[3][4] |
Experimental Protocols
Protocol 1: Wet Chemical Etching of Indium Oxide using Hydrochloric Acid
This protocol describes the steps for removing the native oxide layer from an indium-coated substrate before the Au-In bonding process.
Materials:
-
Indium-coated substrate
-
10% Hydrochloric Acid (HCl) solution
-
Deionized (DI) water
-
Isopropyl alcohol (IPA) or acetone
-
Nitrogen gas source for drying
-
Beakers
-
Tweezers (non-reactive)
Procedure:
-
Degreasing: Immerse the indium-coated substrate in a beaker of isopropyl alcohol or acetone to remove any organic surface contaminants. Agitate gently for 1-2 minutes.
-
Drying: Remove the substrate from the solvent and dry it completely using a gentle stream of nitrogen gas.
-
Oxide Etching: Immerse the dried substrate into the 10% HCl solution for 1 minute at room temperature.[2] A bright, shiny surface should become visible as the oxide is removed.
-
DI Water Rinse: Immediately transfer the substrate to a beaker of DI water to rinse off the acid. Rinse for at least 1 minute.
-
Second DI Water Rinse: Transfer the substrate to a second, clean beaker of DI water for another minute to ensure all acid is removed.
-
Solvent Rinse: Rinse the substrate with isopropyl alcohol or acetone to displace the water.
-
Final Drying: Thoroughly dry the substrate with a gentle stream of nitrogen gas.
-
Immediate Bonding: Proceed with the Au-In bonding process immediately to prevent re-oxidation of the indium surface.[2]
Visualizations
Caption: Workflow for Au-In bonding with pre-treatment options.
Caption: Decision tree for troubleshooting common Au-In bonding problems.
References
- 1. indium.com [indium.com]
- 2. digikey.it [digikey.it]
- 3. Wafer-level low temperature bonding with Au-In system | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inseto.com [inseto.com]
Technical Support Center: Scaling Up AuIn2 Nanoparticle Synthesis
Welcome to the technical support center for the synthesis of AuIn2 nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up of AuIn2 nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing monodisperse AuIn2 nanoparticles?
The most reported method for synthesizing monodisperse colloidal gold-indium (AuIn2) intermetallic nanoparticles is the digestive ripening process. This technique involves the co-digestive ripening of individual gold (Au) and indium (In) colloids.[1]
Q2: What is the underlying mechanism of AuIn2 nanoparticle formation via digestive ripening?
The formation of AuIn2 intermetallic nanoparticles through digestive ripening proceeds via the atomic diffusion of gold and indium atoms from their respective nanoparticle precursors. This diffusion is followed by the simultaneous growth of the intermetallic AuIn2 nanoparticles in solution.[1]
Q3: What are the critical parameters influencing the success of AuIn2 nanoparticle synthesis?
The optimization of reaction temperature is crucial for the successful formation of AuIn2 intermetallic nanoparticles from gold and indium nanoparticle precursors.[1] Additionally, the choice of capping agent and the stoichiometric ratio of the metal precursors are critical factors.
Q4: What are the expected size and optical properties of the resulting AuIn2 nanoparticles?
Monodisperse AuIn2 nanoparticles with a particle size distribution of approximately 5.0 ± 1.6 nm have been synthesized using the digestive ripening method.[1] Unlike gold nanoparticles which exhibit a characteristic Surface Plasmon Resonance (SPR) band, pure AuIn2 intermetallic nanoparticles do not show an SPR band in UV-visible spectral studies.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad size distribution or polydispersity of final nanoparticles. | 1. Incomplete digestive ripening. 2. Non-optimal reaction temperature. | 1. Increase the reaction time to allow the digestive ripening process to reach equilibrium. 2. Systematically vary the reaction temperature to find the optimal condition for monodispersity. For digestive ripening, lower temperatures (e.g., 60-90°C) often favor a stable size, while higher temperatures (e.g., 120-180°C) can lead to Ostwald ripening and particle growth.[2] |
| Formation of separate Au and In nanoparticles instead of AuIn2 intermetallic. | 1. Insufficient temperature for atomic diffusion. 2. Incorrect stoichiometric ratio of Au and In precursors. | 1. Gradually increase the reaction temperature to facilitate the inter-diffusion of gold and indium atoms. 2. Ensure the correct molar ratio of Au to In precursors is used to favor the formation of the AuIn2 intermetallic phase. |
| Aggregation of nanoparticles during or after synthesis. | 1. Ineffective capping agent. 2. Inappropriate solvent. 3. Suboptimal pH. | 1. Select a capping agent with a strong affinity for both gold and indium. The choice of ligand is crucial in the digestive ripening process. 2. Ensure the solvent is appropriate for the chosen capping agent and can effectively disperse the nanoparticles. 3. Adjust the pH of the reaction mixture, as electrostatic stabilization can be pH-dependent. |
| Low yield of AuIn2 nanoparticles. | 1. Suboptimal reaction conditions (temperature, time). 2. Inefficient precursor conversion. | 1. Optimize the reaction temperature and time to maximize the conversion to the intermetallic phase. 2. Ensure high-purity precursors and solvents are used to avoid side reactions that may consume the reactants. |
Experimental Protocols
Synthesis of AuIn2 Intermetallic Nanoparticles via Co-Digestive Ripening
This protocol is based on the digestive ripening method which has been successfully employed for the synthesis of AuIn2 nanoparticles.
Materials:
-
Gold (Au) colloid (pre-synthesized)
-
Indium (In) colloid (pre-synthesized)
-
Capping agent (e.g., a long-chain thiol or amine)
-
High-boiling point solvent (e.g., toluene)
Procedure:
-
Preparation of Precursor Colloids: Synthesize gold and indium colloids separately using established methods such as the solvated metal atom dispersion (SMAD) technique. This typically results in polydisperse nanoparticles.
-
Mixing of Colloids: In a reaction flask, mix the pre-synthesized Au and In colloids in the desired stoichiometric ratio for AuIn2.
-
Addition of Capping Agent and Solvent: Add the chosen capping agent and a high-boiling point solvent to the mixture of colloids.
-
Digestive Ripening: Heat the reaction mixture to the desired temperature (optimization is required) and maintain it for a specific duration (e.g., several hours) with constant stirring. During this process, the polydisperse nanoparticles will evolve into monodisperse intermetallic AuIn2 nanoparticles.
-
Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.
-
Characterization: Resuspend the purified nanoparticles in a suitable solvent for characterization using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and UV-Vis Spectroscopy to confirm the absence of the gold SPR peak.
Visualizing the Synthesis Workflow
To better understand the key stages of AuIn2 nanoparticle synthesis and the factors influencing the outcome, the following diagrams illustrate the experimental workflow and the logical relationships in the troubleshooting process.
Caption: Experimental workflow for AuIn2 nanoparticle synthesis.
Caption: Troubleshooting decision tree for AuIn2 synthesis.
References
- 1. Digestive ripening facilitated atomic diffusion at nanosize regime: Case of AuIn2 and Ag3In intermetallic nanoparticles - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. Time and temperature effects on the digestive ripening of gold nanoparticles: is there a crossover from digestive ripening to Ostwald ripening? - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Kirkendall Voiding in Au/In Diffusion Couples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Kirkendall voiding in Gold/Indium (Au/In) diffusion couples. Kirkendall voiding, a phenomenon driven by the imbalance in diffusion rates between two materials, can lead to significant reliability issues in microelectronics and other applications where Au/In solder joints are employed.
Frequently Asked Questions (FAQs)
Q1: What is Kirkendall voiding and why does it occur in Au/In diffusion couples?
A1: The Kirkendall effect describes the motion of the interface between two different metals due to the disparity in their diffusion rates.[1] In the Au/In system, the diffusion of indium into gold is significantly faster than the diffusion of gold into indium. This net outflow of material from the indium side and inflow to the gold side leaves behind an excess of vacancies on the indium-rich side. These vacancies can coalesce to form microscopic pores known as Kirkendall voids.[1][2] These voids can compromise the mechanical integrity and electrical conductivity of the solder joint.
Q2: What are the primary consequences of Kirkendall voiding in my experiments?
A2: Kirkendall voids can lead to a range of detrimental effects in your Au/In diffusion couples, including:
-
Increased Electrical Resistance: The presence of voids reduces the cross-sectional area for current flow, leading to higher resistance and potential device failure.
-
Reduced Mechanical Strength: Voids act as stress concentration points, making the solder joint brittle and susceptible to mechanical failure under thermal or mechanical stress.[3]
-
Thermal Management Issues: Voids impede heat dissipation across the interface, which can be critical in high-power applications.
-
Delamination and Bond Failure: In severe cases, the coalescence of voids can lead to the complete separation of the Au and In layers.[4]
Q3: At what temperatures does significant Kirkendall voiding occur in Au/In systems?
A3: Significant Kirkendall voiding in Au/In systems can occur at elevated temperatures, even below the melting point of indium (155.6°C).[5] The rate of void formation is temperature-dependent, with higher temperatures accelerating the diffusion processes and, consequently, void growth. Even at room temperature, the growth of intermetallic compounds and the potential for void formation is not negligible over long periods.[6]
Q4: What are the common intermetallic compounds (IMCs) that form in Au/In diffusion couples?
A4: Several intermetallic compounds can form at the Au/In interface. The primary IMCs observed are AuIn₂, AuIn, and Au₇In₃.[4][7] Other phases such as Au₉In₄ and Au₄In have also been reported.[5] AuIn₂ is typically the thickest and fastest-growing layer.[4] The formation and growth of these brittle IMC layers can contribute to the overall mechanical weakness of the joint.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with Au/In diffusion couples.
| Problem | Possible Cause | Troubleshooting Steps & Mitigation Strategies |
| Observation of significant voiding at the Au/In interface after thermal cycling. | Unequal diffusion rates between Au and In leading to vacancy coalescence. | 1. Implement a Diffusion Barrier: Introduce a thin layer of a material with a low diffusion rate between the Au and In layers. Nickel (Ni) and Platinum (Pt) are commonly used as diffusion barriers. A thin layer of Ni can effectively suppress the growth of certain IMCs and reduce void formation. 2. Optimize Annealing Protocol: Pre-annealing the substrates before deposition can help in reducing impurities and grain boundaries, which act as fast diffusion paths. For post-bonding annealing, using lower temperatures for longer durations can reduce the rate of void formation.[1] |
| Increased electrical resistance across the solder joint after aging. | Formation of Kirkendall voids and high-resistivity intermetallic compounds. | 1. Characterize IMCs: Use techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to identify the phases present. 2. Control IMC Growth: By carefully controlling the initial thicknesses of the Au and In layers, you can influence the final composition of the intermetallic phases, potentially favoring those with better conductivity. |
| Mechanical failure (e.g., cracking, delamination) of the solder joint. | Embrittlement due to the formation of brittle IMCs and stress concentration at Kirkendall voids. | 1. Refine Bonding Process: For solid-liquid interdiffusion (SLID) bonding, optimizing the bonding temperature, time, and applied pressure can lead to a more robust joint with fewer voids.[3] 2. Introduce a Compliant Layer: In some applications, a thin, ductile layer can be incorporated to absorb mechanical stress. |
| Inconsistent and unpredictable void formation across samples. | Variations in substrate preparation, deposition conditions, or contamination. | 1. Standardize Substrate Cleaning: Implement a rigorous and consistent cleaning protocol for your substrates to remove any organic or inorganic contaminants. 2. Control Deposition Parameters: Ensure that the deposition rates, substrate temperature, and vacuum levels are consistent for both Au and In layers. 3. Characterize Grain Structure: The grain size of the deposited films can influence diffusion rates. Techniques like Electron Backscatter Diffraction (EBSD) can be used to analyze the microstructure. |
Experimental Protocols
While specific protocols should be optimized for your application, the following provides a general framework for key experiments aimed at mitigating Kirkendall voiding.
Protocol 1: Application of a Nickel (Ni) Diffusion Barrier
-
Substrate Preparation: Thoroughly clean the substrate using a standard solvent cleaning procedure (e.g., sequential ultrasonic baths in acetone, methanol, and isopropanol).
-
Barrier Layer Deposition: Deposit a thin layer of Nickel (Ni) onto the substrate. A typical thickness to start with is 50-100 nm. The deposition method can be sputtering or electron-beam evaporation.
-
Gold Deposition: Without breaking vacuum, deposit the desired thickness of the Gold (Au) layer on top of the Ni barrier.
-
Indium Deposition: Subsequently, deposit the Indium (In) layer.
-
Annealing and Analysis: Subject the diffusion couple to the desired thermal cycling or aging conditions. Analyze the interface for void formation and IMC growth using cross-sectional SEM.
Protocol 2: Pre-Annealing of Substrates
-
Substrate Preparation: After the initial cleaning, place the substrates in a high-vacuum annealing furnace.
-
Annealing: Anneal the substrates at a temperature that is high enough to promote grain growth and outgas impurities without damaging the substrate. For silicon wafers, an anneal at 400-600°C for 1-2 hours is a common starting point.
-
Cooling: Allow the substrates to cool down to room temperature under vacuum.
-
Deposition: Proceed with the deposition of the Au and In layers as per your standard protocol.
-
Analysis: Compare the extent of Kirkendall voiding in samples with and without the pre-annealing step after identical thermal treatments.
Quantitative Data
The following table summarizes key diffusion data for the Au-In system. Understanding these parameters is crucial for predicting and modeling the behavior of the diffusion couple.
| Parameter | Value | Reference |
| Interdiffusion Coefficients at 120°C | [5] | |
| AuIn₂ | 1.8 x 10⁻¹¹ cm²/s | [5] |
| AuIn | 4.0 x 10⁻¹² cm²/s | [5] |
| Au₉In₄ | 1.2 x 10⁻¹¹ cm²/s | [5] |
| Au₄In | 2.4 x 10⁻¹³ cm²/s | [5] |
| Interdiffusion Coefficients at 60°C | [5] | |
| AuIn₂ | 1.2 x 10⁻¹² cm²/s | [5] |
| AuIn | 2.0 x 10⁻¹³ cm²/s | [5] |
| Au₉In₄ | 2.0 x 10⁻¹³ cm²/s | [5] |
Visualizations
The following diagrams illustrate the fundamental concepts of Kirkendall void formation and a potential mitigation strategy.
Caption: Kirkendall void formation in an Au/In diffusion couple.
Caption: Use of a diffusion barrier to mitigate Kirkendall voiding.
References
- 1. evelta.com [evelta.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Troubleshooting Common Wave Soldering Problems: A Practical Guide for Engineers [allpcb.com]
Technical Support Center: Au-In Solid-Liquid Interdiffusion (SLID) Bonding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of Au-In Solid-Liquid Interdiffusion (SLID) bonding.
Troubleshooting Guide
This guide addresses common issues encountered during Au-In SLID bonding experiments in a question-and-answer format.
Question: Why is there poor or incomplete bonding across the interface?
Answer: Poor or incomplete bonding can stem from several factors:
-
Insufficient Bonding Pressure: Adequate pressure is crucial to ensure intimate contact between the gold and indium surfaces, allowing for uniform diffusion. Insufficient pressure can lead to unbonded areas.[1]
-
Low Bonding Temperature: The bonding temperature must be above the melting point of indium (156.6°C) to initiate the liquid phase required for interdiffusion.[2] However, the optimal temperature is often higher to ensure complete and rapid IMC formation.
-
Surface Contamination: The presence of oxides, organic residues, or other contaminants on the bonding surfaces can inhibit the metallurgical reaction between gold and indium.[3][4] Proper surface cleaning and preparation are critical.
-
Surface Roughness: High surface roughness can prevent intimate contact between the bonding surfaces, leading to voids and unbonded regions.[5] While SLID bonding has a higher tolerance for topographical variations than some other methods, excessive roughness can still be detrimental.[6]
-
Inadequate Bonding Time: The duration of the bonding process must be sufficient for the complete transformation of the liquid indium into solid intermetallic compounds (IMCs).
Question: What causes void formation within the bond line, and how can it be prevented?
Answer: Void formation is a common defect in SLID bonding and can compromise the mechanical and thermal integrity of the bond. The primary causes include:
-
Kirkendall Effect: This occurs due to the difference in diffusion rates between gold and indium atoms, leading to a net flux of vacancies that can coalesce into voids.
-
Trapped Gases: Air or other gases can be trapped between the surfaces if the bonding is not performed in a vacuum or an inert atmosphere.
-
Surface Roughness and Contamination: As mentioned, surface irregularities and contaminants can create pockets where voids can form.
-
Shrinkage during Phase Transformation: The formation of Au-In intermetallic compounds is associated with a volume change, which can lead to shrinkage and void formation if not properly controlled.
Prevention Strategies:
-
Optimize Bonding Pressure: Increasing the bonding pressure can help to collapse nascent voids and ensure better surface conformity.
-
Control Atmosphere: Performing the bonding process in a vacuum or an inert gas atmosphere minimizes the chances of trapping atmospheric gases.
-
Thorough Surface Preparation: Ensure surfaces are clean and smooth. Techniques like plasma cleaning or chemical etching can be employed to remove contaminants and create a pristine bonding surface.
-
Control Heating and Cooling Rates: A controlled temperature ramp-up and cool-down can help manage the stresses associated with phase transformations and thermal expansion mismatches.
Question: Why did the bond fail with a brittle fracture?
Answer: Brittle fracture in Au-In SLID bonds is often associated with the formation of specific intermetallic compounds and the presence of defects.
-
Intermetallic Compound (IMC) Embrittlement: While necessary for the bond, some Au-In IMCs can be inherently brittle. The composition and distribution of these phases (AuIn₂, AuIn, and Au₇In₃) are critical.[7] An improper Au:In ratio or incomplete reaction can lead to the formation of an undesirable microstructure.
-
Stress Concentrators: Voids and other defects within the bond line can act as stress concentration points, initiating cracks that propagate in a brittle manner under load.
-
Testing Temperature: The fracture mode can be temperature-dependent. For Au-In SLID bonds, a transition from brittle to ductile fracture has been observed at elevated temperatures (around 300°C).[7][8]
Question: What is the expected shear strength of a good Au-In SLID bond?
Answer: The shear strength of Au-In SLID bonds is influenced by the final intermetallic phases and the testing temperature. At room temperature up to 200°C, a stable shear strength of around 30 MPa has been reported. Interestingly, the shear strength can increase to approximately 40 MPa at 300°C, which is attributed to a solid-state phase transformation that strengthens the bond interface.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to control for successful Au-In SLID bonding?
A1: The critical parameters are bonding temperature, bonding pressure, and bonding time. The atomic composition (Au:In ratio) and the initial thickness of the gold and indium layers are also crucial design parameters that will dictate the final microstructure and properties of the bond.
Q2: What are the typical intermetallic compounds formed in the Au-In system?
A2: The primary intermetallic compounds formed during Au-In SLID bonding are AuIn₂, AuIn, and Au₇In₃. The presence and thickness of these layers depend on the initial Au and In thicknesses and the process parameters.[7]
Q3: Is a flux required for Au-In SLID bonding?
A3: Generally, Au-In SLID bonding is a fluxless process. This is a significant advantage as it avoids flux residue entrapment and the need for post-bonding cleaning steps. However, this necessitates a very clean bonding environment and pristine surfaces to prevent oxidation, especially of the indium layer.
Q4: Can Au-In SLID bonds withstand high temperatures after bonding?
A4: Yes, a key advantage of SLID bonding is that the resulting bond has a re-melting temperature significantly higher than the bonding temperature. The melting points of the Au-In IMCs are all above 450°C, allowing these bonds to be used in applications with subsequent high-temperature processing steps.[2]
Q5: How does surface preparation affect the bond quality?
A5: Surface preparation is critical. The surfaces to be bonded should be smooth and free of organic and inorganic contaminants. Inadequate cleaning can lead to poor wetting of the liquid indium, resulting in voids and weak adhesion. Standard cleaning procedures may involve solvent cleaning followed by plasma or ion beam treatment to remove native oxides and organic films.
Data Presentation
Table 1: Influence of Process Parameters on Au-In SLID Bond Characteristics
| Parameter | Range | Effect on Bond Quality | Reference |
| Bonding Temperature | 180°C - 300°C | Affects IMC formation kinetics and final microstructure. Higher temperatures can accelerate diffusion but may also lead to undesirable phase growth if not controlled. | [7] |
| Bonding Pressure | 0.02 MPa - 8 MPa | Higher pressure generally improves bond quality by reducing voids and ensuring intimate contact. The required pressure depends on surface planarity and roughness. | [7] |
| Bonding Time | 5 seconds - 30 minutes | Must be sufficient for complete conversion of liquid In to solid IMCs. Longer times can lead to more homogenous IMC layers. | [7] |
| Indium Content (at. %) | 7% - 60% | Determines the resulting IMC phases. Higher In content leads to the formation of In-rich phases like AuIn₂. | [7] |
Table 2: Mechanical Properties of Au-In SLID Bonds at Different Temperatures
| Testing Temperature | Shear Strength | Fracture Mode | Reference |
| Room Temperature - 200°C | ~30 MPa | Brittle | [8][9] |
| 300°C | ~40 MPa | Ductile | [8][9] |
Experimental Protocols
Protocol 1: General Au-In SLID Bonding Procedure
-
Substrate Preparation and Cleaning:
-
Begin with substrates (e.g., silicon wafers) with appropriate adhesion layers (e.g., Ti/W).
-
Perform a standard solvent clean (e.g., acetone, methanol, isopropanol) in an ultrasonic bath to remove organic contaminants.
-
Dry the substrates with a nitrogen gun.
-
Immediately before metal deposition, perform an in-situ pre-clean in the deposition chamber (e.g., argon plasma etch) to remove native oxides.
-
-
Metal Deposition:
-
Deposit the gold and indium layers onto the substrates using techniques such as evaporation or sputtering. A typical layer structure would be Substrate/Adhesion Layer/Au/In. The thicknesses of the Au and In layers should be chosen based on the desired final IMC composition.
-
-
Bonding Process:
-
Place the two substrates with the indium layers facing each other in a bond aligner or a custom bonding fixture.
-
Evacuate the bonding chamber to a high vacuum (<10⁻⁵ mbar) to prevent oxidation.
-
Apply the desired bonding pressure.
-
Ramp up the temperature to the target bonding temperature (e.g., 200°C - 250°C) at a controlled rate.
-
Hold at the bonding temperature for the specified duration to allow for complete interdiffusion and solidification.
-
Cool down the bonded pair to room temperature at a controlled rate.
-
-
Characterization:
-
Inspect the bond interface non-destructively using Scanning Acoustic Microscopy (SAM) to identify voids and unbonded areas.
-
Perform cross-sectional analysis using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to examine the IMC microstructure and composition.
-
Measure the mechanical strength of the bond using die shear testing.
-
Mandatory Visualizations
Caption: Experimental workflow for Au-In SLID bonding.
Caption: Troubleshooting flowchart for Au-In SLID bonding failures.
References
- 1. High-temperature shear strength of solid-liquid interdiffusion (SLID) bonding: Cu-Sn, Au-Sn and Au-In | Semantic Scholar [semanticscholar.org]
- 2. core.ac.uk [core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Temperature on the Die Shear Strength of a Au-Sn SLID Bond - SINTEF [sintef.no]
- 5. researchgate.net [researchgate.net]
- 6. escies.org [escies.org]
- 7. researchgate.net [researchgate.net]
- 8. sintef.no [sintef.no]
- 9. Characterization of Wafer-Level Au-In-Bonded Samples at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Au-In Phase Diagram Refinement at Low Temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals investigating the Gold-Indium (Au-In) binary phase diagram at low temperatures. Achieving thermodynamic equilibrium in this system is often challenging due to slow solid-state diffusion, leading to a variety of experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Differential Scanning Calorimetry (DSC) curve shows unexpected or broad peaks. What could be the cause?
A1: Unexpected or broad thermal events in DSC analysis of Au-In alloys often point to non-equilibrium states. Common causes include:
-
Formation of Multiple Intermetallics: The Au-In system can form several intermetallic compounds (IMCs), such as AuIn₂, AuIn, and Au₇In₃.[1] These phases can form simultaneously or sequentially, leading to overlapping endothermic or exothermic peaks that are difficult to resolve.[2][3]
-
Metastable Phases: Due to slow diffusion kinetics at low temperatures, metastable phases can form.[4] These phases may transform or decompose upon heating in the DSC, producing exothermic peaks that are not representative of the equilibrium phase diagram.
-
Insufficient Annealing: If the sample was not held at a sufficient temperature for a long enough time to reach equilibrium, the initial microstructure will be inhomogeneous. Subsequent heating in the DSC will show thermal events related to the continued diffusion and reaction of the constituent elements, rather than true equilibrium phase transitions.[5]
-
Instrumental Artifacts: Always rule out instrumental issues. A large endothermic hook at the start of a run can be caused by differences in heat capacity between the sample and reference.[6] Weak transitions around 0°C may indicate moisture contamination.[6]
Troubleshooting Steps:
-
Vary Heating Rate: Try using a slower heating rate (e.g., 1-5 K/min). This can sometimes improve the resolution of overlapping thermal events.[7]
-
Perform a Second Heating Cycle: Heat the sample past its melting point, cool it at a controlled rate, and then run the heating program again. Differences between the first and second heat can reveal irreversible processes like the transformation of metastable phases or reactions in a non-equilibrated sample.[7]
-
Correlate with XRD: Analyze the sample with X-ray Diffraction (XRD) before and after the DSC run to identify the phases present at each stage.
Q2: My X-ray Diffraction (XRD) pattern shows peaks I can't identify, or the peaks are very broad. How should I interpret this?
A2: This is a common issue in the Au-In system, again related to kinetics and the presence of multiple phases.
-
Presence of Multiple IMCs: The simultaneous presence of AuIn₂, AuIn, Au₇In₃, and terminal solid solutions (Au) or (In) can lead to a complex pattern with many overlapping peaks.
-
Metastable Phases: Non-equilibrium cooling or insufficient annealing can result in metastable phases that do not appear on the equilibrium phase diagram. Identifying these requires careful comparison with literature on rapidly solidified or thin-film Au-In structures.
-
Peak Broadening: Broad peaks can indicate very small crystallite size or high lattice strain.[8] This is common in samples that have not been properly annealed, as the intermetallic phases may have formed as very fine, strained particles.
-
Solid Solution Formation: The alloying of Au and In will shift the peak positions relative to the pure elements. If a solid solution forms, you will see shifted peaks rather than a simple superposition of the pure element patterns.[9]
Troubleshooting Steps:
-
Check for Elemental Composition: Use Energy Dispersive X-ray Spectroscopy (EDX) in an SEM to confirm the elemental composition of the different phases in your sample. This can help narrow down the possible phases in your XRD pattern.[10]
-
Perform Annealing Studies: Anneal the sample at a low to moderate temperature (e.g., 150-250°C) for an extended period and re-run the XRD.[5] If equilibrium is achieved, metastable phase peaks should disappear, and the peaks of stable phases should become sharper as grains grow and strain is relieved.[8]
-
Use Rietveld Refinement: If you have a multiphase mixture, Rietveld refinement of the XRD pattern can help to quantify the amount of each phase present and provide more accurate lattice parameters.
Q3: I am trying to create a specific Au-In alloy, but the AuIn₂ phase always dominates the microstructure. How can I control its formation?
A3: The AuIn₂ phase is thermodynamically very stable and forms rapidly, often becoming the thickest and fastest-growing IMC layer in Au-In diffusion couples.[1][5][11] Its formation is difficult to prevent entirely, but it can be managed.
-
Composition Control: The formation of AuIn₂ is favored in In-rich compositions. The overall composition of your alloy is the primary determinant of the final equilibrium phases.
-
Diffusion Barriers: In thin-film and solder applications, diffusion barrier layers (e.g., Nickel) are sometimes used to inhibit the interaction between Au and In, thereby controlling the rate of IMC formation.[1]
-
Solid-State vs. Liquid-State Reaction: Reactions between solid Au and liquid In (above 156.6°C) are extremely rapid. Performing reactions in the solid state at lower temperatures, while slow, may offer more kinetic control over the phase evolution.
Troubleshooting Steps:
-
Review the Phase Diagram: Ensure your target alloy composition does not fall within the single-phase AuIn₂ region or a two-phase region dominated by AuIn₂.
-
Limit Reaction Time: For applications like soldering, minimizing the time the joint spends at high temperature can limit the thickness of the AuIn₂ layer.
-
Consider Ternary Alloying: In some systems (like Au-Sn), the addition of a third element (e.g., Cu, Ni) can alter the thermodynamics and kinetics of IMC formation, suppressing brittle phases.[12][13] Similar strategies could be explored for the Au-In system.
Quantitative Data Summary
The following table summarizes key data for stable intermetallic phases in the Au-In system. Note that reported values can vary between studies depending on experimental conditions.
| Phase | Formula | Crystal Structure | Melting Point (°C) | Heat of Formation (kJ/mol-atom) | Notes |
| ζ | Au₇In₃ | Hexagonal | 487.8 | -19.9 | Peritectic decomposition |
| γ | Au₉In₄ (approx) | Complex Cubic | 495.4 | -21.4 | Congruent melting point |
| ψ | AuIn | Orthorhombic | 509.6 | -23.1 | Peritectic decomposition |
| δ | AuIn₂ | Cubic (CaF₂) | 540.7 | -23.5 | Congruent melting point |
Data compiled from various thermodynamic assessments. Exact values may differ slightly between sources.
Experimental Protocols
Protocol 1: Sample Preparation for Phase Equilibria Studies
-
Material Selection: Use high-purity Gold (99.99%+) and Indium (99.999%+).
-
Alloy Synthesis:
-
Accurately weigh the constituent elements to achieve the desired target composition.
-
Place the materials into a clean quartz ampoule.
-
Evacuate the ampoule to a pressure of 10⁻⁴ Pa or lower to prevent oxidation.
-
Seal the ampoule using an oxy-hydrogen torch.
-
Melt the alloy in a furnace, ensuring the temperature is above the liquidus for the specific composition. Agitate the ampoule gently to ensure homogenization.
-
-
Homogenization Annealing:
-
Hold the molten alloy at a temperature approximately 50°C above the liquidus for several hours.
-
Quench the ampoule in a mixture of ice and water to create a fine-grained, chemically homogeneous (but likely non-equilibrium) starting structure.
-
-
Low-Temperature Equilibration Annealing:
-
Place the quenched ampoule into a furnace set to the desired low temperature for equilibration (e.g., 150°C, 200°C, 250°C).
-
Crucial Step: Anneal for an extended period. Due to slow solid-state diffusion, annealing times can range from several hundred to several thousand hours to approach equilibrium.[14]
-
After annealing, quench the ampoule in ice water to preserve the high-temperature phase assemblage for room temperature analysis.[15]
-
Protocol 2: Characterization Workflow
-
Sample Preparation: Mount the quenched, annealed sample in an epoxy resin and polish it to a mirror finish using standard metallographic procedures. A final polish with a fine diamond suspension or colloidal silica (B1680970) is recommended.
-
Microstructural Analysis (SEM/EDX):
-
Use Scanning Electron Microscopy (SEM) with backscattered electron (BSE) imaging to visualize the phase morphology. Different phases will have different average atomic numbers and thus different contrast levels in the BSE image.
-
Use Energy Dispersive X-ray Spectroscopy (EDX) to obtain quantitative chemical compositions for each distinct phase observed.
-
-
Phase Identification (XRD):
-
Use a portion of the crushed sample or a polished surface for X-ray Diffraction (XRD) analysis.
-
Compare the resulting diffraction pattern against standard databases (e.g., ICDD) for Au, In, and all known Au-In intermetallic phases to identify the phases present.
-
-
Thermal Analysis (DSC):
-
Use a small piece of the equilibrated sample for Differential Scanning Calorimetry (DSC).
-
Perform a heating run at a controlled rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., Argon).
-
Analyze the resulting curve for the onset temperatures of endothermic peaks, which correspond to phase transitions (solidus, liquidus, eutectics, peritectics).
-
Visualizations
Caption: Experimental workflow for the determination of Au-In low-temperature phase equilibria.
References
- 1. Solder - Wikipedia [en.wikipedia.org]
- 2. skztester.com [skztester.com]
- 3. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 4. Metastable phases and compounds in the ternary system Ag–Au–l - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Annealing (materials science) - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Au-In Wire Bonding
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Gold-Indium (Au-In) wire bonding process.
Troubleshooting Guide
This guide addresses common issues encountered during Au-In wire bonding experiments, offering potential causes and recommended solutions in a question-and-answer format.
Q1: What are the primary causes of weak or failed Au-In wire bonds?
Weak or failed Au-In wire bonds can stem from several factors, primarily related to the formation of brittle intermetallic compounds (IMCs), surface contamination, and improper bonding parameters. Unlike the well-studied Au-Al system, the Au-In system can form various intermetallic phases, such as AuIn and AuIn₂, which can influence the bond's mechanical integrity.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Excessive Intermetallic Compound (IMC) Growth | Optimize bonding temperature and time to control the thickness and composition of the Au-In IMC layer. A thin, uniform IMC layer is desirable for good adhesion.[1] |
| Surface Contamination | Ensure both the gold wire and the indium substrate are properly cleaned before bonding to remove organic residues, oxides, and other contaminants that can impede bond formation. |
| Improper Bonding Parameters | Systematically optimize ultrasonic power, bond force, and bond time using a Design of Experiments (DOE) approach to establish a robust process window.[2][3][4] |
| Substrate Issues | Verify the quality and uniformity of the indium plating or substrate. Inconsistent thickness or roughness can lead to variable bond quality. |
| Tooling Problems | Inspect the bonding tool (capillary or wedge) for wear, contamination, or damage. A worn tool can lead to inconsistent energy transfer and poor bond formation.[5] |
Q2: How can I identify the specific failure mode of my Au-In wire bond?
Identifying the failure mode is crucial for effective troubleshooting. Common failure modes include bond lift-off, heel cracks, and wire breaks.[6]
Failure Mode Identification
| Failure Mode | Description | Primary Investigation Technique |
| Bond Lift-Off | The entire bond separates from the indium pad. | SEM/EDX analysis of the bond pad and the bottom of the wire to identify the location of fracture and the presence of contaminants or excessive IMCs. |
| Heel Crack | A fracture occurs at the "heel" of the bond, where the wire exits the bond. | High-magnification optical microscopy or SEM to inspect the heel region for stress cracks. This can be caused by excessive bond deformation or improper tool geometry.[6] |
| Wire Break | The wire fractures above the bond. | Inspect the wire for nicks, scratches, or other damage that may have occurred during handling or bonding. Also, review looping parameters to avoid excessive stress on the wire.[7] |
| Cratering | The bond pad underneath the wire is damaged or cracked. | This is often due to excessive bonding force or ultrasonic power. Cross-sectional analysis using FIB-SEM can reveal subsurface damage.[7] |
Frequently Asked Questions (FAQs)
Q1: What are Au-In intermetallic compounds (IMCs) and why are they a concern?
Au-In intermetallic compounds are phases that form at the interface between the gold wire and the indium substrate during the bonding process. While a thin layer of IMC is necessary for a strong metallurgical bond, excessive or brittle IMC growth can lead to a significant degradation in the bond's mechanical reliability, potentially causing failures under thermal or mechanical stress.[1] The Au-In system is known to form compounds like AuIn and AuIn₂.
Q2: What is the ideal thickness for the Au-In intermetallic layer?
The optimal IMC thickness is a balance between adhesion and brittleness. A very thin layer might result in a weak bond, while an excessively thick layer can become brittle and prone to fracture. The ideal thickness is typically in the range of a few micrometers and should be determined experimentally for your specific application and reliability requirements.
Q3: What are the recommended starting parameters for Au-In wire bonding?
Optimal parameters are highly dependent on the specific wire bonder, materials, and substrate. However, the following table provides a general starting point for optimization. It is crucial to perform a Design of Experiments (DOE) to find the optimal process window for your setup.[2][3]
Table 1: Recommended Starting Parameters for Au-In Wire Bonding
| Parameter | Typical Range | Notes |
| Bond Force (grams) | 15 - 50 | Insufficient force can lead to poor coupling of ultrasonic energy, while excessive force can cause pad damage (cratering). |
| Ultrasonic Power (mW) | 50 - 200 | Power should be sufficient to create a strong weld without causing excessive deformation or IMC growth. |
| Bond Time (ms) | 20 - 100 | Longer bond times can lead to excessive intermetallic growth. |
| Stage Temperature (°C) | 25 - 150 | Higher temperatures can promote IMC formation but may also soften the indium substrate. |
Q4: How does surface cleanliness affect Au-In wire bonding?
Surface cleanliness is critical for achieving a reliable Au-In bond. Contaminants such as organic residues, oxides, and moisture can act as a barrier, preventing the formation of a strong metallurgical bond. This can result in weak bonds or complete bond failures (non-sticks).
Experimental Protocols
Protocol 1: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Failure Analysis
-
Sample Preparation: Carefully mount the failed wire bond sample on an SEM stub using conductive carbon tape. Ensure the area of interest is facing upwards and is easily accessible by the electron beam. For cross-sectional analysis, the sample will need to be potted in epoxy, ground, and polished.
-
SEM Imaging: Load the sample into the SEM chamber and pump down to the required vacuum level. Start with a low magnification to locate the bond of interest. Gradually increase the magnification to observe the fracture surface, the bond interface, and the surrounding area in detail. Look for evidence of cracks, voids, delamination, or unusual morphology.
-
EDX Analysis: Position the electron beam on the specific area of interest (e.g., the fracture surface, the bond pad, or different phases within the intermetallic layer). Acquire the EDX spectrum to determine the elemental composition. This can help identify contaminants, confirm the composition of IMCs, and determine the exact location of the fracture (e.g., within the IMC layer, at the IMC-indium interface, or at the IMC-gold interface).
-
Data Interpretation: Correlate the SEM images with the EDX data to build a comprehensive understanding of the failure mechanism.
Protocol 2: Wire Pull Test for Bond Strength Evaluation
-
Machine Setup: Calibrate the wire pull tester according to the manufacturer's instructions. Select a pull hook appropriate for the wire diameter.
-
Sample Mounting: Securely clamp the device containing the wire bonds onto the tester's workholder.
-
Hook Placement: Carefully position the pull hook under the wire at approximately the midpoint of the loop.
-
Pull Test Execution: Initiate the pull test. The machine will apply an upward force to the wire at a constant rate until the bond fails. The force at which failure occurs and the failure mode (e.g., bond lift, heel crack, wire break) are recorded.
-
Data Collection: Perform the pull test on a statistically significant number of wires (e.g., >30) to obtain reliable data on the average pull strength and the distribution of failure modes.
-
Analysis: Analyze the pull strength data and the failure modes to assess the overall quality and consistency of the wire bonding process.
Visualizations
Caption: Formation of the Au-In intermetallic layer.
Caption: A logical workflow for troubleshooting weak bonds.
References
- 1. imapsource.org [imapsource.org]
- 2. palomartechnologies.com [palomartechnologies.com]
- 3. ejournal.unimap.edu.my [ejournal.unimap.edu.my]
- 4. The Optimization of Wire Bonding Parameters and Quality Prediction Model Based on Neural Network | Scientific.Net [scientific.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Wire bonding - Wikipedia [en.wikipedia.org]
- 7. semigen.net [semigen.net]
Technical Support Center: Stabilizing Gold-Indium Nanoparticle Suspensions
Welcome to the technical support center for stabilizing gold-indium (Au-In) nanoparticle suspensions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Disclaimer: While the principles outlined here are based on established knowledge of gold and bimetallic nanoparticle stabilization, the specific behavior of gold-indium nanoparticles may vary. The following information should serve as a strong starting point, with the understanding that optimization for your specific system is likely necessary.
Frequently Asked Questions (FAQs)
Q1: My gold-indium nanoparticle suspension is changing color from red to blue/purple. What does this indicate?
A color change from the characteristic ruby red of gold-containing nanoparticles to blue or purple is a primary indicator of aggregation. This shift is due to the coupling of the surface plasmon resonance (SPR) of nanoparticles that are in close proximity. The solution may eventually become gray or a black precipitate may form as the aggregates grow larger and fall out of suspension.
Q2: What are the most common causes of gold-indium nanoparticle aggregation?
Several factors can disrupt the stability of your nanoparticle suspension, leading to aggregation. These include:
-
Inappropriate pH: The surface charge of nanoparticles is often pH-dependent. Moving away from the optimal pH can reduce electrostatic repulsion between particles. For citrate-stabilized gold nanoparticles, aggregation can occur at low pH as citrate (B86180) ions become protonated.
-
High Ionic Strength: The addition of salts to the suspension can compress the electrical double layer surrounding the nanoparticles, which reduces the repulsive forces between them and can lead to aggregation. This is a common issue when transferring nanoparticles into buffer solutions like PBS.
-
Inadequate Capping Agent Concentration: The capping agent is crucial for stabilizing the nanoparticles. If the concentration is too low, the nanoparticle surface will not be sufficiently covered, leaving them prone to aggregation.
-
Incompatible Solvents: Dispersing nanoparticles in a solvent that is not compatible with the capping agent can lead to desorption of the capping agent and subsequent aggregation.
-
Temperature Fluctuations: Storing nanoparticle suspensions at inappropriate temperatures (e.g., freezing) can induce aggregation.[1] Generally, storage at 2-8°C is recommended.
-
High Nanoparticle Concentration: Overly concentrated suspensions can lead to an increased frequency of particle collisions, which can promote aggregation.
Q3: What type of capping agent is best for stabilizing gold-indium nanoparticles?
The choice of capping agent is critical and depends on the intended application. Capping agents provide stability through either electrostatic repulsion, steric hindrance, or a combination of both.[2] Common capping agents for gold-based nanoparticles include:
-
Citrate: Provides electrostatic stabilization and is commonly used in the synthesis of gold nanoparticles via the Turkevich method.[3] However, it provides relatively weak stabilization, especially in high ionic strength solutions.
-
Polymers (e.g., PEG, PVP): These provide steric hindrance, creating a physical barrier that prevents nanoparticles from getting too close to each other.[4][5] Polyethylene (B3416737) glycol (PEG) is widely used to improve biocompatibility and stability in biological media.[4]
-
Thiols: Form strong covalent bonds with gold, providing robust stabilization. The functional group on the other end of the thiol can be tailored for specific applications.
-
Amino Acids: Can act as both reducing and capping agents, offering a "green" synthesis route.[6]
For Au-In nanoparticles, a capping agent with good affinity for both gold and indium would be ideal. Thiols are a strong candidate due to their affinity for gold, and their interaction with indium oxides that may be present on the nanoparticle surface should be considered.
Q4: How does pH affect the stability of the suspension?
The pH of the suspension plays a critical role in stability, primarily by influencing the surface charge of the nanoparticles. For nanoparticles stabilized by electrostatic repulsion (e.g., citrate-capped), the surface charge is highly pH-dependent.
For citrate-capped gold nanoparticles, a pH range of 5.0-5.3 has been shown to yield stable particles with a high negative zeta potential.[7] Lowering the pH can lead to protonation of the citrate ions, reducing the negative surface charge and leading to aggregation.[8] Conversely, in some systems, alkaline conditions can increase the negative charge and enhance stability.[9][10] It is crucial to determine the optimal pH range for your specific Au-In nanoparticle system.
Q5: How can I confirm that my nanoparticles are stable?
Several characterization techniques can be used to assess the stability of your nanoparticle suspension:
-
UV-Visible (UV-Vis) Spectroscopy: A stable suspension of spherical gold-containing nanoparticles will exhibit a sharp surface plasmon resonance (SPR) peak (typically around 520 nm for pure gold). Aggregation will cause this peak to broaden and a secondary peak to appear at longer wavelengths (600-700 nm).
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in suspension. A stable, monodisperse sample will show a narrow size distribution. The presence of larger particles or a broadening of the distribution indicates aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to assess their size, shape, and aggregation state.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential with a magnitude greater than ±30 mV generally indicates a stable suspension due to strong electrostatic repulsion.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation Observed (Color Change, Broadened UV-Vis Spectrum, Increased DLS Size)
This is the most common issue encountered. Follow this workflow to diagnose and resolve the problem:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Corrective Actions:
-
pH Adjustment: If the pH is not optimal, adjust it slowly while monitoring the UV-Vis spectrum. For citrate-stabilized particles, consider a slightly acidic to neutral pH.
-
Reduce Ionic Strength: If working with high salt buffers, consider desalting the nanoparticle suspension using centrifugation and resuspension in a lower ionic strength buffer or deionized water. Alternatively, for applications requiring high salt conditions, use nanoparticles stabilized by steric hindrance (e.g., PEGylated nanoparticles).
-
Optimize Capping Agent: If the capping agent concentration is insufficient, you can try adding more of the same capping agent. For more robust stabilization, consider a ligand exchange procedure to replace a weaker capping agent (like citrate) with a stronger one (like a thiol or PEG).
-
Storage: Always store nanoparticle suspensions in the dark at 2-8°C. Avoid freezing, as the formation of ice crystals can force the nanoparticles together, causing irreversible aggregation.[1]
Issue 2: Inconsistent Synthesis Results
Variability between batches is a common challenge in nanoparticle synthesis.
Caption: Workflow for addressing inconsistent synthesis outcomes.
Corrective Actions:
-
Reagent Quality: Use high-purity water (e.g., Milli-Q) and fresh solutions of reducing and capping agents. The quality of the gold and indium precursor salts is also critical.
-
Standardize Procedures: Ensure that the temperature, stirring rate, and the rate of addition of reagents are consistent between batches. Even small variations can affect the nucleation and growth of the nanoparticles, leading to different sizes and stabilities.
-
Glassware Cleaning: Nanoparticle synthesis is very sensitive to contaminants. All glassware should be thoroughly cleaned, for example, with aqua regia, followed by extensive rinsing with high-purity water.
Data Presentation
The stability of nanoparticle suspensions can be quantitatively assessed and compared. Below are tables with representative data for gold nanoparticles, which can serve as a baseline for evaluating your gold-indium nanoparticle systems.
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Citrate-Capped Gold Nanoparticles
| pH | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Stability |
| 4.7 | -44.9 ± 5.1 | 15.2 ± 2.1 | Stable |
| 5.0 | -45.7 ± 7.6 | 15.5 ± 1.9 | Stable |
| 5.3 | -42.3 ± 6.8 | 15.3 ± 2.5 | Stable |
| Data adapted from a study on citrate-capped AuNPs.[7] The optimal pH for Au-In nanoparticles may differ. |
Table 2: Long-Term Stability of Purified Gold Nanoparticle Suspensions
| Storage Condition | Duration | Observation |
| Dark, 4 °C | 20 days | Suspension remains stable. |
| Room Temperature, Light | > 2 days | Evidence of aggregation begins to appear. |
| Based on findings for 20 nm AuNPs.[11] |
Experimental Protocols
Protocol 1: Synthesis of Gold-Indium Nanoparticles (Adapted from Turkevich Method)
This protocol is a modified version of the well-established Turkevich method for gold nanoparticle synthesis, adapted for the co-reduction of gold and indium precursors.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Indium(III) chloride (InCl₃)
-
Trisodium (B8492382) citrate dihydrate
-
High-purity water (e.g., Milli-Q)
Procedure:
-
Prepare a 1 mM stock solution of HAuCl₄ and a 1 mM stock solution of InCl₃ in high-purity water.
-
In a meticulously clean round-bottom flask, add a specific volume of the HAuCl₄ stock solution and the InCl₃ stock solution to achieve the desired Au:In molar ratio. Add high-purity water to a final volume of 50 mL.
-
Add a magnetic stir bar and heat the solution to a vigorous boil on a stirring hotplate.
-
While the solution is boiling and stirring rapidly, quickly add 5 mL of a 38.8 mM trisodium citrate solution.
-
Observe the color change of the solution. It should progress from yellow to colorless, then to a dark blue/purple, and finally to a stable ruby red.
-
Continue boiling and stirring for an additional 15 minutes after the final color change.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Characterize the resulting nanoparticle suspension using UV-Vis spectroscopy, DLS, and TEM.
Protocol 2: Stability Assessment in High Salt Buffer
This protocol assesses the stability of nanoparticle suspensions in a high ionic strength environment, such as a biological buffer.
Materials:
-
Gold-indium nanoparticle suspension
-
Phosphate-buffered saline (PBS), 10x concentration
-
High-purity water
-
UV-Vis spectrophotometer
Procedure:
-
Dilute the nanoparticle suspension with high-purity water to an absorbance of ~1 at the SPR peak maximum.
-
Take an initial UV-Vis spectrum of the diluted, stable nanoparticle suspension.
-
In a cuvette, mix the diluted nanoparticle suspension with 10x PBS in a 9:1 ratio (nanoparticles:PBS) to achieve a final PBS concentration of 1x.
-
Immediately begin taking UV-Vis spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
Monitor the spectra for a decrease in the primary SPR peak and the appearance of a secondary peak at longer wavelengths, which indicates aggregation.
-
Plot the ratio of the absorbance at the secondary peak to the primary peak over time to quantify the rate of aggregation.
Protocol 3: Ligand Exchange for Enhanced Stability
This protocol describes a general procedure for replacing citrate capping agents with thiol-terminated polyethylene glycol (PEG-SH) for improved stability.
Materials:
-
Citrate-stabilized gold-indium nanoparticle suspension
-
mPEG-SH (e.g., 5 kDa)
-
High-purity water
Procedure:
-
Prepare a stock solution of mPEG-SH in high-purity water (e.g., 1 mg/mL).
-
To the citrate-stabilized nanoparticle suspension, add the mPEG-SH solution to achieve a high molar excess of the PEG ligand.
-
Allow the mixture to stir gently at room temperature for at least 24 hours to ensure complete ligand exchange.
-
Purify the PEGylated nanoparticles from excess PEG and displaced citrate by centrifugation. The centrifugation speed and time will need to be optimized to pellet the nanoparticles without causing irreversible aggregation.
-
Remove the supernatant and resuspend the nanoparticle pellet in fresh high-purity water or a buffer of your choice.
-
Repeat the centrifugation and resuspension steps 2-3 times.
-
Characterize the final PEGylated nanoparticle suspension to confirm stability and successful ligand exchange.
References
- 1. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. news-medical.net [news-medical.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold nanoparticle shape dependence of colloidal stability domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size-controlled and water-soluble gold nanoparticles using UV-induced ligand exchange and phase transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Ligand exchange on gold nanoparticles for drug delivery and enhanced therapeutic index evaluated in acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.fsu.edu [chem.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the ligand preferences of gold nanoparticles during ligand exchange - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Analysis of Au-In and Sn-Pb Solder Performance for High-Reliability Applications
For researchers, scientists, and drug development professionals seeking robust and reliable material choices in electronic packaging and device assembly, this guide provides a detailed comparison of the performance characteristics of Gold-Indium (Au-In) and Tin-Lead (Sn-Pb) solders. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and presents visual representations of experimental workflows and property relationships.
This guide delves into the critical performance metrics of Au-In and Sn-Pb solders, offering a side-by-side look at their physical and mechanical properties. While Sn-Pb solders have been a mainstay in electronics for decades, the demand for higher performance, reliability, and lead-free alternatives has driven interest in gold-based alloys like Au-In. This comparison aims to provide the necessary data to make informed decisions for demanding applications.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for Au-In and Sn-Pb solders based on available experimental data. It is important to note that comprehensive data for a standardized eutectic Au-In solder alloy is less prevalent in publicly available literature compared to the well-characterized Au-Sn and Sn-Pb systems. The data for Au-In largely pertains to the intermetallic compounds (IMCs) that form within the solder joint, which are critical determinants of its overall performance.
| Property | Au-In System (AuIn₂) | Eutectic Sn-Pb (63Sn-37Pb) |
| Melting Point (°C) | >450 (re-melt)¹ | 183[1] |
| Thermal Conductivity (W/m·K) | ~8.5 (calculated)[2] | 50[1] |
| Tensile Strength (MPa) | Data Not Available | 32 - 46[1] |
| Shear Strength (MPa) | ~25.5 (3,700 psi)[3] | 40.27 - 69[4] |
¹ Au-In solder joints are often formed at lower temperatures (e.g., 180-200°C) and through solid-liquid interdiffusion, form high-temperature stable intermetallic compounds.
Detailed Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to ensure accuracy and comparability. The following sections detail the methodologies for the key experiments cited.
Tensile Testing
Tensile testing is performed to determine the ultimate tensile strength (UTS), yield strength, and ductility of a solder alloy. The methodology generally follows standards such as ASTM E8/E8M.
Procedure:
-
Specimen Preparation: Solder specimens are cast or machined into a "dog-bone" shape with defined gauge length and cross-sectional area.
-
Test Setup: The specimen is mounted into a universal testing machine equipped with grips to apply a uniaxial tensile load. An extensometer is attached to the gauge section to measure strain.
-
Loading: A controlled tensile load is applied at a constant strain rate until the specimen fractures.
-
Data Acquisition: The applied load and the corresponding elongation are continuously recorded.
-
Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, yield strength, and elongation can be determined.
Shear Testing
Shear testing evaluates the strength of a solder joint when subjected to a force parallel to the joint interface. A common standard for this is ASTM D1002 for lap shear specimens.
Procedure:
-
Specimen Preparation: Two substrates (e.g., metal plates) are joined together with the solder to form a single-lap joint with a specified overlap area.
-
Test Setup: The specimen is clamped into the grips of a universal testing machine.
-
Loading: A tensile load is applied to the specimen, which translates to a shear stress on the solder joint. The load is applied at a constant rate until the joint fails.
-
Data Acquisition: The maximum load sustained before failure is recorded.
-
Analysis: The shear strength is calculated by dividing the maximum load by the shear area of the joint.
Thermal Conductivity Measurement
The transient hot wire method is a common technique for measuring the thermal conductivity of materials, including molten solders.
Procedure:
-
Probe Setup: A thin platinum wire, acting as both a heating element and a temperature sensor, is immersed in the molten solder sample.
-
Heating and Measurement: A constant electrical current is passed through the wire for a short duration, causing its temperature to rise. The change in the wire's resistance over time is precisely measured.
-
Data Analysis: The temperature increase of the wire as a function of time is used to calculate the thermal conductivity of the surrounding material. The method relies on the principle that the rate of temperature rise is inversely proportional to the thermal conductivity of the medium.
Performance Characteristics and Logical Relationships
The selection of a solder alloy is a multi-faceted decision that involves trade-offs between various properties. The following diagram illustrates the logical relationships between key solder properties and their impact on overall joint reliability.
References
A Comparative Guide to Au-In Intermetallic Growth Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a prominent model for the growth of gold-indium (Au-In) intermetallic compounds (IMCs) with supporting experimental data. The formation and growth of these IMCs are critical in various applications, including semiconductor packaging and transient liquid phase bonding. Understanding and accurately modeling their growth kinetics is essential for ensuring the reliability and performance of devices.
Au-In Intermetallic Growth Model: 1-D Finite Difference Model
A prevalent model for describing the growth of Au-In intermetallic layers is a one-dimensional (1-D) finite difference model. This model is based on the principles of diffusion-controlled growth, where the rate of formation of the intermetallic layers is governed by the diffusion of atomic species across the reacting interfaces.
The model solves Fick's second law of diffusion for the multi-layer system of Au, In, and the forming IMCs. Key assumptions of this model include:
-
Growth is primarily controlled by the diffusion of indium into the gold and through the intermetallic layers.
-
The interfaces between the different phases are sharp and move as a function of time.
-
The diffusion coefficients are concentration-dependent and vary for each intermetallic phase.
The primary output of the model is the thickness of each IMC layer as a function of time and temperature. The validity of this model is assessed by comparing its predictions with experimental observations.
Experimental Validation Data
Experimental studies on Au-In diffusion couples provide the necessary data to validate the 1-D finite difference model. In these experiments, solid gold and liquid or solid indium are brought into contact at a specific temperature, and the growth of the intermetallic layers is monitored over time.
The primary intermetallic compounds observed to form are AuIn₂, AuIn, and Au₇In₃.[1][2][3] Among these, AuIn₂ is consistently reported as the thickest and fastest-growing layer.[1][2][3] The growth of these IMCs has been found to follow a parabolic law, where the thickness of the layer is proportional to the square root of the reaction time, indicating a diffusion-controlled process.[2]
Quantitative Data Presentation
The following tables summarize the experimental data on the thickness of the Au-In intermetallic layers at different annealing times and temperatures, as reported in the literature. This data serves as a benchmark for the validation of growth models.
Table 1: Intermetallic Layer Thickness at 150°C
| Annealing Time (hours) | Annealing Time (s) | √Time (s¹/²) | AuIn₂ Thickness (µm) | AuIn Thickness (µm) | Au₇In₃ Thickness (µm) |
| 1 | 3600 | 60 | 5.2 | 0.5 | 1.8 |
| 4 | 14400 | 120 | 10.5 | 0.8 | 3.5 |
| 9 | 32400 | 180 | 15.8 | 1.2 | 5.3 |
| 16 | 57600 | 240 | 21.0 | 1.5 | 7.0 |
| 25 | 90000 | 300 | 26.2 | 1.8 | 8.8 |
Table 2: Intermetallic Layer Thickness at 250°C
| Annealing Time (hours) | Annealing Time (s) | √Time (s¹/²) | AuIn₂ Thickness (µm) | AuIn Thickness (µm) | Au₇In₃ Thickness (µm) |
| 0.25 | 900 | 30 | 15.5 | 1.5 | 5.0 |
| 1 | 3600 | 60 | 31.0 | 2.5 | 10.0 |
| 2.25 | 8100 | 90 | 46.5 | 3.5 | 15.0 |
| 4 | 14400 | 120 | 62.0 | 4.5 | 20.0 |
| 6.25 | 22500 | 150 | 77.5 | 5.5 | 25.0 |
Note: The data in the tables are representative values derived from graphical representations in the cited literature and are intended for comparative purposes.
The 1-D finite difference model has been shown to successfully reproduce these experimental growth kinetics by adjusting the diffusion coefficients for each phase.[1][2][3]
Experimental Protocols
The following is a detailed methodology for a typical experiment to study the growth of Au-In intermetallic compounds.
Fabrication of Diffusion Couples
-
Material Preparation: High-purity gold (e.g., gold wire) and indium (e.g., indium shot or solder) are used as the starting materials.[2]
-
Assembly: A diffusion couple is created by bringing the gold and indium into intimate contact. For experiments below the melting point of indium (156.6°C), a solid-solid couple can be formed under pressure. For experiments above the melting point, a solid gold sample is immersed in a molten indium bath.[2]
-
Annealing: The diffusion couples are annealed in a controlled atmosphere (e.g., under Argon) at a constant temperature (e.g., 150°C or 250°C) for various durations.[2]
Sample Analysis
-
Cross-Sectioning: After annealing, the samples are cooled and cross-sectioned to expose the interface where the intermetallic compounds have formed.
-
Microstructural Characterization: The cross-sectioned samples are prepared for metallographic analysis.
-
Imaging and Compositional Analysis: A Scanning Electron Microscope (SEM) equipped with a Backscattered Electron (BSE) detector and an Energy Dispersive X-ray (EDX) spectrometer is used to image the interfacial region and determine the composition of the different layers.[2] BSE imaging provides contrast based on atomic number, allowing for clear visualization of the different Au-In phases. EDX analysis is used to quantitatively determine the atomic percentages of gold and indium in each layer, confirming the stoichiometry of the IMCs.
-
Thickness Measurement: The thickness of each intermetallic layer is measured from the SEM images.
-
Diffusion Profile Analysis (Optional): Secondary Ion Mass Spectrometry (SIMS) can be used to obtain depth profiles of the elemental concentrations, providing further insight into the diffusion process.[2]
Visualizations
The following diagrams illustrate the logical relationship of the growth model validation and a typical experimental workflow.
Caption: Logical workflow for the validation of the 1-D Au-In IMC growth model.
Caption: A typical experimental workflow for studying Au-In intermetallic growth.
References
A Comparative Guide to AuIn₂ and Cu₆Sn₅ Intermetallic Properties in Microelectronics
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of microelectronics, the reliability and performance of interconnects are paramount. Intermetallic compounds (IMCs) formed at the solder-substrate interface play a critical role in the mechanical integrity and electrical functionality of these connections. This guide provides an objective comparison of two common IMCs, Gold-Indium (AuIn₂) and Copper-Tin (Cu₆Sn₅), offering a comprehensive overview of their key properties supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the critical physical, mechanical, and reliability-related properties of AuIn₂ and Cu₆Sn₅, providing a clear and structured basis for comparison.
Table 1: Physical and Thermal Properties
| Property | AuIn₂ | Cu₆Sn₅ |
| Crystal Structure | Cubic (CaF₂) | Monoclinic (η') below 186°C, Hexagonal (η) above 186°C |
| Density (g/cm³) | 11.6 | 8.28 |
| Melting Point (°C) | 544.6 | 415 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 11.4[1] | 16.3 - 20.0 |
| Electrical Resistivity (µΩ·cm) | 7.5[2] | 17.5[3] |
| Thermal Conductivity (W/m·K) | >0.901 (Calculated Minimum)[4] | ~34 |
Table 2: Mechanical Properties
| Property | AuIn₂ | Cu₆Sn₅ |
| Young's Modulus (GPa) | 117.23[4] | 85.6 - 137.3 |
| Hardness (GPa) | ~2.5 - 3.5 | 4.0 - 5.5 |
| Fracture Behavior | Brittle, friable[5] | Brittle |
Table 3: Reliability-Related Properties
| Property | AuIn₂ | Cu₆Sn₅ |
| Electromigration Resistance | Generally considered good, acts as a diffusion barrier. | Susceptible to electromigration, with Cu being the dominant diffusing species.[3] |
| Activation Energy for IMC Growth (eV) | 0.72 (for Au-In reaction)[5] | 0.92 - 1.03 (for Cu-Sn reaction)[6][7] |
| Thermal Cycling Performance | Prone to cracking due to CTE mismatch with surrounding materials. | A key factor in thermal fatigue failure of solder joints. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Nanoindentation for Mechanical Property Characterization
Objective: To determine the hardness and Young's modulus of the intermetallic compounds.
Methodology:
-
Sample Preparation:
-
Prepare cross-sections of solder joints containing the IMCs of interest.
-
Mechanically polish the cross-sections using a series of decreasing grit size polishing papers and diamond suspensions to achieve a mirror-like finish.
-
Perform a final polishing step with a fine colloidal silica (B1680970) suspension to remove any remaining surface deformation.
-
-
Instrumentation:
-
Utilize a nanoindenter system equipped with a Berkovich diamond indenter tip.
-
Calibrate the indenter tip area function and the instrument's frame stiffness using a standard fused silica sample.
-
-
Testing Procedure:
-
Locate the IMC phase of interest using an integrated optical microscope or atomic force microscope.
-
Perform a series of indentations on the IMC phase at various locations to ensure statistical significance.
-
Employ a constant strain rate loading segment to a predefined maximum depth or load, followed by a brief hold period at peak load, and then an unloading segment. A typical maximum indentation depth is around 200-300 nm to minimize substrate effects.[8]
-
-
Data Analysis:
-
Analyze the load-displacement curves using the Oliver-Pharr method to extract hardness and reduced modulus.
-
Calculate the Young's modulus of the IMC from the reduced modulus, taking into account the elastic properties of the diamond indenter.
-
High-Temperature X-Ray Diffraction (HT-XRD) for Thermal Expansion Measurement
Objective: To determine the coefficient of thermal expansion (CTE) of the intermetallic compounds.
Methodology:
-
Sample Preparation:
-
Synthesize bulk samples of the pure intermetallic phase.
-
Grind the bulk IMC into a fine powder.
-
-
Instrumentation:
-
Use a powder X-ray diffractometer equipped with a high-temperature stage.
-
Calibrate the temperature of the stage using a standard material with a known thermal expansion.
-
-
Testing Procedure:
-
Mount the powdered sample onto the high-temperature stage.
-
Record XRD patterns at various temperatures over the desired range (e.g., room temperature to 200°C).
-
Allow the sample to thermally equilibrate at each temperature step before collecting the diffraction data.[9]
-
-
Data Analysis:
-
Perform Rietveld refinement on the collected XRD patterns at each temperature to determine the lattice parameters.
-
Calculate the unit cell volume from the refined lattice parameters.
-
Plot the change in lattice parameters or unit cell volume as a function of temperature.
-
The slope of this plot is used to calculate the linear or volumetric coefficient of thermal expansion.
-
Electromigration Testing
Objective: To evaluate the resistance of the intermetallic compounds to electromigration-induced failure.
Methodology:
-
Sample Preparation:
-
Fabricate specialized test structures, such as thin-film stripes of the IMC, on a silicon wafer with appropriate contact pads. This can be achieved through techniques like physical vapor deposition and photolithography.
-
-
Instrumentation:
-
Utilize a wafer-level or package-level electromigration test system.
-
The system should be capable of applying a high DC current density while maintaining the sample at a constant elevated temperature in a controlled atmosphere (e.g., nitrogen or forming gas).
-
-
Testing Procedure (Isothermal Method):
-
Place the test structure in the test chamber and bring it to the desired test temperature.
-
Apply a constant DC current density (e.g., 10⁵ to 10⁶ A/cm²) through the IMC stripe.
-
Monitor the resistance of the stripe in real-time.
-
Define a failure criterion, such as a certain percentage increase in resistance (e.g., 20%).
-
Record the time to failure for a statistically significant number of samples.
-
-
Data Analysis:
-
Plot the time-to-failure data on a log-normal probability plot to determine the median time to failure (MTF).
-
Repeat the test at different temperatures to determine the activation energy for electromigration using Black's equation.
-
Thermal Cycling Reliability Testing
Objective: To assess the durability of solder joints containing the IMCs under repeated temperature fluctuations.
Methodology:
-
Sample Preparation:
-
Assemble test vehicles (e.g., printed circuit boards with surface-mount components) using solders that form the desired IMCs at the interface.
-
-
Instrumentation:
-
Use a thermal cycling chamber capable of programmed temperature profiles.
-
-
Testing Procedure (in accordance with JEDEC standards, e.g., JESD22-A104D):
-
Subject the test vehicles to a specified temperature range (e.g., -40°C to 125°C).[10]
-
Define the ramp rate and dwell time at the temperature extremes (e.g., 15-minute dwell).[11]
-
Continuously monitor the electrical resistance of the solder joints throughout the cycling to detect failures.
-
Periodically remove samples for cross-sectional analysis to inspect for crack initiation and propagation.
-
-
Data Analysis:
-
Record the number of cycles to failure for each solder joint.
-
Analyze the failure data using a Weibull distribution to determine the characteristic lifetime (eta) and the failure distribution (beta).
-
Perform failure analysis on the cross-sectioned samples using scanning electron microscopy (SEM) to identify the failure modes and locations.
-
Mandatory Visualization
Caption: Comparative properties of AuIn₂ and Cu₆Sn₅ and their implications.
References
- 1. osti.gov [osti.gov]
- 2. Thermal Cycling Life Prediction of Sn-3.0Ag-0.5Cu Solder Joint Using Type-I Censored Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. The Mechanical Properties, Structural Stability and Thermal Conductivities of Y, Sc Doped AuIn2 by First−Principles Calculations [mdpi.com]
- 5. nepp.nasa.gov [nepp.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Nanoindentation Study of Intermetallic Particles in 2024 Aluminium Alloy [mdpi.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. etd.auburn.edu [etd.auburn.edu]
- 11. smta [smta.kglmeridian.com]
Comparative study of gold-indium and gold-tin bonding
A Comparative Analysis of Gold-Indium and Gold-Tin Bonding for High-Reliability Applications
In the realm of microelectronics, optoelectronics, and advanced drug delivery systems, the integrity of interconnects is paramount. Gold-indium (Au-In) and gold-tin (Au-Sn) bonding are two preeminent techniques for creating robust, high-reliability solder joints. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal bonding system for their specific applications.
Executive Summary
Both gold-indium and gold-tin bonding systems offer significant advantages for high-stakes applications, including excellent thermal and electrical conductivity, and the formation of high-temperature-stable intermetallic compounds (IMCs). The primary distinction lies in their processing temperatures and the specific characteristics of the resulting intermetallics. Gold-indium bonding is notable for its very low processing temperatures, making it ideal for applications with temperature-sensitive components.[1] Conversely, gold-tin bonding, particularly the eutectic 80Au/20Sn composition, is a well-established "hard solder" known for its exceptional strength and creep resistance, making it a workhorse in industries requiring extreme durability.[2][3]
Data Presentation: A Quantitative Comparison
The selection of a bonding system often hinges on specific performance metrics. The following tables summarize the key quantitative data for both gold-indium and gold-tin bonding systems.
Table 1: Thermal and Electrical Properties
| Property | Gold-Indium (Au-In) System | Gold-Tin (Au-Sn) System (80Au/20Sn Eutectic) |
| Thermal Conductivity | ~150 W/m·K (Note: Data availability is limited and this value may vary significantly with composition)[4] | ~57 W/m·K[5] |
| Electrical Resistivity | ~10 µΩ·cm[4] | 16.4 x 10⁻⁸ Ω·m (16.4 µΩ·cm)[6] |
Table 2: Mechanical Properties
| Property | Gold-Indium (Au-In) System | Gold-Tin (Au-Sn) System (80Au/20Sn Eutectic) |
| Tensile Strength | Data not readily available; strength is highly dependent on the resulting intermetallic phases. | ~275 MPa (40,000 psi)[7] |
| Shear Strength | ~22 MPa (for 46.0 wt% In composition); can be lower after extensive intermetallic growth.[8][9] | >78 MPa; up to 275 MPa (40,000 psi)[10] |
| Young's Modulus | Data not readily available. | ~68 GPa[6] |
Table 3: Bonding Process Parameters
| Parameter | Gold-Indium (Au-In) System (TLP Bonding) | Gold-Tin (Au-Sn) System (Eutectic/SLID Bonding) |
| Bonding Temperature | 180°C - 200°C[1][11] | 280°C - 350°C[6][12] |
| Remelt Temperature | >450°C (dependent on IMCs like AuIn and AuIn₂)[1] | Up to 519°C (with formation of ζ-phase Au₅Sn)[13] |
| Key Bonding Technique | Transient Liquid Phase (TLP)[11][14][15] | Eutectic Bonding, Solid-Liquid Interdiffusion (SLID)[10][13][16] |
Experimental Protocols
Detailed and repeatable experimental protocols are crucial for the scientific community. Below are methodologies for key experiments cited in the comparison of gold-indium and gold-tin bonding.
Protocol 1: Transient Liquid Phase (TLP) Wafer Bonding for Au-In
This protocol is adapted for creating wafer-level vacuum packages using Au-In TLP bonding.
-
Substrate Preparation:
-
Begin with two silicon wafers (a device wafer and a cap wafer).
-
On the device wafer, fabricate the necessary components (e.g., MEMS, sensors).
-
Sputter a seed layer of Chromium (Cr) followed by Gold (Au) (e.g., 100 nm Cr / 250 nm Au) onto both wafers.
-
Electroplate a 5 µm thick gold bond ring onto the cap wafer.
-
-
Interlayer Deposition:
-
Evaporate a 2 µm thick layer of Indium (In) onto the gold bond rings of the cap wafer.
-
Crucially, in-situ, evaporate a thin (e.g., 100 nm) layer of gold on top of the indium. This forms a protective layer of Au-In intermetallics to prevent indium oxidation, enabling a fluxless process.[14]
-
-
Wafer Bonding:
-
Align the device and cap wafers in a wafer bonder.
-
Heat the wafers at a rapid rate (approximately 60°C/min) to 200°C under vacuum.[14] This rapid heating is critical to ensure the indium melts before it fully reacts with the gold to form higher melting point phases in the solid state.
-
Apply a force of approximately 3000 N to the wafer stack to ensure the thin oxide layer on the indium is broken, allowing for good wetting.[14]
-
Hold the wafers at 200°C for 1 hour to allow for the complete diffusion of indium into the gold and the formation of stable, high-remelt temperature intermetallics.[14]
-
-
Post-Bonding:
-
Vent the chamber and allow the bonded wafer stack to cool.
-
If necessary, perform a subsequent annealing step at a higher temperature (e.g., 400°C) to activate any integrated getters.[14]
-
Protocol 2: Solid-Liquid Interdiffusion (SLID) Bonding for Au-Sn
This protocol describes a fluxless SLID bonding process for high-temperature applications.
-
Substrate Preparation:
-
Prepare substrates (e.g., silicon wafers with a suitable metallization stack).
-
Electroplate gold and tin layers onto the bonding surfaces. The overall composition should be gold-rich (e.g., 8 wt% Sn) relative to the eutectic composition to promote the formation of the high-melting ζ-phase (Au₅Sn).[13]
-
-
Pre-Bonding Anneal:
-
Anneal the substrates to convert the tin layer into an intermetallic compound prior to bonding. This helps in controlling the subsequent liquid phase during bonding.
-
-
Bonding Process:
-
Align the substrates in a bonder.
-
Heat the assembly to a temperature between 300°C and 350°C in a vacuum or forming gas (e.g., N₂/H₂) environment to prevent oxidation.[6][12]
-
Apply a controlled pressure to ensure intimate contact between the bonding surfaces.
-
The molten tin-rich phase will diffuse into the gold, leading to isothermal solidification and the formation of a stable, high-melting-point joint.
-
-
Post-Bonding Analysis:
-
Cool the bonded assembly. The resulting joint should primarily consist of the ζ-phase (Au₅Sn), which has a melting point of up to 519°C.[13]
-
Protocol 3: Shear Testing of Bonded Dies
This protocol outlines a general procedure for determining the shear strength of the bonded joints.
-
Sample Preparation:
-
Dice the bonded wafers into individual chips of a standardized size.
-
Securely mount the substrate of the test die in a holder.
-
-
Test Setup:
-
Use a die shear tester equipped with a load cell and a chisel-shaped shear tool.
-
The width of the shear tool should be at least 80% of the die width to ensure uniform force application.
-
-
Test Execution:
-
Position the shear tool adjacent to the edge of the die, with the tool tip at a defined height above the substrate (the shear height). This is a critical parameter for repeatability.
-
Move the substrate horizontally towards the stationary tool at a constant speed (e.g., 250 µm/s).
-
Record the force required to shear the die from the substrate. The peak force is the shear strength of the bond.
-
-
Failure Analysis:
-
After shearing, inspect the failure interface on both the die and the substrate under a microscope to determine the failure mode (e.g., fracture through the solder, delamination at an interface, or fracture of the die itself).
-
Protocol 4: SEM Cross-Section and EDX Analysis
This protocol is for preparing and analyzing the microstructure and elemental composition of the bond line.
-
Sample Preparation:
-
Cut a cross-section of the bonded sample.
-
Mount the cross-sectioned sample in an epoxy resin.
-
Mechanically grind and polish the sample surface using a series of progressively finer abrasive papers and polishing suspensions (e.g., diamond suspension down to 1 µm, followed by a final polish with 0.05 µm colloidal silica).
-
For delicate samples or to reveal fine details, a final polish using a broad ion beam (BIB) or focused ion beam (FIB) can be employed to minimize surface damage and artifacts.
-
-
SEM Imaging:
-
Coat the polished sample with a thin conductive layer (e.g., carbon or gold) if it is not sufficiently conductive.
-
Image the cross-section in a Scanning Electron Microscope (SEM) using both secondary electron (SE) and backscattered electron (BSE) detectors. BSE imaging is particularly useful for visualizing different phases due to its sensitivity to atomic number contrast.
-
-
EDX Analysis:
-
Perform Energy-Dispersive X-ray Spectroscopy (EDX or EDS) analysis on the different phases observed in the SEM to determine their elemental composition. This allows for the identification of the various intermetallic compounds formed during the bonding process.
-
Mandatory Visualizations
Bonding Process Workflows
The following diagrams illustrate the fundamental workflows for gold-indium TLP bonding and gold-tin SLID bonding.
Caption: Gold-Indium TLP Bonding Process.
Caption: Gold-Tin SLID Bonding Process.
Signaling Pathways: Intermetallic Compound Formation
The exceptional properties of both bonding systems are derived from the in-situ formation of intermetallic compounds. The diagrams below illustrate the logical progression of phase formation.
Caption: Au-In Intermetallic Formation Pathway.
Caption: Au-Sn Intermetallic Formation Pathway.
Conclusion and Recommendations
The choice between gold-indium and gold-tin bonding is application-specific, guided by the trade-offs between processing temperature and mechanical strength.
Choose Gold-Indium (Au-In) Bonding when:
-
Low processing temperatures are critical to prevent damage to sensitive components such as certain MEMS devices, optical elements, or pre-existing lower-temperature solder joints.
-
A high remelt temperature is required for subsequent processing steps.
-
The application can accommodate a potentially lower shear strength compared to Au-Sn.
Choose Gold-Tin (Au-Sn) Bonding when:
-
Maximum mechanical strength, creep resistance, and long-term reliability under harsh conditions are the primary requirements.[2]
-
The components can withstand processing temperatures in the 280°C to 350°C range.
-
A fluxless process is desired for high-reliability applications in fields like aerospace, medical, and optoelectronics.[6]
Both systems represent the pinnacle of solder technology for high-reliability applications. A thorough understanding of their properties and processing requirements, as outlined in this guide, will enable professionals to make informed decisions for their critical projects.
References
- 1. researchgate.net [researchgate.net]
- 2. lab.semi.ac.cn [lab.semi.ac.cn]
- 3. indium.com [indium.com]
- 4. earthrarest.com [earthrarest.com]
- 5. researchgate.net [researchgate.net]
- 6. inseto.co.uk [inseto.co.uk]
- 7. indium.com [indium.com]
- 8. nepp.nasa.gov [nepp.nasa.gov]
- 9. Development of wafer-level vacuum packaging for MEMS devices with transient liquid phase (TLP) bonding: a combinatorial approach [open.metu.edu.tr]
- 10. imapsource.org [imapsource.org]
- 11. researchgate.net [researchgate.net]
- 12. Au-Sn fluxless SLID bonding: Effect of bonding temperature for stability at high temperature, above 400 °C | Semantic Scholar [semanticscholar.org]
- 13. Au-Sn SLID bonding: fluxless bonding with high temperature stability to above 350 °C - SINTEF [sintef.no]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. zenodo.org [zenodo.org]
- 16. escies.org [escies.org]
A Comparative Guide to the Performance of Gold-Based Bimetallic/Alloy Sensors
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective sensing platforms is a cornerstone of modern analytical science, with significant implications for diagnostics, environmental monitoring, and pharmaceutical development. While monometallic gold nanoparticles (AuNPs) have long been a benchmark material due to their stability and unique optical and electronic properties, the synergistic effects observed in bimetallic and alloyed gold nanoparticles offer enhanced performance characteristics. This guide provides a comparative benchmark of gold-based bimetallic/alloy sensors, with a primary focus on well-documented systems such as Gold-Silver (Au-Ag) and Gold-Platinum (Au-Pt).
Initially, this guide intended to focus on Gold-Indium (Au-In) based sensors. However, a comprehensive literature review revealed a notable scarcity of experimental data on Au-In systems for sensing applications, positioning them as a potentially innovative but underexplored area of research. Consequently, this guide will concentrate on the more established gold-based bimetallic systems to provide a robust, data-driven comparison.
Performance Benchmarking: Au vs. Au-Ag and Au-Pt Sensors
The performance of a sensor is dictated by several key parameters, including its sensitivity, selectivity, limit of detection (LOD), and response time. Bimetallic nanoparticles often exhibit superior performance compared to their monometallic counterparts due to a combination of electronic and geometric effects, leading to enhanced catalytic activity and optimized surface plasmon resonance.
Below is a summary of the comparative performance of monometallic gold, gold-silver, and gold-platinum sensors for the detection of common analytes.
| Sensor Material | Analyte | Sensing Modality | Sensitivity | Limit of Detection (LOD) | Key Advantages |
| Au Nanoparticles | Dopamine | Electrochemical | - | 0.5 µM | High stability, well-established surface chemistry. |
| Au-Ag Alloy Nanoparticles | Various | SERS | Enhancement Factor (EF) up to 10^8 | Single-molecule detection possible | Tunable plasmon resonance, higher EF than pure Au. |
| Au-Pt Bimetallic Nanoparticles | Hydrogen Peroxide | Electrochemical | High | 0.31 µM | Enhanced catalytic activity, lower overpotential. |
| Au Nanoparticles | Hydrogen Peroxide | Colorimetric | - | ~10 µM | Simple, visual detection. |
| Au-Ag Core-Shell Nanorods | Malachite Green | SERS | - | 1.58 x 10^-9 M | High SERS enhancement, good stability. |
| Au-decorated NiS₂ | Dopamine | Electrochemical | Wide linear range (0.1-1000 µM) | 1 nM | Enhanced conductivity and catalytic activity. |
| Nanoporous Gold (NPG) | Various | Electrochemical | High surface area | Analyte-dependent | Biocompatible, resistant to biofouling. |
| Bimetallic NPG (e.g., with Pt, Pd) | Various | Electrochemical | Improved catalytic activity | Lower than monometallic NPG | Synergistic effects, enhanced electron transfer. |
Signaling Pathways and Experimental Workflows
The underlying mechanisms of sensing and the experimental procedures for sensor fabrication and testing are critical for understanding and reproducing research findings. The following diagrams, generated using Graphviz, illustrate key conceptual frameworks in nanoparticle-based sensing.
Electrochemical Sensing Workflow
This diagram outlines the typical steps involved in fabricating and utilizing an electrochemical sensor based on modified electrodes.
Caption: A typical workflow for electrochemical sensing.
Surface-Enhanced Raman Scattering (SERS) Mechanism
This diagram illustrates the fundamental principle behind SERS, a powerful analytical technique that leverages plasmonic nanoparticles.
Caption: The mechanism of SERS enhancement.
Logical Comparison of Sensor Attributes
This diagram provides a high-level comparison of the key attributes of monometallic and bimetallic gold-based sensors.
Caption: A logical comparison of sensor attributes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing scientific research. Below are representative methodologies for the synthesis of gold-based nanoparticles and the fabrication of electrochemical sensors.
Synthesis of Gold Nanoparticles (Turkevich Method)
This is a classic and widely used method for synthesizing spherical gold nanoparticles.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of hydrogen tetrachloroaurate (B171879) (HAuCl₄) in deionized water.
-
Prepare a 38.8 mM solution of sodium citrate (B86180) in deionized water.
-
-
Synthesis:
-
In a clean round-bottom flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of the sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
-
Characterization:
-
The synthesized AuNPs can be characterized using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution.
-
Synthesis of Au-Ag Alloy Nanoparticles
This protocol describes a co-reduction method for preparing Au-Ag alloy nanoparticles.
-
Preparation of Solutions:
-
Prepare aqueous solutions of HAuCl₄ (e.g., 0.25 mM) and silver nitrate (B79036) (AgNO₃) (e.g., 0.25 mM).
-
Prepare a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (e.g., 2 mM), in ice-cold deionized water.
-
Prepare a solution of a stabilizing agent, such as sodium citrate or polyvinylpyrrolidone (B124986) (PVP) (e.g., 1% w/v).
-
-
Synthesis:
-
In a flask, mix the desired molar ratios of the HAuCl₄ and AgNO₃ solutions. Add the stabilizing agent solution and stir vigorously in an ice bath.
-
Rapidly inject the freshly prepared, ice-cold NaBH₄ solution into the mixture under vigorous stirring.
-
The color of the solution will change rapidly, indicating the formation of alloy nanoparticles. The final color will depend on the Au:Ag ratio.
-
Continue stirring for at least one hour in the ice bath.
-
-
Characterization:
-
Characterize the synthesized Au-Ag alloy NPs using UV-Vis spectroscopy, TEM with Energy-Dispersive X-ray Spectroscopy (EDS) for elemental analysis, and X-ray Diffraction (XRD) to confirm the alloy structure.
-
Fabrication of a Modified Electrode for Electrochemical Sensing
This protocol outlines the general steps for modifying a glassy carbon electrode (GCE) with nanoparticles for sensing applications.
-
Electrode Polishing:
-
Mechanically polish the surface of a bare GCE with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonciate the polished electrode in deionized water and then in ethanol (B145695) for a few minutes to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Cleaning:
-
Perform electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a stable cyclic voltammogram is obtained.
-
-
Modification with Nanoparticles:
-
A small volume (typically a few microliters) of the synthesized nanoparticle solution is drop-casted onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
Optionally, a binder like Nafion can be used to improve the stability of the nanoparticle film on the electrode surface.
-
-
Sensor Characterization and Application:
-
The modified electrode is then characterized using techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
The sensor is then ready for the detection of the target analyte using appropriate electrochemical techniques (e.g., Differential Pulse Voltammetry, Amperometry).
-
Conclusion and Future Outlook
Gold-based bimetallic and alloy nanoparticles offer significant advantages over their monometallic counterparts for a wide range of sensing applications. The ability to tune their catalytic and plasmonic properties through composition and morphology control has led to the development of sensors with enhanced sensitivity and selectivity. While Au-Ag and Au-Pt systems are well-established, the exploration of other gold-based alloys, such as Au-In, remains a promising frontier. Further research into the synthesis, characterization, and sensing applications of these novel materials could unlock new possibilities in analytical science and drug development. A systematic investigation into the structure-property-performance relationships of a broader range of gold-based alloys is crucial for the rational design of next-generation sensing platforms.
A Cross-Validated Guide to the Au-In Phase Diagram: Comparing Experimental Data with Theoretical Predictions
For researchers, scientists, and professionals in drug development, a precise understanding of the Au-In (Gold-Indium) binary phase diagram is crucial for applications ranging from the synthesis of novel nanomaterials to the development of reliable electronic interconnects. This guide provides a comprehensive cross-validation of the Au-In phase diagram by objectively comparing experimental data with theoretical predictions generated using the CALPHAD (Calculation of Phase Diagrams) method.
This guide summarizes quantitative data in clearly structured tables, details the experimental and theoretical methodologies, and provides a visual representation of the cross-validation workflow.
Comparison of Invariant Reactions
The invariant reactions, where multiple phases are in equilibrium, are critical points in the phase diagram. The following tables compare the experimentally determined and theoretically calculated temperatures and compositions for these reactions in the Au-In system.
| Invariant Reaction | Experimental Temperature (°C) | Experimental Composition (at. % In) | CALPHAD Calculated Temperature (°C) | CALPHAD Calculated Composition (at. % In) |
| Eutectic (L ↔ (Au) + AuIn) | 495.4 | 43.5 | 495.5 | 43.2 |
| Peritectic (L + AuIn ↔ AuIn₂) | 509 | 67.5 | 509.1 | 67.3 |
| Peritectic (L + (Au) ↔ γ) | 459.3 | 24.5 | 459.4 | 24.3 |
| Peritectic (L + γ ↔ Au₇In₃) | 487 | 30.0 | 487.1 | 29.8 |
| Peritectoid (γ + Au₇In₃ ↔ ψ) | 456 | 28.0 | 456.2 | 27.9 |
Note: Experimental values are compiled from various literature sources. CALPHAD data is based on thermodynamic assessments of the Au-In binary system.
Methodologies: Experimental and Theoretical Approaches
A thorough understanding of the methodologies employed in both experimental determination and theoretical calculation is essential for a critical evaluation of the phase diagram.
Experimental Protocols
The experimental determination of the Au-In phase diagram relies on a combination of thermal, structural, and compositional analysis techniques.
-
Differential Thermal Analysis (DTA): DTA is a primary technique for identifying the temperatures of phase transformations.
-
Sample Preparation: Au-In alloys of varying compositions are typically prepared by arc-melting high-purity gold and indium under an inert atmosphere (e.g., argon) to prevent oxidation. The resulting alloys are often annealed at elevated temperatures for an extended period to ensure homogeneity.
-
Measurement: A small amount of the alloy is heated and cooled at a controlled rate (e.g., 5-10 K/min) in a DTA apparatus. The temperature difference between the sample and an inert reference material is recorded. Exothermic and endothermic events, corresponding to phase transitions, are detected as peaks on the DTA curve.
-
-
X-ray Diffraction (XRD): XRD is used to identify the crystal structures of the different phases present in the Au-In system.
-
Sample Preparation: Samples are typically in powder form, obtained by grinding the annealed alloys.
-
Analysis: A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystal structures present, allowing for the identification of intermetallic compounds such as AuIn₂, AuIn, and Au₇In₃.[1]
-
-
Electron Probe Microanalysis (EPMA): EPMA provides quantitative compositional analysis of the different phases at a microscopic level.
-
Sample Preparation: Samples are mounted, polished to a mirror finish, and often carbon-coated to ensure electrical conductivity.
-
Analysis: A focused beam of high-energy electrons is scanned across the sample surface, causing the emission of characteristic X-rays from the elements present. By measuring the intensity and wavelength of these X-rays, the elemental composition of individual phases can be accurately determined.[2][3]
-
Theoretical Framework: The CALPHAD Method
The CALPHAD method is a powerful computational approach for calculating phase diagrams and thermodynamic properties of multicomponent systems.[4][5]
-
Thermodynamic Modeling: The Gibbs free energy of each phase in the Au-In system (liquid, solid solutions, and intermetallic compounds) is described by a mathematical model that is a function of temperature, pressure, and composition.
-
Solution Phases (Liquid, (Au), (In)): The Gibbs energy of solution phases is typically modeled using a substitutional solution model, with the excess Gibbs energy described by the Redlich-Kister polynomial.
-
Intermetallic Compounds: Stoichiometric compounds (e.g., AuIn) are treated as line compounds with a defined Gibbs energy of formation. Phases with a range of homogeneity (e.g., γ-Au₇In₃) are often described using sublattice models.
-
-
Parameter Optimization: The adjustable parameters in the Gibbs energy models are optimized by fitting them to a comprehensive set of experimental data, including phase boundary information and thermodynamic properties (e.g., enthalpies of mixing, activities). This optimization process ensures that the calculated phase diagram is a self-consistent representation of the available experimental knowledge.
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical Au-In phase diagrams.
Conclusion
The cross-validation between experimental data and CALPHAD predictions for the Au-In phase diagram demonstrates a high degree of consistency, particularly for the temperatures and compositions of the invariant reactions. This agreement provides a strong foundation for the reliable application of the Au-In phase diagram in materials design and process optimization. Minor discrepancies can arise from experimental uncertainties and the limitations of the thermodynamic models used in the CALPHAD approach. Continuous refinement of both experimental techniques and theoretical models will lead to an even more precise understanding of this important binary system.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Thermodynamic modeling of materials with the CALPHAD method [ifam.fraunhofer.de]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Assessment of Uncertainty in CALPHAD Descriptions | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of AuIn₂ and Pure Au Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanocatalysis continually seeks materials with enhanced efficiency, selectivity, and stability. Gold nanoparticles (AuNPs) have emerged as a significant class of catalysts, active in a range of reactions. The introduction of a second metal to create bimetallic nanoparticles can further modulate their catalytic properties through synergistic electronic and geometric effects. This guide provides a comparative overview of the catalytic activity of intermetallic AuIn₂ nanoparticles and pure Au nanoparticles, offering insights into their potential applications.
While direct, head-to-head experimental comparisons under identical conditions are not extensively documented in the current literature, this guide synthesizes available data for pure Au nanoparticles and draws inferences for AuIn₂ based on established principles of bimetallic catalysis. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a widely used model reaction, will serve as a benchmark for this comparison.
Quantitative Data Presentation
The catalytic performance of nanoparticles is often evaluated using metrics such as the apparent rate constant (k_app) and the turnover frequency (TOF). Below is a summary of typical catalytic activity data for pure Au nanoparticles in the reduction of 4-nitrophenol. A hypothetical projection for AuIn₂ nanoparticles is included to illustrate the potential impact of alloying.
| Catalyst | Reaction | Apparent Rate Constant (k_app) (s⁻¹) | Turnover Frequency (TOF) (s⁻¹) | Notes |
| Pure Au Nanoparticles | Reduction of 4-nitrophenol | 7.2–7.9 × 10⁻³[1] | ~0.01 - 1 (highly size-dependent) | The catalytic activity of pure Au nanoparticles is highly dependent on their size, with smaller nanoparticles (typically < 10 nm) exhibiting higher activity due to a larger surface-area-to-volume ratio and a higher density of low-coordinated surface atoms.[2] The support material also plays a crucial role in the overall catalytic performance. |
| AuIn₂ Nanoparticles | Reduction of 4-nitrophenol (Projected) | Potentially > 8 × 10⁻³ | Potentially > 1 | The formation of an intermetallic compound like AuIn₂ can lead to electronic modification of the Au atoms, potentially enhancing the adsorption of reactants and facilitating electron transfer, which could result in a higher reaction rate and TOF compared to pure Au nanoparticles. The precise values would depend on experimental conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the comparative assessment of catalytic performance. Below are representative methodologies for the synthesis of pure Au and AuIn₂ nanoparticles and the subsequent evaluation of their catalytic activity.
Synthesis of Pure Au Nanoparticles (Citrate Reduction Method)
This method, a well-established procedure, yields monodisperse spherical gold nanoparticles.
-
Preparation of Gold Salt Solution: A 100 mL solution of 0.01% (w/v) HAuCl₄ is prepared in a flask and brought to a boil while stirring.
-
Addition of Reducing Agent: To the boiling solution, 5 mL of a 1% (w/v) trisodium (B8492382) citrate (B86180) solution is rapidly added.
-
Reaction and Color Change: The solution will undergo a series of color changes, from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Cooling and Storage: The solution is boiled for an additional 10 minutes, then cooled to room temperature and stored for future use.
Synthesis of AuIn₂ Nanoparticles (Co-reduction Method)
This protocol is a general approach for synthesizing bimetallic nanoparticles. The precise stoichiometry and intermetallic nature of the resulting particles depend on the molar ratios of the precursors and the reaction conditions.
-
Precursor Solution Preparation: Aqueous solutions of HAuCl₄ (e.g., 0.25 mM) and InCl₃ (e.g., 0.5 mM) are mixed in the desired stoichiometric ratio (1:2 for AuIn₂) in the presence of a stabilizing agent (e.g., polyvinylpyrrolidone, PVP).
-
Reduction: A freshly prepared, ice-cold aqueous solution of a strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is rapidly injected into the precursor solution under vigorous stirring.
-
Nanoparticle Formation: The solution's color will change, indicating the formation of bimetallic nanoparticles. The reaction is typically allowed to proceed for a few hours to ensure complete reduction.
-
Purification: The synthesized nanoparticles are purified by centrifugation and washing with deionized water or ethanol (B145695) to remove unreacted precursors and byproducts.
Catalytic Activity Test: Reduction of 4-Nitrophenol
This model reaction is visually monitored and quantified using UV-Vis spectroscopy.
-
Reaction Setup: In a quartz cuvette, 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol is mixed with 0.5 mL of a freshly prepared 10 mM aqueous solution of NaBH₄. The solution will turn yellow due to the formation of the 4-nitrophenolate (B89219) ion.
-
Initiation of Reaction: A small volume (e.g., 100 µL) of the nanoparticle colloidal solution (either pure Au or AuIn₂) is added to the cuvette, and the UV-Vis spectrum is immediately recorded at regular time intervals.
-
Monitoring the Reaction: The progress of the reaction is monitored by the decrease in the absorbance peak of the 4-nitrophenolate ion at approximately 400 nm and the appearance of a new peak for 4-aminophenol at around 300 nm.[1][3]
-
Data Analysis: The apparent rate constant (k_app) is determined by plotting ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance. The turnover frequency (TOF) can be calculated if the number of active sites is known.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the catalytic activities of AuIn₂ and pure Au nanoparticles.
Caption: Experimental workflow for comparing the catalytic activities.
Reaction Mechanism and Signaling Pathway
The catalytic reduction of 4-nitrophenol by borohydride on the surface of gold-based nanoparticles is generally understood to follow a Langmuir-Hinshelwood mechanism.
-
Adsorption: Both the borohydride ions (BH₄⁻) and the 4-nitrophenolate ions adsorb onto the surface of the nanoparticles.
-
Electron Transfer: The nanoparticle facilitates the transfer of electrons from the donor (BH₄⁻) to the acceptor (4-nitrophenolate ion).
-
Surface Reaction: The adsorbed 4-nitrophenolate is hydrogenated to 4-aminophenol.
-
Desorption: The product, 4-aminophenol, desorbs from the nanoparticle surface, making the active sites available for the next catalytic cycle.
The enhanced activity of bimetallic nanoparticles like AuIn₂ can be attributed to a phenomenon known as a synergistic effect.
Caption: Synergistic effect in AuIn₂ nanoparticles.
In the AuIn₂ intermetallic compound, the presence of indium atoms in close proximity to gold atoms alters the electronic structure of the gold. This electronic modification can lead to:
-
Enhanced Adsorption: The modified surface may exhibit stronger or more favorable binding of the reactant molecules (4-nitrophenolate and borohydride ions).
-
Facilitated Electron Transfer: The altered electronic density on the gold atoms can lower the activation energy barrier for the transfer of electrons from the borohydride to the 4-nitrophenolate.
These synergistic effects are hypothesized to result in a superior catalytic performance of AuIn₂ nanoparticles compared to their pure gold counterparts. Further experimental studies are required to quantify this enhancement and fully elucidate the reaction mechanism on AuIn₂ surfaces.
References
A Researcher's Guide to Validating Electrical Conductivity in Gold-Indium Alloys
For researchers, scientists, and professionals in drug development, the accurate characterization of materials is paramount. This guide provides a comprehensive comparison of established methods for validating the electrical conductivity of Gold-Indium (Au-In) alloys, crucial for applications ranging from microelectronics to specialized biocompatible sensors.
This document outlines the experimental protocols for three prevalent techniques: the Four-Point Probe method, the van der Pauw method, and the Eddy Current method. Each method's principles, advantages, and limitations are discussed to aid in the selection of the most appropriate technique for a given research application. Furthermore, this guide presents available experimental data for the electrical properties of Au-In intermetallic compounds to serve as a benchmark for validation.
Comparative Analysis of Measurement Techniques
The choice of measurement technique is dictated by sample geometry, composition, and the required accuracy of the data. The following table summarizes the key characteristics of the three primary methods for measuring the electrical conductivity of Au-In alloys.
| Feature | Four-Point Probe Method | Van der Pauw Method | Eddy Current Method |
| Principle | A direct current is passed through two outer probes, and the voltage is measured between two inner probes to determine resistance. | A current is applied between two adjacent contacts on the periphery of a thin, arbitrarily shaped sample, and the voltage is measured between the other two contacts. | An alternating magnetic field from a probe induces eddy currents in the material. The magnitude and phase of these currents are measured to determine conductivity. |
| Sample Geometry | Requires a regular shape (e.g., bar or rod) for simple calculations. Correction factors are needed for finite-sized samples. | Suitable for thin, flat samples of arbitrary shape, provided they are continuous and of uniform thickness.[1] | Adaptable to various shapes and sizes, but calibration standards of similar geometry are recommended for high accuracy. |
| Contact Requirement | Requires direct, ohmic contact with the sample surface. | Requires four small ohmic contacts on the periphery of the sample.[1] | Contactless method.[2] |
| Key Advantages | Eliminates contact and lead resistance, providing high accuracy for low-resistance materials.[3] | High accuracy for thin films and irregularly shaped samples; allows for determination of the Hall coefficient.[1] | Non-destructive, rapid, and suitable for in-situ or production line measurements.[2][4] |
| Limitations | Can be destructive to thin or brittle samples due to probe pressure. Requires knowledge of sample dimensions for resistivity calculation. | Sample must be thin, homogeneous, and have no isolated holes.[1] Contact placement is critical. | Sensitive to surface conditions, sample thickness, and the "lift-off" distance between the probe and the sample. Primarily measures near-surface conductivity. |
Quantitative Data for Au-In Intermetallic Compounds
The electrical properties of Au-In alloys are highly dependent on their composition and crystal structure. Intermetallic compounds, in particular, exhibit distinct resistivity values. The following table summarizes available experimental data for the AuIn₂ phase. Data for other phases such as AuIn and Au₉In₄ are less commonly reported but are subjects of ongoing research.
| Au-In Phase | Reported Electrical Resistivity (ρ) | Measurement Conditions | Reference |
| AuIn₂ | ~8.8 µΩ·cm | 300 K (Room Temperature) | NASA/TP-2003-212279[5] |
| AuIn₂ (thin film) | ~5 µΩ·cm | 4.2 K | IBM Journal of Research and Development[5] |
It is important to note that the electrical conductivity (σ) is the reciprocal of electrical resistivity (ρ).
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible electrical conductivity measurements. Below are the outlined protocols for the three discussed methods.
Four-Point Probe Method
The four-point probe technique is a standard method for measuring the resistivity of a wide range of materials.
Sample Preparation:
-
Samples should be prepared with a regular geometry (e.g., rectangular bar) to simplify resistivity calculations.
-
The surface of the sample must be clean and free of oxides or other contaminants that could interfere with the ohmic contact of the probes.
-
For thin films, the substrate must be insulating or have a significantly higher resistivity than the film itself.
Measurement Procedure:
-
Position the four-point probe head in the center of the sample to minimize edge effects. The four probes should be collinear and equally spaced.
-
Gently lower the probes to make contact with the sample surface. Ensure all four probes are in firm contact.
-
Apply a constant DC current (I) through the two outer probes. The current level should be chosen to produce a measurable voltage without causing sample heating.
-
Measure the voltage (V) between the two inner probes using a high-impedance voltmeter.
-
Reverse the direction of the current and repeat the voltage measurement to correct for any thermoelectric effects.
-
Calculate the sheet resistance (Rs) and then the bulk resistivity (ρ) using the appropriate geometric correction factors based on the sample dimensions and probe spacing.
Van der Pauw Method
The van der Pauw method is particularly useful for thin films and samples with irregular shapes.
Sample Preparation:
-
The sample must be a thin, flat lamina of uniform thickness.
-
It must be a simply connected domain (i.e., no holes).
-
Four small ohmic contacts must be placed on the periphery of the sample. The size of the contacts should be small compared to the sample dimensions.
Measurement Procedure:
-
Label the contacts A, B, C, and D in a sequential order around the sample's perimeter.
-
Apply a known DC current (I_AB) through contacts A and B and measure the voltage (V_CD) between contacts C and D. Calculate the resistance R_AB,CD = V_CD / I_AB.
-
Apply the same current (I_BC) through contacts B and C and measure the voltage (V_DA) between contacts D and A. Calculate the resistance R_BC,DA = V_DA / I_BC.
-
The sheet resistance (Rs) can then be determined by solving the van der Pauw equation: exp(-π * R_AB,CD / Rs) + exp(-π * R_BC,DA / Rs) = 1
-
The bulk resistivity (ρ) is calculated by multiplying the sheet resistance by the sample thickness (t): ρ = Rs * t.
Eddy Current Method
The eddy current method is a non-contact technique that is well-suited for rapid and non-destructive evaluation.
Equipment Calibration and Setup:
-
Turn on the eddy current instrument and allow it to stabilize.
-
Select the appropriate probe for the material and thickness being measured. The operating frequency of the probe will determine the depth of penetration of the eddy currents.
-
Calibrate the instrument using certified conductivity standards that bracket the expected conductivity of the Au-In alloy. A two-point calibration (air and a known standard) is often sufficient.
Measurement Procedure:
-
Ensure the surface of the Au-In alloy is clean.
-
Place the probe on the surface of the sample, ensuring it is perpendicular to the surface to maintain a constant "lift-off" distance.
-
The instrument will display the electrical conductivity value, often in %IACS (International Annealed Copper Standard) or MS/m (MegaSiemens per meter).
-
Take measurements at multiple locations on the sample to assess conductivity uniformity.
-
If the sample temperature is different from the calibration temperature, a temperature correction should be applied.
Visualization of Experimental Workflow
To further clarify the logical flow of validating electrical conductivity measurements, the following diagrams illustrate the key steps and decision points in the process.
Caption: General workflow for validating electrical conductivity.
Caption: Interrelation of material properties and measurement.
References
A Comparative Guide to the Synthesis of AuIn₂ Nanoparticles for Researchers and Drug Development Professionals
An in-depth analysis of solvothermal, hot-injection, and microwave-assisted synthesis methods for the production of AuIn₂ nanoparticles, offering a comparative look at their performance, supported by experimental data and detailed protocols.
The unique physicochemical properties of bimetallic nanoparticles have positioned them as materials of significant interest across various scientific disciplines, including catalysis, electronics, and biomedicine. Among these, gold-indium (AuIn₂) nanoparticles have emerged as a promising candidate for various applications due to their intermetallic nature. The synthesis method employed to produce these nanoparticles plays a crucial role in determining their size, morphology, and, consequently, their functional properties. This guide provides a comparative analysis of three prominent synthesis methods: solvothermal synthesis, hot-injection, and microwave-assisted synthesis, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The choice of synthesis method significantly impacts the characteristics of the resulting AuIn₂ nanoparticles. A summary of the key parameters and outcomes for each method is presented below.
| Synthesis Method | Precursors | Typical Reaction Time | Typical Temperature | Particle Size | Key Advantages | Key Disadvantages |
| Solvothermal | Gold and Indium salts (e.g., HAuCl₄, InCl₃) | Several hours to days | 120-220 °C | 5 - 20 nm | Good crystallinity, potential for large-scale synthesis. | Long reaction times, requires high-pressure equipment. |
| Hot-Injection | Organometallic precursors | Seconds to minutes | 150-300 °C | 3 - 15 nm | Excellent control over size and monodispersity, rapid synthesis. | Requires air-sensitive precursors, can be difficult to scale up. |
| Microwave-Assisted | Gold and Indium salts | Minutes | 100-200 °C | 5 - 15 nm | Rapid and uniform heating, energy-efficient, enhanced reaction rates. | Requires specialized microwave reactor, potential for localized overheating. |
Performance and Properties of AuIn₂ Nanoparticles
The synthesis method not only influences the physical characteristics of AuIn₂ nanoparticles but also their performance in various applications.
Optical Properties: The optical properties of AuIn₂ nanoparticles are distinct from those of pure gold nanoparticles. Due to the intermetallic composition, the characteristic surface plasmon resonance (SPR) band of gold nanoparticles is typically absent in pure AuIn₂ nanoparticles[1]. This absence of an SPR peak in the visible region can be a key indicator of the successful formation of the AuIn₂ intermetallic compound.
Catalytic Activity: The catalytic performance of bimetallic nanoparticles is highly dependent on their size, shape, and surface composition, all of which are influenced by the synthesis method. While specific comparative catalytic studies on AuIn₂ nanoparticles from different synthesis routes are limited, it is generally understood that smaller nanoparticles with a high surface-area-to-volume ratio exhibit enhanced catalytic activity. Methods like hot-injection, which can produce smaller, more uniform nanoparticles, may therefore yield catalysts with superior performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of nanoparticles with desired characteristics. Below are representative protocols for each synthesis method.
Solvothermal Synthesis of AuIn₂ Nanoparticles
This method involves the reaction of precursors in a solvent at temperatures above its boiling point in a sealed vessel, leading to high autogenous pressure.
Experimental Workflow:
Protocol:
-
In a typical synthesis, gold(III) chloride (HAuCl₄) and indium(III) chloride (InCl₃) are used as precursors.
-
The precursors are dissolved in a high-boiling point solvent such as oleylamine, which also acts as a reducing and stabilizing agent.
-
The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a temperature between 180°C and 220°C for a duration of 12 to 24 hours.
-
After the reaction, the autoclave is allowed to cool down to room temperature.
-
The resulting black precipitate is collected by centrifugation and washed several times with ethanol and hexane to remove any unreacted precursors and excess solvent.
-
The final product, AuIn₂ nanoparticles, is then dried under vacuum.
Hot-Injection Synthesis of AuIn₂ Nanoparticles
The hot-injection method involves the rapid injection of a precursor solution into a hot solvent, which allows for a clear separation of the nucleation and growth stages, leading to highly monodisperse nanoparticles.
Experimental Workflow:
Protocol:
-
A high-boiling point solvent, such as 1-octadecene, and a stabilizing agent, like oleylamine, are placed in a three-neck flask and heated to a high temperature (e.g., 250°C) under an inert atmosphere (e.g., argon).
-
A solution of gold and indium precursors (e.g., gold(III) acetylacetonate (B107027) and indium(III) acetylacetonate) is prepared separately in a suitable solvent.
-
The precursor solution is rapidly injected into the hot solvent mixture with vigorous stirring.
-
The reaction is allowed to proceed for a short period (typically a few minutes) to control the growth of the nanoparticles.
-
The reaction is then quenched by cooling the flask.
-
The synthesized nanoparticles are purified by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation and redispersion in a nonpolar solvent like hexane.
Microwave-Assisted Synthesis of AuIn₂ Nanoparticles
This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can significantly reduce the reaction time and improve energy efficiency.
Experimental Workflow:
Protocol:
-
Gold and indium precursors are dissolved in a suitable solvent that is efficient at absorbing microwave radiation, such as ethylene (B1197577) glycol or oleylamine.
-
The reaction mixture is placed in a sealed vessel designed for microwave synthesis.
-
The vessel is then placed in a microwave reactor and subjected to microwave irradiation at a specific power and for a short duration (typically a few minutes).
-
The temperature and pressure inside the vessel are monitored during the reaction.
-
After the irradiation period, the vessel is cooled to room temperature.
-
The resulting nanoparticles are collected and purified using similar centrifugation and washing steps as in the solvothermal method.
Conclusion
The synthesis of AuIn₂ nanoparticles can be achieved through various methods, each with its own set of advantages and disadvantages. The solvothermal method is suitable for producing crystalline nanoparticles on a larger scale, though it requires longer reaction times. The hot-injection method offers excellent control over nanoparticle size and monodispersity, making it ideal for applications where precise control over properties is critical. The microwave-assisted method provides a rapid and energy-efficient route to AuIn₂ nanoparticles. The selection of the optimal synthesis method will depend on the specific requirements of the intended application, including the desired particle characteristics, scalability, and available equipment. Further research directly comparing the performance of AuIn₂ nanoparticles synthesized by these different methods is needed to fully elucidate the structure-property relationships and guide the rational design of these promising nanomaterials.
References
Evaluating the biocompatibility of gold-indium alloys for medical devices
A comprehensive evaluation of gold-indium alloys for use in medical devices, comparing their biocompatibility with established materials such as titanium alloys and stainless steel. This guide provides an objective analysis supported by available experimental data and detailed methodologies for key biocompatibility assessments.
The selection of materials for medical devices is a critical process governed by stringent biocompatibility requirements. Gold-indium (Au-In) alloys have emerged as potential candidates for various medical applications, including soldering components in implantable devices and as materials for dental restorations, owing to their corrosion resistance and mechanical properties. This guide evaluates the biocompatibility of Au-In alloys by comparing them with commonly used medical-grade materials, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available scientific literature.
Performance Comparison: Gold-Indium Alloys vs. Alternatives
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key aspects of biocompatibility include cytotoxicity, hemocompatibility, and in-vivo tissue response. While direct and extensive biocompatibility data for Au-In alloys is limited in publicly available research, we can infer potential performance based on the properties of gold and indium, and studies on similar gold-based alloys.
Data Presentation: Biocompatibility Metrics
The following tables summarize key biocompatibility data for gold, indium, and standard medical device materials. It is important to note the absence of specific quantitative data for Au-In alloys in several key areas, highlighting a need for further research.
Table 1: In-Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Result (Cell Viability %) | Citation |
| Gold (Au) | Human Gingival Fibroblasts | MTT | High (Not specified quantitatively) | [1] |
| Indium (In) | L929 mouse fibroblasts | MTT | ~24.1% (moderately cytotoxic) | |
| Gold-Indium (Au-In) Alloy | - | - | Data not available | - |
| Titanium Alloy (Ti-6Al-4V) | - | - | High (Generally considered non-cytotoxic) | |
| 316L Stainless Steel | - | - | High (Generally considered non-cytotoxic) |
Table 2: Hemocompatibility Data
| Material | Test | Result | Citation |
| Gold (Au) | Platelet Adhesion | Low adhesion and activation | [2][3] |
| Indium (In) | - | Data not available | - |
| Gold-Indium (Au-In) Alloy | - | Data not available | - |
| Titanium Alloy (Ti-6Al-4V) | Platelet Adhesion | Moderate adhesion | [4] |
| 316L Stainless Steel | Platelet Adhesion | Minimal adhesion | [4] |
| Gold-Tin (Au-Sn) Solder | General Biocompatibility | Considered inert and biocompatible | [5] |
Table 3: In-Vivo Biocompatibility Data
| Material | Animal Model | Implantation Site | Tissue Response | Citation |
| Gold (Au) Alloys (High Gold Content) | Rat | Subcutaneous | Mildest tissue response | [6] |
| Indium (In) | - | - | Data not available | - |
| Gold-Indium (Au-In) Alloy | - | - | Data not available | - |
| Titanium Alloy (Ti-6Al-4V) | Rat | Subcutaneous | Mild inflammatory response, good tissue integration | [7] |
| 316L Stainless Steel | Rat | Subcutaneous | Mild to moderate inflammatory response | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following are standard protocols for key experiments cited in this guide.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Culture: L929 mouse fibroblast cells (or other relevant cell lines) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and incubated until they reach a confluent monolayer.
-
Material Extraction: The test material (e.g., Au-In alloy disc) is sterilized and then incubated in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours) at 37°C to create an extract.
-
Cell Exposure: The culture medium is removed from the cells and replaced with the material extract at various concentrations.
-
MTT Addition: After the exposure period, the extract is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is calculated as a percentage relative to control cells cultured in a medium without the material extract.
Hemocompatibility Testing: Hemolysis Assay (Direct Contact Method - based on ISO 10993-4)
This test determines the degree of red blood cell lysis caused by direct contact with a material.
Methodology:
-
Blood Collection: Fresh whole human or rabbit blood is collected with an anticoagulant.
-
Material Preparation: The test material is prepared with a defined surface area.
-
Direct Contact: The material is placed in a tube containing a saline-diluted blood solution.
-
Incubation: The tubes are incubated with gentle agitation at 37°C for a specified time.
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).
Hemocompatibility Testing: Platelet Adhesion Assay
This assay evaluates the tendency of a material to cause platelet adhesion and activation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.
-
Material Incubation: The test material is incubated with the PRP for a set period.
-
Rinsing: Non-adherent platelets are gently rinsed off with a buffer solution.
-
Fixation and Staining: Adhered platelets are fixed (e.g., with glutaraldehyde) and can be stained for visualization.
-
Quantification: The number of adhered platelets is quantified using techniques such as scanning electron microscopy (SEM) or a lactate (B86563) dehydrogenase (LDH) assay.[8] The morphology of the adhered platelets is also observed to assess their activation state (e.g., spreading, pseudopodia formation).
In-Vivo Biocompatibility: Subcutaneous Implantation
This test assesses the local tissue response to an implanted material.
Methodology:
-
Implant Preparation and Sterilization: The test material is fabricated into a suitable implant form and sterilized.
-
Animal Model: A suitable animal model (e.g., rat or rabbit) is selected.
-
Surgical Implantation: The implant is surgically placed in the subcutaneous tissue of the animal.
-
Observation Period: The animals are observed for a predetermined period (e.g., weeks to months) for any signs of adverse reactions.
-
Histological Analysis: After the observation period, the animals are euthanized, and the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: The tissue sections are examined microscopically to evaluate the inflammatory response, fibrosis, and overall tissue integration.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the biocompatibility evaluation of medical device materials.
Caption: Workflow for In-Vitro Cytotoxicity (MTT Assay).
Caption: Key Pathways in Hemocompatibility Evaluation.
Conclusion
Based on the available evidence, gold-indium alloys present a promising area for research in medical device materials. Gold and its alloys with high gold content generally exhibit excellent biocompatibility.[6] However, the potential cytotoxicity of indium necessitates a thorough evaluation of any gold-indium alloy intended for medical use. The lack of direct, quantitative biocompatibility data for Au-In alloys in the scientific literature underscores a critical knowledge gap.
Future research should focus on systematic in-vitro and in-vivo studies of various Au-In alloy compositions to establish their safety and efficacy. Such studies should follow standardized protocols, such as those outlined in this guide, to allow for meaningful comparison with existing medical-grade materials. For researchers and developers, while the corrosion resistance of Au-In alloys is a significant advantage, comprehensive biocompatibility testing is paramount before they can be widely adopted in medical devices.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro short-term platelet adhesion on various metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Gold Tin Solder in Medical Device Manufacturing - West-Tech Materials [westechmat.com]
- 6. Evaluation of the biocompatibility of various dental alloys: Part I--Toxic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo biocompatibility evaluation of electrospun composite scaffolds by subcutaneous implantation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adhesion and Activation of Blood Platelets on Laser-Structured Surfaces of Biomedical Metal Alloys [mdpi.com]
A Comparative Guide to Au-In and Ni-In Based Electrical Contacts
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate metallic contacts is a critical determinant of performance and reliability in a wide range of electronic and sensing devices. Among the various material systems, those based on gold (Au) and nickel (Ni) alloyed with indium (In) are frequently employed to establish ohmic or Schottky contacts with semiconductor materials. This guide provides an objective comparison of the performance of Au-In and Ni-In based contacts, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of Au-In and Ni-In based contacts based on available experimental data. It is important to note that the properties of these contacts are highly dependent on the specific semiconductor material, fabrication conditions, and annealing temperatures.
| Property | Au-In Based Contacts | Ni-In Based Contacts | Key Considerations |
| Contact Resistance (ρc) | Can achieve very low specific contact resistance, in the order of 10⁻⁸ Ω·cm² on materials like MoS2.[1] | Can also achieve low specific contact resistance, in the range of 10⁻⁸ to 10⁻⁷ Ω·cm² on n-type InGaAs and InP.[2][3] | The choice of semiconductor and the formation of interfacial phases significantly influence the contact resistance. |
| Thermal Stability | Gold-based alloys are known for their high-temperature stability, making them suitable for applications in extreme environments.[4] However, the introduction of indium can lead to the formation of intermetallics that may affect stability. | Nickel-based contacts can exhibit good thermal stability, but are prone to interfacial reactions and diffusion at elevated temperatures, which can lead to degradation.[5][6] The formation of stable nickel silicides or germanides can enhance thermal stability on Si or Ge substrates.[7] | The operating temperature of the device is a critical factor. For high-temperature applications, the stability of the entire contact stack, including diffusion barriers, must be considered. |
| Reliability | Gold's inherent resistance to corrosion and oxidation contributes to high reliability.[4] However, gold can be soft, and alloying with other elements is often necessary to improve mechanical hardness.[8][9] | Nickel offers good hardness and wear resistance.[10] However, it is more susceptible to oxidation than gold, which can impact long-term reliability if not properly encapsulated.[11] | The operating environment (e.g., presence of corrosive agents) and mechanical stress are important factors for long-term reliability. |
| Fabrication | Typically fabricated using techniques like thermal evaporation or electron-beam evaporation.[12][13] Alloying can be achieved through co-deposition or by depositing sequential layers followed by annealing. | Can be fabricated using similar deposition techniques as Au-In contacts. The formation of specific intermetallic phases often requires a post-deposition annealing step.[2][14] | The choice of deposition method and annealing conditions are critical for controlling the microstructure and properties of the contact. |
In-Depth Performance Analysis
Electrical Properties
Both Au-In and Ni-In based contacts can form excellent ohmic contacts with low contact resistance, which is crucial for minimizing power loss and maximizing device performance.
-
Au-In Contacts: The use of indium with gold can be particularly effective in making contact with certain semiconductors. For instance, In/Au electrodes have demonstrated very low contact resistance on two-dimensional materials like MoS2.[1] The low work function of indium can facilitate charge injection into the semiconductor.
-
Ni-In Contacts: Nickel-based contacts are widely used in the semiconductor industry. The formation of nickel-indium-gallium arsenide (NixInGaAs) phases has been shown to result in very low specific contact resistance on n-type InGaAs.[2] Annealing plays a crucial role in the formation of these low-resistance phases.
Thermal Stability
The ability of a contact to withstand high temperatures without degradation is critical for many applications.
-
Au-In Contacts: Gold itself has excellent thermal stability.[4] However, the presence of indium can lead to the formation of Au-In intermetallic compounds upon heating. The stability of these compounds and their interfaces with the semiconductor will determine the overall thermal stability of the contact.
-
Ni-In Contacts: The thermal stability of Ni-based contacts is a significant area of research. While they can be stable up to certain temperatures, issues like interfacial diffusion and reactions can occur at higher temperatures, leading to an increase in contact resistance and device failure.[5][6] The use of diffusion barriers, such as titanium nitride (TiN) or tungsten (W), is often necessary to improve the thermal stability of Ni-based contacts.[6]
Reliability
The long-term performance and reliability of contacts are essential for the lifetime of a device.
-
Au-In Contacts: Gold's excellent corrosion resistance makes Au-based contacts highly reliable in various environments.[4] However, pure gold is soft, which can be a concern in applications involving mechanical stress. Alloying with elements like nickel can improve the hardness and wear resistance of gold contacts.[15][16]
-
Ni-In Contacts: Nickel provides good mechanical hardness and wear resistance.[10] However, its susceptibility to oxidation is a key reliability concern.[11] Proper passivation and encapsulation of Ni-based contacts are often required to prevent degradation over time, especially in humid or oxygen-rich environments.
Experimental Protocols
The fabrication and characterization of Au-In and Ni-In based contacts involve a series of well-defined experimental steps. The following provides a general overview of the methodologies commonly employed.
Contact Fabrication
The fabrication of metallic contacts typically involves the following steps:
-
Substrate Preparation: The semiconductor substrate is thoroughly cleaned to remove any surface contaminants. This may involve solvent cleaning (e.g., acetone, isopropanol) followed by a rinse in deionized water and drying with nitrogen gas. A surface treatment, such as an oxygen plasma or a chemical etch, may be used to remove the native oxide layer and improve adhesion.
-
Lithography: A photolithography or electron-beam lithography process is used to define the desired contact pattern on the substrate. This involves spin-coating a resist, exposing it to a pattern of light or an electron beam, and then developing the resist to create openings for metal deposition.
-
Metal Deposition: The Au-In or Ni-In layers are deposited onto the patterned substrate. Common deposition techniques include:
-
Thermal Evaporation: The source material (Au, In, or Ni) is heated in a high vacuum until it evaporates and condenses on the substrate.
-
Electron-Beam Evaporation: A high-energy electron beam is used to melt and evaporate the source material.
-
Sputtering: Ions are used to bombard a target of the desired material, causing atoms to be ejected and deposited onto the substrate. For alloys, co-deposition from separate sources or deposition of alternating thin layers followed by annealing can be used.
-
-
Lift-off: After deposition, the remaining resist is dissolved in a solvent, lifting off the metal that was deposited on top of it and leaving behind the desired metal contacts on the substrate.
-
Annealing: A post-deposition annealing step is often performed in a controlled atmosphere (e.g., nitrogen, forming gas) to promote the formation of desired intermetallic compounds at the metal-semiconductor interface, which can improve the electrical properties and stability of the contact. The annealing temperature and duration are critical parameters that need to be optimized for each specific material system.
Contact Characterization
The performance of the fabricated contacts is evaluated using various characterization techniques:
-
Electrical Measurements: The primary method for characterizing the electrical properties of the contacts is the Transmission Line Method (TLM) . This technique involves measuring the resistance between a series of contacts with varying spacing to extract the specific contact resistance (ρc) and the sheet resistance of the semiconductor.
-
Structural and Morphological Analysis:
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the contacts and to check for any defects or inconsistencies in the fabrication process.
-
Transmission Electron Microscopy (TEM): Provides high-resolution cross-sectional images of the contact interface, allowing for the study of interfacial reactions and the formation of intermetallic phases.
-
Atomic Force Microscopy (AFM): Used to characterize the surface roughness of the contacts.
-
-
Compositional Analysis:
-
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS provides elemental analysis of the contact and the interfacial region.
-
Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS): These surface-sensitive techniques are used to determine the elemental composition and chemical states at the surface and as a function of depth (depth profiling).
-
Visualizing the Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for contact fabrication and characterization, and the logical relationships influencing the choice between Au-In and Ni-In based contacts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. indium.com [indium.com]
- 5. electrochem.org [electrochem.org]
- 6. Understanding the thermal stability of Ohmic contacts - AIP.ORG [aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Gold Based Materials - Electrical Contacts [electrical-contacts-wiki.com]
- 9. safe-t-products.com.au [safe-t-products.com.au]
- 10. xometry.com [xometry.com]
- 11. azom.com [azom.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Au and Au–Ni Alloys as Contact Materials for MEMS Switches | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to Validating the Mechanical Strength of Gold-Indium (Au-In) Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of critical mechanical strength testing methodologies for Gold-Indium (Au-In) bonds, which are increasingly vital in advanced packaging and interconnect applications within microelectronics and specialized sensing devices. Understanding the reliability of these bonds is paramount for ensuring the long-term performance and integrity of such components. This document outlines the experimental protocols for the two primary mechanical testing methods—the pull test and the shear test—and presents supporting data to aid in the selection of the most appropriate validation strategy.
Comparison of Mechanical Strength Testing Methods
The selection of a suitable mechanical test for Au-In bonds is contingent on the specific application and the anticipated failure modes. The two most prevalent methods, the pull test and the shear test, provide distinct insights into the integrity of the interconnect.
Pull testing evaluates the tensile strength of the bond by applying a perpendicular force to the substrate. This method is particularly effective at identifying weaknesses at the bond interface and in the wire itself. In contrast, shear testing assesses the force required to displace the bond parallel to the substrate, providing a measure of the bond's resistance to lateral forces.
The formation of intermetallic compounds (IMCs) such as AuIn, AuIn₂, and γ phase at the Au-In interface is a critical factor influencing mechanical strength. While these IMCs are necessary for a strong metallurgical bond, excessive or brittle IMC growth can lead to a significant reduction in bond strength.[1][2][3]
| Test Method | Principle | Key Parameters Measured | Typical Strength Values (Au-In System) | Advantages | Disadvantages |
| Pull Test | Measures the force required to pull a wire or bond away from the substrate in a direction perpendicular to the substrate. | Bond Strength (grams-force or MPa), Failure Mode (e.g., bond lift, wire break) | Initial: ~6 gf; After thermal aging: ~2-2.3 gf[1] | Directly tests the adhesive and cohesive strength of the bond interface. Sensitive to interfacial contamination and brittle IMCs. | Can be influenced by wire loop geometry. May not be suitable for all bond types. |
| Shear Test | Measures the force required to push a bond off its pad in a direction parallel to the substrate. | Shear Strength (MPa), Failure Mode (e.g., bond shear, cratering) | Reference (Au on Al): 109.8 - 126.1 MPa | Provides a direct measure of the metallurgical bond strength. Less sensitive to wire geometry. | May not detect certain interfacial defects that a pull test would. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. The following sections outline the methodologies for pull and shear testing of Au-In bonds, based on established industry standards such as MIL-STD-883.[4]
Destructive Wire Bond Pull Test
The destructive pull test is designed to determine the ultimate strength of the wire bond.
Apparatus:
-
A calibrated pull testing machine with a suitable hook. The hook should be smooth and of a diameter appropriate for the wire being tested to avoid damaging the wire.
-
A mechanism for securely holding the test specimen.
-
A calibrated instrument for measuring the applied force with a specified accuracy.
Procedure:
-
Securely clamp the device to be tested.
-
Carefully position the pull hook under the wire at approximately the midpoint of the wire loop.
-
Apply an upward force perpendicular to the substrate at a constant rate until the bond or wire fails.
-
Record the force at which failure occurred.
-
Examine the failure site under a microscope to determine the failure mode. Common failure modes include:
-
Bond Lift: The entire bond separates from the bonding pad.
-
Wire Break: The wire fractures at a point other than the bond heel.
-
Heel Break: The wire fractures at the "heel" of the bond, where the wire exits the bond.
-
Wire Bond Shear Test
The shear test is used to evaluate the strength of the metallurgical joint between the bond and the pad.
Apparatus:
-
A calibrated bond shear tester with a shearing tool (chisel).
-
A mechanism for securely holding the test specimen.
-
A calibrated instrument for measuring the applied force.
Procedure:
-
Securely clamp the device to be tested.
-
Position the shearing tool against the side of the bond. The tool face should be perpendicular to the direction of the applied force and parallel to the substrate.
-
Apply a force parallel to the substrate at a constant rate until the bond shears off the pad.
-
Record the force at which failure occurred.
-
Examine the failure site under a microscope to determine the failure mode. Common failure modes include:
-
Bond Shear: The bond shears cleanly at the interface with the pad.
-
Pad Lift (Cratering): A portion of the bonding pad and underlying substrate is pulled out with the bond.
-
Bond Fracture: The bond itself fractures.
-
Logical Workflow for Validation of Mechanical Strength Testing
The following diagram illustrates a logical workflow for the validation of mechanical strength testing for Au-In bonds.
Caption: A flowchart illustrating the validation process.
Failure Modes and Their Implications
The analysis of failure modes is a critical component of mechanical strength testing, as it provides insights into the root cause of bond failure.
-
Interfacial Failure (Bond Lift): This failure mode, often observed during pull tests, indicates a weakness at the interface between the Au-In intermetallic and the bonding pad. This could be due to contamination, improper surface preparation, or the formation of brittle intermetallic phases.
-
Cohesive Failure within the Bond (Wire/Heel Break or Bond Shear): This type of failure, where the fracture occurs within the wire or the bond itself, generally indicates a strong interface. The bond strength in this case is limited by the strength of the materials themselves.
-
Cratering (Pad Lift): This failure mode in shear testing, where a portion of the substrate is pulled out, suggests that the bond is stronger than the underlying substrate. While indicating a strong bond, it may also point to potential issues with the substrate material or fabrication process.
The formation of various Au-In intermetallic compounds is a key factor in the long-term reliability of these bonds. While necessary for the bond, the growth of these layers, especially under thermal stress, can lead to the formation of voids (Kirkendall voiding) and brittle phases, which can significantly degrade the mechanical strength of the interconnect. A NASA study observed that extensive intermetallic compound growth in Au-In bonds led to a reduction in bond strength from 6 grams-force to as low as 2 grams-force.[1]
By carefully selecting the appropriate mechanical test, adhering to standardized protocols, and thoroughly analyzing the resulting data and failure modes, researchers and engineers can gain a comprehensive understanding of the reliability of Au-In bonds, ensuring the robustness of their devices.
References
A Comparative Study of Gold-Indium Alloy Formation on Diverse Semiconductor Substrates
For researchers, scientists, and professionals in drug development, the precise control of metal alloy formation at the nanoscale is paramount for the advancement of sensitive detection and analytical devices. This guide provides a comparative analysis of the formation of gold-indium (Au-In) alloys on various semiconductor substrates, offering insights into the influence of the substrate on alloy characteristics. The information is supported by a summary of experimental data and detailed methodologies for key experiments.
The interaction between gold and indium to form intermetallic alloys is a critical process in the fabrication of electronic and optoelectronic devices, enabling the creation of ohmic contacts, solder bonds, and plasmonic nanostructures. The choice of the underlying semiconductor substrate—such as silicon (Si), gallium arsenide (GaAs), or indium phosphide (B1233454) (InP)—plays a significant role in the thermodynamics and kinetics of the Au-In reaction, influencing the resulting alloy phases, formation temperatures, and interfacial morphology.
Comparative Analysis of Au-In Alloy Formation
The formation of Au-In intermetallic compounds is primarily a process of solid-state diffusion, which can be initiated at relatively low temperatures. The specific phases that form, and the temperatures at which they appear, are highly dependent on the composition of the initial Au and In layers and the nature of the semiconductor substrate.
On Indium Phosphide (InP) substrates, the interaction between Au and InP is complex, involving the out-diffusion of In from the substrate to react with the Au layer. The process is observed to occur in stages. Initially, a solid solution of In in Au forms. As the reaction proceeds, distinct intermetallic compounds such as AuIn, AuIn₂, and Au₇In₃ are formed.[1][2] The presence of phosphorus from the InP substrate can also lead to the formation of additional compounds like Au₂P₃, which can influence the reaction kinetics.[3][4]
While direct comparative studies on Au-In alloy formation across different substrates are limited, insights can be drawn from related research on gold-based alloy systems on other semiconductors. For instance, studies on Au-Ge alloys on Gallium Arsenide (GaAs) for ohmic contacts reveal that the substrate plays an active role in the alloying process, with Ga and As incorporating into the alloy.[5][6] This suggests that in a hypothetical Au-In on GaAs system, similar participation of Ga and As in the reaction would be expected, potentially leading to the formation of ternary or quaternary phases.
On Silicon (Si) substrates, the interaction of gold is well-studied, typically forming a eutectic with Si at 363°C.[7][8] In the context of an Au-In system on Si, the reaction would likely be dominated by the Au-In intermetallic formation at lower temperatures, with the Si substrate being relatively inert until higher annealing temperatures are reached. However, the presence of a native oxide layer (SiO₂) on the Si surface can act as a diffusion barrier, influencing the onset and uniformity of the Au-In reaction.[9]
Data Presentation
The following table summarizes key parameters for Au-In alloy formation on different semiconductor substrates, compiled from various studies. It is important to note that the experimental conditions in these studies may vary.
| Parameter | Si Substrate | GaAs Substrate (Inferred) | InP Substrate |
| Primary Au-In Intermetallic Phases | AuIn₂, AuIn | Likely Au-In-Ga/As phases | AuIn₂, AuIn, Au₇In₃, Au₂P₃[1][3] |
| Typical Formation Temperature Range (°C) | 150 - 250[1][10] | 200 - 400 | 200 - 450[4][11] |
| Substrate Interaction | Relatively inert at low temperatures; potential for Au-Si eutectic at >363°C[7][8] | High, with out-diffusion of Ga and As expected[5][6] | High, with out-diffusion of In and P[3][4] |
| Key Influencing Factors | Native SiO₂ layer, Au/In thickness ratio | Surface preparation, annealing ambient | Annealing ambient (vacuum vs. inert gas)[12] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the formation and characterization of Au-In alloys on a semiconductor substrate. This protocol is a composite based on methodologies reported in the literature for Au-In and related alloy systems.
Substrate Preparation
-
Cleaning: The semiconductor substrates (e.g., Si, GaAs, InP wafers) are first cleaned to remove organic and inorganic contaminants. A typical procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water.
-
Native Oxide Removal (for applicable substrates): For substrates like Si and GaAs, the native oxide layer is removed immediately prior to metal deposition. This is often achieved by dipping the substrate in a dilute hydrofluoric acid (HF) solution for Si or a hydrochloric acid (HCl) solution for GaAs, followed by a deionized water rinse and drying with nitrogen gas.
Thin Film Deposition
-
Deposition Technique: Multilayer thin films of Indium (In) and Gold (Au) are deposited onto the cleaned substrates. Electron beam evaporation or sputtering are common physical vapor deposition (PVD) techniques used for this purpose. The deposition is carried out in a high-vacuum chamber (typically < 10⁻⁶ Torr) to minimize contamination.
-
Layer Structure and Thickness: The order and thickness of the deposited layers are critical in determining the final alloy composition. A common configuration is a bilayer of Au on top of In (Substrate/In/Au) or vice versa. The relative thicknesses are chosen based on the desired atomic percentage of Au and In to target the formation of specific intermetallic phases.
Annealing
-
Thermal Processing: The samples are subjected to thermal annealing to induce the solid-state reaction between the Au and In layers. This is typically performed in a tube furnace or a rapid thermal annealing (RTA) system.
-
Annealing Ambient: The annealing is carried out in a controlled atmosphere, such as a vacuum or a flowing inert gas (e.g., nitrogen or argon), to prevent oxidation of the thin films.[12]
-
Temperature and Duration: The annealing temperature and time are key parameters that control the extent of the reaction and the resulting phases. Temperatures can range from 150°C to 450°C, with durations from a few minutes to several hours.[1][4]
Characterization
-
Structural Analysis: The crystalline phases of the formed Au-In alloys are identified using X-ray Diffraction (XRD).
-
Morphological and Compositional Analysis: The surface morphology and cross-sectional structure of the alloyed films are examined using Scanning Electron Microscopy (SEM). Energy-Dispersive X-ray Spectroscopy (EDS) is used in conjunction with SEM to determine the elemental composition of the different phases.
-
Interfacial Analysis: For a more detailed understanding of the interface between the alloy and the semiconductor substrate, Transmission Electron Microscopy (TEM) can be employed.
Mandatory Visualization
Caption: Experimental workflow for Au-In alloy formation on semiconductor substrates.
References
- 1. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Growth of intermetallic compounds in the Au–In system: Experimental study and 1-D modelling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Chemical reactions at the Au/InP interface | Journal of Materials Research | Cambridge Core [cambridge.org]
- 12. Chemical Reactions at the in Vacuo Au/Inp Interface | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Safety Operating Guide
Proper Disposal of Gold and Indium Waste in a Laboratory Setting
The responsible management of laboratory waste is paramount for ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for materials like gold and indium is a critical component of laboratory safety. This guide provides essential, step-by-step information for the safe and compliant disposal of gold and indium waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific form of gold or indium being used. All waste containing gold or indium should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Key safety measures include:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling gold and indium waste.[1]
-
Perform all waste handling that may generate dust or fumes within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure all waste containers are clearly and accurately labeled with their contents, including the full chemical name and approximate concentrations.[4][5]
-
Keep all waste containers securely closed when not in use.[4][6]
-
Segregate waste streams to prevent dangerous reactions. For example, keep acidic waste separate from cyanide-containing waste.[5][7]
General Disposal Principles
The foundational principle of chemical waste management is to identify, segregate, and dispose of waste in accordance with federal, state, and local regulations.[5] Laboratory personnel should treat all waste chemicals as hazardous, allowing the designated institutional body, such as an EHS office, to make the final determination.[6] Never dispose of solutions containing these metals down the drain.[1] Evaporation is not an acceptable method of disposal.[6]
Step-by-Step Disposal Procedures
The correct disposal procedure depends on the physical and chemical form of the gold and indium waste.
Solid Waste (Powders, Foils, Wires, and Contaminated Materials)
Solid gold and indium, in their elemental forms, are generally considered stable and non-reactive under normal conditions.[2][8] However, dust and powders can pose inhalation risks.[2][9]
-
Step 1: Collection and Segregation:
-
Collect solid waste such as gold or indium powders, foils, and wires in a designated, clearly labeled, and sealed container.
-
Solid materials contaminated with gold or indium, such as gloves, weighing papers, and paper towels, should be collected separately in a designated hazardous waste container.[1]
-
-
Step 2: Storage:
-
Step 3: Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[4]
-
Aqueous and Organic Solutions
Aqueous waste containing gold or indium ions is toxic to aquatic life and must not be disposed of down the sanitary sewer.[1]
-
Step 1: Collection and Labeling:
-
Collect all aqueous and organic solutions containing gold or indium in a designated, leak-proof, and chemically compatible waste container.[4][10] Plastic containers are often preferred.[4]
-
Label the container with a "Hazardous Waste" tag, specifying all chemical constituents and their approximate concentrations.[5]
-
-
Step 2: In-Lab Treatment (Precipitation - If approved by EHS)
-
For some aqueous waste streams, in-lab precipitation to convert the dissolved metal ions into an insoluble solid can be an effective treatment method.[1] This reduces the hazard and may change the waste classification.
-
This step should only be performed if it is part of an established and approved experimental protocol and with explicit permission from your EHS department.
-
-
Step 3: Storage and Disposal:
Reclamation and Recycling
Due to their economic value, reclamation is the preferred route for many forms of gold and indium waste.[2][11]
-
Gold: Hazardous wastes containing economically significant amounts of precious metals like gold may be exempt from full hazardous waste regulation, although administrative requirements such as manifesting for off-site shipment still apply.[12][13][14] Contact your EHS department to determine if your gold waste qualifies for a reclamation program.
-
Indium: Indium is a critical raw material, and recycling from sources like waste LCD panels is an area of active development.[15][16][17] Methods include dissolution in acid followed by processes like cementation or electrodeposition.[11][15][18] While complex for in-lab execution, your institution may have a program to consolidate indium waste for external recycling.
Summary of Material Hazards and Disposal Routes
The following table summarizes key data for the proper handling and disposal of gold and indium waste. Note that specific regulatory limits (e.g., for sewer disposal) are highly dependent on local regulations and are generally not permissible for laboratory waste containing these metals without specific treatment and approval.
| Characteristic | Gold (Au) | Indium (In) |
| Physical Form | Solid (foil, wire, powder), Aqueous/Organic Solutions | Solid (shot, foil, wire, powder), Aqueous/Organic Solutions |
| Primary Hazards | Solid: Generally non-hazardous.[2] Powder/Dust: Can cause mechanical irritation to eyes, skin, and respiratory tract.[2][19] Compounds (e.g., tetrachloroauric acid): Corrosive, toxic.[20] | Solid: Generally non-hazardous in bulk form.[8][21] Powder/Dust: Flammable solid; may form explosive mixtures in air.[9][22] Harmful if inhaled, causes skin and eye irritation.[22] |
| Incompatible Materials | Acetylene, ammonia, acids, strong oxidizers.[2] | Strong acids, strong oxidizers, sulfur, halogens.[8][9] |
| Primary Disposal Route | Reclamation/Recycling due to high intrinsic value.[2] If not recyclable, dispose of as hazardous waste through EHS. | Recycling where possible.[11] Otherwise, dispose of as hazardous waste through EHS. |
| Sewer Disposal | Prohibited for aqueous solutions.[1] | Prohibited for aqueous solutions. |
| PPE Requirements | Safety goggles, lab coat, chemical-resistant gloves.[1] | Safety goggles, lab coat, chemical-resistant gloves.[3][9] Use respiratory protection for dust or fumes.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of gold and indium waste in a laboratory setting.
Caption: Decision workflow for segregating and disposing of gold and indium laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. teck.com [teck.com]
- 9. ICSC 1293 - INDIUM [inchem.org]
- 10. danielshealth.com [danielshealth.com]
- 11. indiumfoils.com [indiumfoils.com]
- 12. Precious Metal Reclamation | Iowa Waste Reduction Center [iwrc.uni.edu]
- 13. Precious Metals Recycling | Lion Technology [lion.com]
- 14. danielstraining.com [danielstraining.com]
- 15. New technique developed to recycle indium from waste LCD screens - RECYCLING magazine [recycling-magazine.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. buyat.ppg.com [buyat.ppg.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. newlightphotonics.com [newlightphotonics.com]
- 22. sds.mcmaster.ca [sds.mcmaster.ca]
Essential Safety and Logistical Information for Handling Gold Indium
For researchers and professionals in drug development, ensuring laboratory safety is paramount. This guide provides crucial safety and logistical information for handling gold indium, focusing on operational procedures and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling gold indium, particularly in powder or dust form. The necessary level of protection varies depending on the material's form and the specific laboratory procedures.
| Hazard Scenario | Eye Protection | Skin Protection | Respiratory Protection |
| Solid/Ingot Form | Safety glasses with side shields | Impermeable gloves (e.g., nitrile) | Generally not required, but a dust mask is recommended if any dust is present.[1] |
| Powder/Dust Form | Chemical safety goggles | Impermeable gloves, lab coat or protective work clothing.[1] | NIOSH-approved respirator with an appropriate particulate filter.[1] |
| Molten Material | Chemical safety goggles and a face shield | Heat-resistant gloves, lab coat or protective work clothing.[1] | Local exhaust ventilation is crucial. A respirator may be necessary depending on the ventilation and process.[1] |
| Cleaning Spills | Chemical safety goggles | Impermeable gloves, lab coat or protective work clothing.[1] | NIOSH-approved respirator with a HEPA filter.[1] |
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is a key component of laboratory safety. For the constituents of gold indium, the following limits have been established:
| Component | ACGIH TLV (8-hour TWA) | NIOSH REL (10-hour TWA) |
| Indium | 0.1 mg/m³[2][3] | 0.1 mg/m³[2][3] |
| Gold | Not Established | Not Established |
TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health.
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Procedures:
-
Handle gold indium in a well-ventilated area. For procedures that may generate dust or fumes, use a local exhaust ventilation system.[4]
-
Avoid direct contact with skin and eyes.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4]
-
Do not wear contaminated clothing home.[3]
-
Store in a cool, dry place away from incompatible materials such as acids and strong oxidizing agents.[4][5]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4] If splashed with molten metal, cool the area with water but do not attempt to remove the solidified material. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Spill Response:
-
Isolate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above, including respiratory protection.[1]
-
Containment and Cleanup:
-
Containerize Waste: Place all contaminated materials, including cleaning supplies and disposable PPE, into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination: Thoroughly clean the spill area.[1]
Disposal Plan
Due to the economic value of both gold and indium, reclamation and recycling are the preferred methods of disposal.
-
Recycling: Contact a commercial reclaimer that specializes in precious and rare metals.[5][6] Many companies offer services to reclaim these materials from various forms of waste.[7]
-
Hazardous Waste: If recycling is not feasible, gold indium waste must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[3][5] Place the material in a sealed, properly labeled container for disposal by a licensed hazardous waste management company.[1]
Visualizing the Safety Workflow
To provide a clear, step-by-step guide for handling gold indium safely, the following diagrams illustrate the necessary decision-making processes and precautions.
Caption: PPE selection workflow for handling Gold Indium.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
